Heptafluoro-1-iodopropane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2,3,3-heptafluoro-3-iodopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F7I/c4-1(5,2(6,7)8)3(9,10)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGYEAXBNRVNQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)I)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F7I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061073 | |
| Record name | Heptafluoropropyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
754-34-7, 27636-85-7 | |
| Record name | Perfluoropropyl iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=754-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,2,2,3,3,3-Heptafluoro-1-iodopropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000754347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, heptafluoroiodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027636857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptafluoro-1-iodopropane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66409 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propane, 1,1,1,2,2,3,3-heptafluoro-3-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Heptafluoropropyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptafluoroiodopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.153 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Heptafluoro-1-iodopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.950 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Properties of Heptafluoro-1-iodopropane for Researchers and Drug Development Professionals
Abstract
Heptafluoro-1-iodopropane, a key fluorinated building block, holds significant importance in the fields of organic synthesis, materials science, and particularly in the development of novel pharmaceuticals. Its unique physicochemical properties, imparted by the heptafluoropropyl group, can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its practical utility for researchers and professionals in drug development. We will delve into the primary synthetic methodologies, explore its detailed physicochemical and spectroscopic characteristics, and discuss its reactivity and applications in the construction of complex molecular architectures.
Introduction: The Significance of this compound in Modern Chemistry
This compound, also known as 1-iodoperfluoropropane or PFPI, is a colorless to light yellow liquid with the chemical formula C3F7I.[1] The presence of a highly fluorinated alkyl chain and a reactive carbon-iodine bond makes it a versatile reagent for introducing the heptafluoropropyl moiety into organic molecules. The incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to modulate various pharmacokinetic and pharmacodynamic properties. Fluorination can lead to increased metabolic stability by blocking sites of oxidation, enhanced binding affinity through favorable interactions with biological targets, and improved membrane permeability.[1] this compound serves as a readily accessible source of the C3F7 group, making it a valuable tool for the synthesis of novel fluorinated compounds with potential therapeutic applications.
Synthesis of this compound: Key Methodologies
The synthesis of this compound is primarily achieved through two main industrial routes: the telomerization of tetrafluoroethylene and the reaction of hexafluoropropene with an iodine source. The choice of method often depends on the availability of starting materials and the desired scale of production.
Telomerization of Tetrafluoroethylene with Pentafluoroethyl Iodide
Telomerization is a radical chain reaction that involves the addition of a telogen (in this case, pentafluoroethyl iodide, C2F5I) across multiple units of a taxogen (tetrafluoroethylene, TFE). This process allows for the controlled growth of the perfluoroalkyl chain.
Causality Behind Experimental Choices:
-
Initiator: The reaction is typically initiated thermally or with a radical initiator. The choice of initiator and its concentration are critical for controlling the reaction rate and the distribution of telomers.
-
Ratio of Reactants: The molar ratio of pentafluoroethyl iodide to tetrafluoroethylene is a key parameter to control the average chain length of the resulting perfluoroalkyl iodides. A higher ratio of telogen to taxogen favors the formation of shorter-chain products like this compound.
-
Temperature and Pressure: These parameters influence the reaction kinetics and the solubility of the gaseous TFE in the liquid phase. Careful control is necessary to ensure a safe and efficient reaction.
Experimental Protocol: Telomerization of TFE with C2F5I
-
Reactor Setup: A high-pressure autoclave equipped with a stirrer, temperature and pressure sensors, and gas/liquid inlet and outlet ports is required. The reactor must be thoroughly cleaned and dried to remove any potential radical quenchers.
-
Charging the Reactor: The autoclave is charged with pentafluoroethyl iodide (the telogen).
-
Initiation: The reactor is heated to the desired temperature (typically in the range of 150-250°C) to initiate the thermal homolysis of the C-I bond in pentafluoroethyl iodide, generating the pentafluoroethyl radical.
-
Addition of TFE: Tetrafluoroethylene (the taxogen) is then fed into the reactor at a controlled rate to maintain the desired pressure.
-
Reaction Monitoring: The reaction progress is monitored by observing the pressure drop as TFE is consumed.
-
Work-up and Purification: After the reaction is complete, the reactor is cooled, and the crude product mixture is collected. This compound is then isolated from the mixture of telomers by fractional distillation.
Synthesis from Hexafluoropropene
Another common method for preparing perfluoroalkyl iodides involves the reaction of a perfluoroalkene with an iodine source. For the synthesis of this compound's isomer, heptafluoro-2-iodopropane, hexafluoropropene (HFP) is a common starting material. The reaction typically proceeds via a radical or nucleophilic addition mechanism.[2]
Causality Behind Experimental Choices:
-
Iodine Source: A variety of iodine-containing reagents can be used, such as iodine monofluoride (IF) or a mixture of iodine and a fluoride salt. The choice of reagent will influence the reaction conditions and the regioselectivity of the iodine addition.
-
Catalyst: Lewis acids or other catalysts may be employed to facilitate the reaction, particularly in nucleophilic addition pathways.
-
Solvent: The choice of solvent is crucial to ensure the solubility of the reactants and to mediate the reaction.
Experimental Protocol: Synthesis from Hexafluoropropene (Illustrative for Isomer)
While detailed protocols for the direct synthesis of the linear this compound from HFP are less common, the synthesis of its branched isomer, heptafluoro-2-iodopropane, is well-documented and involves the addition of iodine monofluoride (generated in situ) to hexafluoropropene.
-
In Situ Generation of IF: Iodine and iodine pentafluoride are reacted in a suitable solvent to generate iodine monofluoride.
-
Reaction with HFP: Hexafluoropropene is then bubbled through the solution containing iodine monofluoride.
-
Reaction Control: The temperature is carefully controlled to prevent side reactions and to ensure the desired regioselectivity of the addition.
-
Purification: The resulting heptafluoro-2-iodopropane is purified by distillation.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and effective use in synthesis.
Physical Properties
The key physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 754-34-7 | [1] |
| Molecular Formula | C3F7I | [3] |
| Molecular Weight | 295.93 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 2.05 g/mL at 25 °C | [1] |
| Boiling Point | 41 °C | [4] |
| Melting Point | -95 °C | [1] |
| Refractive Index (nD20) | 1.328 | [1] |
Spectroscopic Data and Interpretation
Spectroscopic analysis is crucial for confirming the identity and purity of this compound.
19F NMR Spectroscopy:
The 19F NMR spectrum provides detailed information about the fluorine environments in the molecule. For this compound (CF3CF2CF2I), three distinct signals are expected, corresponding to the three different CF3, CF2, and CF2I groups. The chemical shifts and coupling constants are characteristic of the molecule's structure.
-
-CF3 group: This will appear as a triplet due to coupling with the adjacent -CF2- group.
-
-CF2- group: This will appear as a quartet of triplets (or a more complex multiplet) due to coupling with the adjacent -CF3 and -CF2I groups.
-
-CF2I group: This will appear as a triplet due to coupling with the adjacent -CF2- group. The chemical shift of this group will be significantly influenced by the iodine atom.
13C NMR Spectroscopy:
The 13C NMR spectrum will show three signals corresponding to the three carbon atoms in the propyl chain. The carbon attached to the iodine atom will be significantly shifted downfield.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is dominated by strong absorption bands in the region of 1100-1350 cm-1, which are characteristic of C-F stretching vibrations. The C-I stretching vibration is expected to appear at a lower frequency, typically in the range of 500-600 cm-1.
Mass Spectrometry (MS):
The electron ionization mass spectrum will show the molecular ion peak (M+) at m/z 296. The fragmentation pattern will be characterized by the loss of an iodine atom (m/z 169, corresponding to the C3F7+ fragment), which is often the base peak due to the relative weakness of the C-I bond.[5] Further fragmentation of the C3F7+ ion will lead to smaller perfluoroalkyl fragments.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of the carbon-iodine bond, which can undergo a variety of transformations.
Radical Reactions
The C-I bond in this compound is relatively weak and can be readily cleaved homolytically by heat or UV light to generate the heptafluoropropyl radical (n-C3F7•). This radical can then participate in a range of radical reactions, making it a valuable tool for the introduction of the heptafluoropropyl group.
Radical Addition to Unsaturated Systems:
This compound can undergo radical addition to alkenes and alkynes. This reaction is a powerful method for the synthesis of more complex fluorinated molecules.[6]
Experimental Protocol: Radical Addition to an Alkene
-
Reaction Setup: A quartz reaction vessel equipped with a magnetic stirrer, a reflux condenser, and a UV lamp is used.
-
Reactants: The alkene and a slight excess of this compound are dissolved in a suitable solvent (e.g., a perfluorinated solvent or a non-reactive organic solvent).
-
Initiation: The reaction mixture is irradiated with a UV lamp at a suitable temperature to initiate the formation of the heptafluoropropyl radical.
-
Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) or NMR spectroscopy.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the product is purified by column chromatography or distillation.
Applications in Drug Development
One notable area of application is in the synthesis of fluorinated analogs of existing drugs or natural products. For example, the synthesis of fluorinated derivatives of the antimalarial drug artemisinin has been explored to improve its efficacy and pharmacokinetic profile.[7][8][9][10] While not a direct synthesis from this compound, the principles of introducing perfluoroalkyl chains are relevant.
The radical addition of this compound to vinyl ethers is another synthetically useful transformation that can lead to precursors for various bioactive molecules.[11][12][13][14]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a combustible liquid and can cause skin and eye irritation.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It should be stored in a cool, dry, and well-ventilated area away from heat and ignition sources.
Conclusion
This compound is a valuable and versatile reagent for the introduction of the heptafluoropropyl group into organic molecules. Its synthesis via telomerization or from hexafluoropropene provides access to this important building block. A thorough understanding of its physicochemical and spectroscopic properties is essential for its effective use in the laboratory. The reactivity of its C-I bond, particularly in radical reactions, opens up a wide range of synthetic possibilities. For drug development professionals, this compound represents a key tool for the synthesis of novel fluorinated compounds with potentially improved therapeutic properties. As the demand for more effective and safer drugs continues to grow, the importance of fluorinated building blocks like hettafluoro-1-iodopropane in medicinal chemistry is set to increase.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Reinvestigation of the Two-step Synthesis of Sevoflurane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Perfluoropropyl iodide [webbook.nist.gov]
- 5. mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Addition of free radicals to unsaturated systems. Part XX. The direction of radical addition of heptafluoro-2-iodopropane to vinyl fluoride, trifluoroethylene, and hexafluoropropene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and antimalarial activities of fluoroalkyl derivatives of dihydroartemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. mdpi.com [mdpi.com]
- 10. rsc.org [rsc.org]
- 11. An efficient method to synthesize vinyl ethers (VEs) that bear various halogenated or functional groups and their radical copolymerization with chlorotrifluoroethylene (CTFE) to yield functional poly(VE-alt-CTFE) alternated copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 13. Mechanically induced cationic reversible addition–fragmentation chain transfer polymerization of vinyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
"physical and chemical characteristics of C3F7I"
An In-depth Technical Guide to the Physical and Chemical Characteristics of Heptafluoropropyl Iodide (C3F7I)
Introduction
Per- and polyfluoroalkyl substances (PFAS) represent a cornerstone of modern fluorine chemistry, offering unique properties that are indispensable in pharmaceuticals, materials science, and agrochemicals. Within this class, perfluoroalkyl iodides (PFIs) serve as powerful and versatile building blocks. This guide provides a comprehensive technical overview of heptafluoropropyl iodide (C3F7I), a key reagent in this family. We will delve into the distinct characteristics of its two primary structural isomers, 1-iodoheptafluoropropane and 2-iodoheptafluoropropane, offering field-proven insights into their physical properties, chemical reactivity, spectroscopic signatures, and applications. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this important fluorochemical.
Part 1: Molecular Structure and Isomerism
The molecular formula C3F7I encompasses two principal isomers whose structural differences fundamentally dictate their reactivity and physical behavior.
-
1-Iodoheptafluoropropane (n-C3F7I): A linear-chain isomer where the iodine atom is bonded to a terminal carbon. Its structure is CF3CF2CF2I.
-
2-Iodoheptafluoropropane (iso-C3F7I): A branched isomer where the iodine atom is bonded to the central carbon. Its structure is (CF3)2CFI.
The distinction is critical; the primary C-I bond in the linear isomer and the secondary C-I bond in the branched isomer exhibit different steric environments and bond strengths, influencing their roles in chemical synthesis.
Caption: Isomeric structures of C3F7I.
Part 2: Core Physical Properties
The physical properties of the C3F7I isomers are summarized below. These values are critical for designing experimental setups, particularly for reactions requiring precise temperature and pressure control. The branched structure of iso-C3F7I generally leads to a lower boiling point and melting point compared to its linear counterpart, a common trend in isomeric compounds.
| Property | 1-Iodoheptafluoropropane (n-C3F7I) | 2-Iodoheptafluoropropane (iso-C3F7I) |
| CAS Number | 754-34-7[1][2][3] | 677-69-0[4][5] |
| Molecular Formula | C3F7I[1][2][3] | C3F7I[4][5] |
| Molecular Weight | 295.93 g/mol [1][2][6] | 295.93 g/mol [4][5] |
| Appearance | Colorless to light yellow/red liquid[1][2] | Clear, colorless to yellowish liquid[5][7] |
| Density | ~2.05 g/mL at 25 °C[1] | ~2.08 g/mL at 25 °C[7][8] |
| Melting Point | -95 °C[1][2] | -58 °C to -56 °C[4][8] |
| Boiling Point | 41 °C[1][2][9] | 39-40 °C[4][7][8] |
| Refractive Index | n20/D 1.328 - 1.33[1][2] | n20/D 1.329[7][8] |
| Vapor Pressure | Not specified | 430 mmHg at 25 °C[4] |
| Solubility in Water | Not specified | Insoluble[4] |
Part 3: Chemical Characteristics and Reactivity
The chemistry of C3F7I is dominated by the nature of the carbon-iodine bond. This bond is the weakest in the molecule and is highly polarized due to the strong electron-withdrawing effect of the heptafluoropropyl group. This inherent weakness makes it the primary site for chemical transformation.
Causality of Reactivity: The high electronegativity of the fluorine atoms pulls electron density away from the carbon backbone, making the carbon atom attached to the iodine electron-deficient. This polarization facilitates both heterolytic (ionic) and homolytic (radical) cleavage of the C-I bond.
-
Thermal and Photochemical Instability: The C-I bond can be cleaved with moderate heat or UV light. This homolytic cleavage generates the highly reactive heptafluoropropyl radical (n-C3F7• or iso-C3F7•) and an iodine radical (I•). This property is the foundation of its use in radical-mediated reactions. The thermal decomposition of related fluorinated compounds often proceeds via the cleavage of the weakest C-X bond, followed by rearrangements or further fragmentation at higher temperatures.[10][11][12]
-
Nucleophilic Substitution: While less common than radical reactions, the electron-deficient carbon can be attacked by strong nucleophiles, leading to the displacement of the iodide ion.
-
Radical Reactions: This is the most significant area of application. The photochemically or thermally generated C3F7• radical readily adds to unsaturated systems like alkenes and alkynes, initiating polymerization or forming new C-C bonds. This makes C3F7I an excellent agent for introducing the heptafluoropropyl moiety into organic molecules.[1][5]
-
Organometallic Formulations: 2-Iodoheptafluoropropane can be used to prepare perfluoropropyl magnesium bromide and iodide, which are valuable Grignard-like reagents in organofluorine synthesis.[7]
Caption: General reaction pathway for C3F7I radical addition.
Part 4: Spectroscopic Analysis and Characterization
Accurate identification and purity assessment of C3F7I isomers are paramount. A multi-technique spectroscopic approach is standard practice.
Workflow for Structural Verification:
Caption: Analytical workflow for C3F7I characterization.
-
Mass Spectrometry (MS): Electron ionization MS is a powerful tool for confirming molecular weight. The molecular ion peak (M+) is expected at m/z 295.9. The most significant fragmentation is the loss of the iodine atom, leading to a prominent peak for the [C3F7]+ fragment at m/z 169.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by very strong and characteristic C-F stretching absorptions in the 1100-1350 cm⁻¹ region. The presence of these intense bands is a clear indicator of a perfluorinated alkyl chain.[9]
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive technique for distinguishing between the isomers.
-
1-Iodoheptafluoropropane (CF₃ª-CF₂ᵇ-CF₂ᶜ-I): Will show three distinct signals. The CF₃ª group will appear as a triplet, coupled to the adjacent CF₂ᵇ. The CF₂ᶜ group, being directly attached to the iodine, will be the most downfield signal.
-
2-Iodoheptafluoropropane ((CF₃)₂ª-CFᵇ-I): Will show two signals. The six fluorine atoms of the two equivalent CF₃ª groups will appear as a doublet, coupled to the single fluorine of the CFᵇ group. The CFᵇ fluorine will appear as a septet, coupled to the six CF₃ª fluorines.
-
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C spectrum provides confirmation of the carbon backbone. The carbon atom bonded to iodine (C-I) will show a significant upfield shift compared to its non-iodinated analogues due to the 'heavy atom effect'. All carbon signals will exhibit complex splitting patterns due to C-F coupling.[3][13]
Part 5: Key Applications in Research and Development
The unique properties imparted by the heptafluoropropyl group—such as enhanced metabolic stability, lipophilicity, and thermal resistance—make C3F7I a valuable reagent across multiple scientific domains.[2]
-
Pharmaceutical and Agrochemical Synthesis: C3F7I is used to introduce the C3F7 moiety into active molecules. Fluorination can dramatically improve a drug's metabolic stability, making it last longer in the body, or enhance the environmental persistence and efficacy of a pesticide.[1][2][14]
-
Materials Science: It is a key building block for advanced fluorinated polymers and coatings. These materials exhibit exceptional chemical resistance, thermal stability, and low surface energy (hydrophobicity/oleophobicity), making them ideal for demanding applications in the aerospace, automotive, and electronics industries.[2][5]
-
Polymer Chemistry: C3F7I acts as a highly effective chain-transfer agent in telomerization and polymerization reactions, allowing for precise control over the molecular weight and properties of fluoropolymers.[1][5][7]
-
Electronics Manufacturing: The compound is used in the fabrication of high-performance insulating materials and semiconductors, where its dielectric properties and stability are advantageous.[2]
Part 6: Safety, Handling, and Experimental Protocols
Authoritative Grounding: C3F7I is a hazardous chemical that requires strict adherence to safety protocols. It is considered toxic and can cause skin, eye, and respiratory irritation.[1][3][15][16] The toxicological properties have not been fully investigated, warranting a cautious approach.[15]
Mandatory Safety Workflow:
Caption: Mandatory safety and handling workflow for C3F7I.
Storage and Handling:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[4][15][16]
-
The material is light-sensitive; store protected from light in a dark room or amber container.[15][16][17] Some suppliers recommend refrigerated storage (2-8 °C).[1][17]
-
Commercial preparations are often stabilized with copper chips to scavenge trace amounts of iodine or acidic byproducts.[2]
-
Always handle inside a chemical fume hood to avoid inhalation of vapors.[15][16]
Personal Protective Equipment (PPE):
-
Eyes: Wear chemical splash goggles compliant with OSHA or EN166 standards.[4][15]
-
Skin: Wear chemical-resistant gloves and appropriate protective clothing to prevent skin contact.[4][16]
-
Respiratory: Use a multi-purpose combination respirator cartridge or a supplied-air respirator if engineering controls are insufficient.[1][17]
Protocol: Radical Addition of 1-Iodoheptafluoropropane to an Alkene
This protocol describes a general, self-validating procedure for the addition of the n-C3F7 group across a double bond, a foundational reaction showcasing its utility.
Objective: To synthesize a 1:1 adduct of 1-iodoheptafluoropropane and a terminal alkene (e.g., 1-octene).
Methodology:
-
System Preparation (Causality: Radical reactions are sensitive to oxygen, which acts as a radical scavenger. An inert atmosphere is crucial for reaction efficiency and reproducibility.):
-
Assemble a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum.
-
Flame-dry the glassware under vacuum and backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.
-
-
Reagent Charging:
-
In the reaction flask, dissolve the alkene (e.g., 1-octene, 4 equivalents) in a suitable solvent like DMF or acetonitrile (10 mL per 0.02 mol of iodide).
-
Add 1-iodoheptafluoropropane (1 equivalent) to the solution via syringe.
-
-
Reaction Initiation (Causality: The weak C-I bond requires energy input for homolytic cleavage to generate the initiating C3F7• radical.):
-
Method A (Photochemical): Place the reaction vessel in proximity to a UV lamp (e.g., 254 nm) and stir vigorously at room temperature.
-
Method B (Chemical): Add a radical initiator such as AIBN (azobisisobutyronitrile, ~0.1 equivalents). Heat the mixture to the appropriate temperature for the initiator's decomposition (e.g., 80 °C for AIBN).
-
-
Reaction Monitoring (Causality: Monitoring ensures the reaction goes to completion and helps identify the formation of byproducts, allowing for timely intervention or quenching.):
-
Periodically (e.g., every 2 hours), withdraw a small aliquot from the reaction mixture via syringe.
-
Quench the aliquot with a small amount of water and extract with diethyl ether.
-
Analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of starting materials and the formation of the product adduct.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.
-
Wash the organic layer sequentially with water and brine to remove the solvent and any water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Product Isolation (Causality: The high boiling point and non-polar nature of the adduct make vacuum distillation an effective purification method.):
-
Purify the crude product by bulb-to-bulb distillation under reduced pressure to isolate the pure 1:1 adduct.
-
Confirm the structure and purity of the final product using the spectroscopic methods outlined in Part 4.
-
References
- 1. Perfluoropropyl Iodide | CAS#: 754-34-7 | PFPI | Iofina [iofina.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Perfluoropropyl iodide | C3F7I | CID 33977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,1,1,2,3,3,3-heptafluoro-2-iodo-propane(677-69-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Buy Heptafluoroisopropyl iodide | 677-69-0 [smolecule.com]
- 6. Perfluoroisopropyl iodide | C3F7I | CID 33978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Heptafluoroisopropyl iodide | 677-69-0 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. Perfluoropropyl iodide [webbook.nist.gov]
- 10. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study of 2-H-heptafluoropropane and its thermal decomposition using UV photoelectron spectroscopy and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. forskning.ruc.dk [forskning.ruc.dk]
- 14. chemimpex.com [chemimpex.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. Heptafluoroisopropyl iodide - Safety Data Sheet [chemicalbook.com]
"Heptafluoro-1-iodopropane CAS number 754-34-7"
An In-Depth Technical Guide to Heptafluoro-1-iodopropane (CAS 754-34-7) for Advanced Synthesis
Authored by a Senior Application Scientist
Abstract
This compound, also known as 1-iodoperfluoropropane, is a cornerstone reagent in modern organofluorine chemistry. Its utility stems from the unique properties imparted by the perfluoroalkyl chain and the reactive carbon-iodine bond. This guide provides an in-depth exploration of this compound, moving beyond basic specifications to offer practical insights into its synthesis, reactivity, and application. We will delve into the mechanistic underpinnings of its reactivity, provide exemplary protocols, and discuss critical safety considerations for its effective and safe implementation in research and development, particularly within the pharmaceutical and materials science sectors.
Compound Profile and Physicochemical Properties
This compound (CAS 754-34-7) is a dense, colorless to light yellow liquid.[1] It is a primary perfluoroalkyl iodide (RFI) where the iodine atom is attached to a terminal carbon of a three-carbon fluorinated chain. This structure is fundamental to its chemical behavior, differentiating it from its secondary isomer, Heptafluoro-2-iodopropane. The compound is typically supplied with a copper chip as a stabilizer.[1]
Key physicochemical data are summarized below for quick reference. These parameters are critical for reaction setup, solvent selection, and purification procedures.
| Property | Value | Source(s) |
| CAS Number | 754-34-7 | [2] |
| Molecular Formula | C₃F₇I | [2][3] |
| Molecular Weight | 295.93 g/mol | [2] |
| Appearance | Colorless to light yellow/red clear liquid | [1] |
| Density | 2.05 g/mL at 25 °C | |
| Boiling Point | 41 °C | |
| Refractive Index | n20/D 1.328 | |
| IUPAC Name | 1,1,1,2,2,3,3-Heptafluoro-3-iodopropane | [2] |
| Synonyms | Perfluoropropyl iodide, 1-Iodoperfluoropropane | [4] |
Spectroscopic Characterization
Definitive identification and purity assessment of this compound rely on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR):
-
¹⁹F NMR: This is the most informative technique for fluorinated compounds. The spectrum of this compound will show distinct signals for the CF₃, CF₂, and CF₂I groups, with characteristic chemical shifts and coupling patterns.
-
¹³C NMR: The carbon attached to the iodine (-CF₂I) is particularly noteworthy, appearing at a distinct chemical shift. For primary perfluoroalkyl iodides, this carbon signal is typically found around -35 to -45 ppm relative to CFCl₃, while the carbon of a secondary iodide appears further downfield.[5] PubChem provides access to spectral data for this compound.[2]
-
-
Mass Spectrometry (MS): GC-MS analysis will show a molecular ion peak (M⁺) at m/z 296. The fragmentation pattern is characteristic of perfluoroalkyl iodides, often showing a prominent peak for the loss of iodine (M - 127)⁺ corresponding to the C₃F₇⁺ fragment (m/z 169), and other fluorocarbon fragments.[6]
Core Reactivity and Mechanistic Principles
The synthetic utility of this compound is dominated by its behavior as a precursor to the n-heptafluoropropyl radical (n-C₃F₇•). The Carbon-Iodine bond is the weakest bond in the molecule and is susceptible to homolytic cleavage under thermal, photochemical, or radical initiator-induced conditions.[5][7]
This reactivity allows this compound to serve as an efficient agent for introducing the n-C₃F₇ group into organic molecules, a process known as perfluoroalkylation. The incorporation of perfluoroalkyl chains is a key strategy in drug development to enhance metabolic stability, lipophilicity, and binding affinity.
The general mechanism follows a classic radical chain reaction pathway.[7]
Key Synthetic Applications & Protocols
The generation of the C₃F₇• radical opens a vast array of synthetic possibilities.
Addition to Alkenes and Alkynes
The addition of this compound across double and triple bonds is a primary application. This reaction is highly efficient for creating more complex fluorinated structures.[5] Recent advancements include the use of simple, ligandless iron salts to catalyze the direct perfluoroalkylation of terminal alkynes, providing a streamlined and sustainable route to perfluoroalkylated acetylenes.[8]
Exemplary Protocol: Radical Addition to an Alkene
This protocol is a representative, self-validating workflow. The causality is clear: the initiator generates the primary radical, which propagates by adding to the alkene. The chain transfer step with C₃F₇I regenerates the radical, ensuring catalytic turnover.
Objective: To synthesize 1-iodo-3-(heptafluoropropyl)alkane via radical addition.
Materials:
-
This compound (1.0 eq)
-
Alkene (e.g., 1-octene, 1.2 eq)
-
Azobisisobutyronitrile (AIBN) (0.1 eq)
-
Anhydrous, degassed solvent (e.g., toluene or acetonitrile)
Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add the alkene and the solvent.
-
Degassing: Degas the solution by bubbling nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can quench radical reactions.
-
Reagent Addition: Add this compound followed by the radical initiator, AIBN.
-
Reaction Conditions: Heat the reaction mixture to 80 °C. The choice of temperature is dictated by the decomposition rate of AIBN to generate initiating radicals.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting alkene is a key indicator.
-
Workup: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired adduct.
-
Characterization: Confirm the structure of the product using NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry.
Reactions with Sulfur-Containing Compounds
Photochemical reactions with sulfides and thiols have also been explored. For example, the reaction with methanethiol primarily yields 1H-heptafluoropropane and heptafluoro-n-propyl methyl sulphide, demonstrating the radical's ability to abstract hydrogen or participate in substitution reactions.[9][10]
Safety, Handling, and Storage
As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. While the toxicological properties have not been fully investigated, prudent laboratory practice is mandatory.[11]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, appropriate gloves, and a lab coat.[11][12] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[4][11]
-
Handling: Avoid contact with skin, eyes, and clothing. After handling, wash hands and any exposed skin thoroughly.[3][11] It is incompatible with strong oxidizing agents.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11][12] The material should be refrigerated (below 4°C/39°F) and protected from light, as UV light can initiate radical formation.[11]
-
Spills: In case of a spill, absorb the material with an inert substance and place it into a suitable, closed container for disposal. Ensure adequate ventilation.[11][12]
Conclusion
This compound is a versatile and powerful reagent for the introduction of the n-C₃F₇ moiety into organic substrates. Its reactivity, governed by well-understood radical chain mechanisms, provides a reliable pathway to novel fluorinated compounds. For researchers in drug discovery and materials science, a thorough understanding of its properties, reactivity, and handling requirements is essential to unlocking its full synthetic potential. The continued development of catalytic methods for its application promises to further expand its role in advanced chemical synthesis.
References
- 1. Heptafluoropropyl Iodide | 754-34-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Perfluoropropyl iodide | C3F7I | CID 33977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.be [fishersci.be]
- 4. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]
- 5. researchgate.net [researchgate.net]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Perfluoroalkyl derivatives of sulphur. Part XII. The reaction of this compound with ethyl methyl sulphide, methyl trifluoromethyl sulphide, and methanethiol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Perfluoroalkyl derivatives of sulphur. Part XII. The reaction of this compound with ethyl methyl sulphide, methyl trifluoromethyl sulphide, and methanethiol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. parchem.com [parchem.com]
"spectroscopic data of Heptafluoro-1-iodopropane (NMR, IR, Mass Spec)"
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling the Molecular Signature of a Key Fluorinated Building Block
Heptafluoro-1-iodopropane (CF₃CF₂CF₂I), a dense, colorless to light yellow liquid, is a pivotal intermediate in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.[1] Its utility stems from the unique combination of a perfluoroalkyl chain, which imparts properties like thermal stability and lipophobicity, and a reactive carbon-iodine (C-I) bond that serves as a versatile handle for chemical modification.[1]
Accurate and unambiguous characterization of this compound is paramount for ensuring purity, verifying reaction outcomes, and meeting stringent quality control standards. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical triad to elucidate its precise molecular structure and confirm its identity. This guide offers a detailed exploration of the spectroscopic data of this compound, grounded in established principles and supported by reference data, to provide researchers with a comprehensive understanding of its molecular fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Fluorine and Carbon Environments
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organofluorine compounds. The presence of the highly sensitive, 100% naturally abundant ¹⁹F nucleus provides a wide chemical shift range and detailed coupling information, making ¹⁹F NMR a particularly diagnostic technique.[2][3]
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum of this compound is defined by three distinct signals, one for each electronically non-equivalent fluorine environment (CF₃, -CF₂-, and -CF₂I). The chemical shifts are influenced by the electronegativity of adjacent groups, with the iodine atom exerting a significant deshielding effect.
The expected splitting pattern arises from through-bond spin-spin coupling (J-coupling) between fluorine nuclei on adjacent carbons.
-
The CF₃ group (labeled 'a') is coupled to the adjacent -CF₂- group ('b'), resulting in a triplet.
-
The internal -CF₂- group ('b') is coupled to both the CF₃ group ('a') and the -CF₂I group ('c'), leading to a complex multiplet, often appearing as a triplet of triplets.
-
The -CF₂I group ('c') is coupled to the adjacent -CF₂- group ('b'), resulting in a triplet.
Table 1: ¹⁹F NMR Spectroscopic Data for this compound (CF₃(a)-CF₂(b)-CF₂(c)-I)
| Group Assignment | Chemical Shift (δ) ppm (vs. CFCl₃) | Multiplicity |
| CF₂I (c) | -60.47 | Triplet |
| CF₃ (a) | ~ -81 | Triplet |
| -CF₂- (b) | ~ -118 | Multiplet |
Note: The chemical shift of -60.47 ppm is referenced from the UCSB NMR Facility.[4] The shifts for the CF₃ and -CF₂- groups are estimates based on typical values for perfluoroalkyl chains and are subject to solvent and experimental conditions.
¹³C NMR Spectroscopy
In the proton-decoupled ¹³C NMR spectrum, three signals are expected, corresponding to the three carbon atoms of the propane backbone. A key feature of ¹³C NMR for fluorinated compounds is the presence of large carbon-fluorine coupling constants (¹JCF, ²JCF), which cause the signals to appear as complex multiplets rather than singlets.
-
C-1 (-CF₂I): This carbon is directly bonded to the electronegative iodine atom and two fluorine atoms, causing it to be significantly deshielded (shifted downfield). Its signal will be split into a triplet by the two attached fluorine atoms (¹JCF).
-
C-2 (-CF₂-): The central carbon will also be split into a triplet by its two attached fluorine atoms (¹JCF) and will show further, smaller couplings to the fluorines on C-1 and C-3 (²JCF).
-
C-3 (CF₃): The terminal carbon will appear as a quartet due to coupling with the three attached fluorine atoms (¹JCF).
Experimental Protocol: NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Weigh approximately 50-100 mg of this compound into a clean, dry vial.
-
Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
For ¹⁹F NMR, an external reference standard like trichlorofluoromethane (CFCl₃) is often used, though modern spectrometers can reference internally. For ¹³C NMR, tetramethylsilane (TMS) is the standard reference.[6]
-
Filter the solution through a pipette with a glass wool plug into a 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Tune the probe to the appropriate nucleus (¹⁹F or ¹³C).
-
Set acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay, number of scans) to achieve a good signal-to-noise ratio.
-
Acquire the Free Induction Decay (FID) and perform a Fourier Transform to obtain the spectrum.[6]
-
Below is a diagram illustrating the distinct nuclear environments for NMR analysis.
Caption: Molecular structure showing distinct C and F environments.
Infrared (IR) Spectroscopy: Identifying Key Vibrational Modes
IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to specific bond vibrations. The spectrum of this compound is dominated by intense absorption bands associated with the carbon-fluorine bonds.
The most prominent feature in the IR spectrum is the strong, complex band in the 1300-1000 cm⁻¹ region. This is characteristic of C-F stretching vibrations in perfluorinated compounds.[7] The C-I stretching vibration is expected to appear at a much lower frequency, typically in the fingerprint region between 600-500 cm⁻¹ .
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1300 - 1000 | Strong, Broad | C-F Stretching Vibrations |
| 600 - 500 | Medium to Weak | C-I Stretching Vibration |
Note: Data is based on typical vibrational frequencies for the respective bond types as detailed spectral data is available from the NIST Chemistry WebBook.[8]
Experimental Protocol: Acquiring an FTIR Spectrum
-
Sample Preparation (Neat Liquid):
-
Place one to two drops of this compound onto the surface of a clean salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top, creating a thin liquid film between the plates.
-
-
Data Acquisition:
-
Place the salt plate assembly in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum to account for atmospheric CO₂ and H₂O.
-
Acquire the sample spectrum. The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).[6]
-
Mass Spectrometry (MS): Elucidating the Fragmentation Pattern
Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which can then undergo fragmentation.
The molecular weight of this compound (C₃F₇I) is 295.93 g/mol . Therefore, the molecular ion peak is expected at m/z ≈ 296 .
The C-I bond is the weakest bond in the molecule and is prone to cleavage. The primary fragmentation pathway involves the loss of the iodine radical (I•, mass ≈ 127) to form the highly stable perfluoropropyl cation ([C₃F₇]⁺). This fragment is expected to be the base peak (the most intense peak) in the spectrum.
Table 3: Major Ions in the Mass Spectrum of this compound
| m/z | Ion Fragment | Identity |
| 296 | [C₃F₇I]⁺• | Molecular Ion (M⁺•) |
| 169 | [C₃F₇]⁺ | Base Peak (M - I)⁺ |
| 127 | [I]⁺ | Iodine Cation |
| 119 | [C₂F₅]⁺ | Loss of CF₂I |
| 69 | [CF₃]⁺ | Trifluoromethyl Cation |
Note: The base peak at m/z 169 is confirmed by data from the NIST Mass Spectrometry Data Center.[5]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via direct injection or through the output of a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and then bombarded with high-energy electrons (typically 70 eV in Electron Ionization), causing the molecules to lose an electron and form a positively charged molecular ion (M⁺•).[9]
-
Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, charged fragments and neutral radicals.[10]
-
Mass Analysis: The positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight) based on their m/z ratio.
-
Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.
The primary fragmentation pathway is visualized below.
Caption: Primary fragmentation of this compound in MS.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It may cause skin and eye irritation. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is required. Store the compound in a tightly sealed container in a cool, dry place, away from light and incompatible substances. Always consult the latest Safety Data Sheet (SDS) before use.
Conclusion
The spectroscopic analysis of this compound by ¹⁹F NMR, ¹³C NMR, IR, and MS provides a detailed and self-validating system for its structural confirmation. The ¹⁹F NMR spectrum offers the most definitive fingerprint, with three distinct multiplets whose chemical shifts and coupling patterns are characteristic of the CF₃-CF₂-CF₂I structure. The IR spectrum is dominated by strong C-F stretching absorptions, while the mass spectrum is characterized by a base peak at m/z 169, corresponding to the facile cleavage of the C-I bond. Together, these techniques provide a robust analytical framework essential for any researcher or professional working with this important fluorinated building block.
References
- 1. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. 19F [nmr.chem.ucsb.edu]
- 5. Perfluoropropyl iodide | C3F7I | CID 33977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Perfluoropropyl iodide [webbook.nist.gov]
- 9. uni-saarland.de [uni-saarland.de]
- 10. chem.libretexts.org [chem.libretexts.org]
In-Depth Technical Guide to the Molecular Structure and Geometry of Heptafluoro-1-iodopropane
Abstract
Heptafluoro-1-iodopropane (CF₃CF₂CF₂I), a significant member of the perfluoroalkyl iodide family, plays a crucial role as a versatile building block in organic synthesis, polymer science, and as a component in advanced materials. Its utility is intrinsically linked to its distinct molecular architecture. This technical guide provides a comprehensive exploration of the molecular structure and geometry of this compound, drawing upon a synthesis of experimental data and computational modeling. We delve into its conformational preferences, key structural parameters including bond lengths and angles, and its characteristic spectroscopic signatures. This document is intended for researchers, scientists, and professionals in drug development seeking a deep, field-proven understanding of this important fluorinated compound.
Introduction: The Significance of a Fluorinated Workhorse
This compound, also known as perfluoropropyl iodide, is a colorless to light-yellow liquid with the chemical formula C₃F₇I.[1] Its high molecular weight and the presence of seven electron-withdrawing fluorine atoms impart unique physicochemical properties, including high density and low flammability. The carbon-iodine (C-I) bond is the molecule's reactive center, susceptible to cleavage to form the heptafluoropropyl radical (n-C₃F₇•). This reactivity is harnessed in a multitude of chemical transformations, including telomerization reactions and the synthesis of various fluorinated compounds.[1] A thorough understanding of its three-dimensional structure is paramount for predicting its reactivity, designing novel synthetic routes, and for the rational design of molecules with tailored properties in fields such as medicinal chemistry and materials science.
Molecular Structure and Geometry: A Gas-Phase Perspective
Conformational Analysis: The Dance of Dihedral Angles
The flexibility of the three-carbon chain in this compound allows for the existence of different rotational isomers, or conformers. Rotation around the C₁-C₂ and C₂-C₃ bonds gives rise to various spatial arrangements of the atoms. The primary conformers are the anti (or trans) and gauche forms, arising from the relative orientation of the C-I and C-F bonds.
Due to the steric bulk of the fluorine atoms and the iodine atom, as well as electrostatic interactions between them, there are energy barriers to rotation around the carbon-carbon bonds. Computational studies on similar perfluoroalkanes suggest that the anti conformer, where the bulky terminal groups are furthest apart, is generally the most stable. The energy difference between the anti and gauche conformers is typically on the order of a few kJ/mol.
The potential energy surface of this compound is a complex landscape with multiple local minima corresponding to different conformers. The diagram below illustrates the relationship between the key dihedral angles and the resulting conformers.
Key Structural Parameters
The following table summarizes the expected bond lengths and angles for this compound, based on computational models and data from analogous fluorinated compounds. These values represent a molecule in its lowest energy (anti) conformation.
| Parameter | Atom Pair/Triplet | Expected Value |
| Bond Lengths | ||
| C-I | ~2.14 Å | |
| C-C | ~1.54 Å | |
| C-F (CF₂) | ~1.34 Å | |
| C-F (CF₃) | ~1.33 Å | |
| Bond Angles | ||
| ∠ I-C-C | ~111° | |
| ∠ C-C-C | ~112° | |
| ∠ F-C-F | ~109.5° | |
| ∠ F-C-C | ~109.5° | |
| Dihedral Angle | I-C₁-C₂-C₃ | ~180° (anti) |
Note: These are estimated values and would require experimental verification for definitive confirmation.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic techniques provide invaluable information about the structure and bonding within a molecule. For this compound, NMR and vibrational spectroscopy are particularly insightful.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the presence of fluorine, ¹⁹F NMR is a powerful tool for characterizing this compound. The spectrum will exhibit distinct signals for the three different fluorine environments: the -CF₂I, -CF₂-, and -CF₃ groups.
-
¹⁹F NMR: The chemical shifts are typically reported relative to a standard such as CFCl₃. The -CF₂I group is expected to be the most deshielded due to the electronegativity of the iodine atom, appearing at the lowest field. The -CF₃ group will be the most shielded, appearing at the highest field. Complex spin-spin coupling between the non-equivalent fluorine nuclei will result in intricate splitting patterns.
-
¹³C NMR: The ¹³C spectrum will show three distinct resonances corresponding to the three carbon atoms. The carbon attached to the iodine will be significantly shifted downfield. Furthermore, the signals will be split into complex multiplets due to coupling with the attached fluorine atoms (¹JCF, ²JCF, etc.).
| Nucleus | Group | Expected Chemical Shift (ppm) | Multiplicity |
| ¹⁹F | -CF₂I | ~ -60 to -70 | Triplet of triplets |
| -CF₂- | ~ -120 to -130 | Quartet of triplets | |
| -CF₃ | ~ -80 to -90 | Triplet | |
| ¹³C | -CF₂I | ~ 10 to 20 (relative to TMS) | Triplet of triplets |
| -CF₂- | ~ 110 to 120 | Quartet of triplets | |
| -CF₃ | ~ 115 to 125 | Quartet |
Note: These are approximate chemical shifts and can vary depending on the solvent and experimental conditions.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The spectra of this compound are characterized by strong absorptions corresponding to the C-F stretching vibrations, typically in the range of 1100-1350 cm⁻¹. The C-I stretching vibration is expected to appear at a much lower frequency, typically in the range of 200-300 cm⁻¹.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C-F Stretching | 1100 - 1350 |
| C-C Stretching | 900 - 1100 |
| CF₃ and CF₂ Deformation | 500 - 800 |
| C-I Stretching | 200 - 300 |
Methodologies for Structural Elucidation: A Self-Validating System
The determination of the molecular structure of a gas-phase molecule like this compound is a multi-faceted process that relies on the synergy between experimental techniques and theoretical calculations.
Experimental Protocol: Microwave Spectroscopy
Microwave spectroscopy measures the rotational transitions of molecules in the gas phase with extremely high resolution. From the frequencies of these transitions, the rotational constants (A, B, and C) of the molecule can be determined. These constants are inversely proportional to the moments of inertia, which in turn depend on the mass distribution and therefore the geometry of the molecule.
Step-by-Step Methodology:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.
-
Microwave Irradiation: The sample is irradiated with microwave radiation of a specific frequency range.
-
Detection of Absorption: As the frequency is swept, the absorption of microwaves by the sample is detected, corresponding to transitions between rotational energy levels.
-
Spectral Analysis: The resulting spectrum is a series of sharp lines. The frequencies of these lines are precisely measured and assigned to specific rotational transitions.
-
Determination of Rotational Constants: The assigned transition frequencies are fitted to a Hamiltonian model to extract the rotational constants.
-
Structural Determination: By analyzing the rotational constants of the parent molecule and its isotopically substituted analogues (e.g., ¹³C), a precise molecular structure (bond lengths and angles) can be determined.
Computational Protocol: Ab Initio Calculations
In the absence of complete experimental data, or to complement it, ab initio quantum chemical calculations are an indispensable tool. Methods like Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT) with appropriate basis sets can provide highly accurate predictions of molecular geometries, conformational energies, and spectroscopic properties.
Step-by-Step Methodology:
-
Input Structure: An initial guess for the molecular geometry of this compound is created.
-
Level of Theory and Basis Set Selection: A suitable computational method (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) are chosen based on the desired accuracy and computational cost.
-
Geometry Optimization: The energy of the molecule is minimized with respect to its geometric parameters to find the equilibrium structure.
-
Frequency Calculation: The vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the IR and Raman spectra.
-
Conformational Search: A systematic or stochastic search of the conformational space is performed to identify all stable conformers and the transition states connecting them.
-
Property Calculation: Other properties, such as NMR chemical shifts and rotational constants, are calculated for the optimized geometries.
The combination of experimental and computational methods provides a self-validating system. The calculated spectroscopic properties can be compared with experimental spectra to validate the accuracy of the computed geometry.
Conclusion: A Structurally Defined Future
The molecular structure and geometry of this compound are fundamental to its diverse applications. This guide has synthesized the available knowledge to present a detailed picture of its conformational landscape, key structural parameters, and spectroscopic fingerprints. While a complete, experimentally determined gas-phase structure remains a target for future research, the combination of data from related compounds and high-level computational chemistry provides a robust and reliable model. For researchers and developers, this in-depth understanding of this compound's molecular architecture is critical for unlocking its full potential in the creation of next-generation pharmaceuticals, advanced polymers, and innovative materials.
References
An In-depth Technical Guide to the Thermodynamic Properties of Heptafluoro-1-iodopropane
Abstract: This technical guide provides a comprehensive overview of the thermodynamic properties of heptafluoro-1-iodopropane (1-iodoheptafluoropropane), a key intermediate in the synthesis of advanced materials and pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, technically accurate information and field-proven insights into the characterization of this versatile fluorinated compound. The guide details critical thermodynamic parameters, outlines the experimental methodologies for their determination with an emphasis on the rationale behind these techniques, and explores the compound's applications.
Introduction: The Significance of this compound
This compound (C₃F₇I) is a perfluorinated alkyl iodide that has garnered significant interest across various scientific and industrial sectors. Its unique combination of a reactive carbon-iodine bond and the inert, electron-withdrawing heptafluoropropyl chain makes it a valuable building block in organic synthesis. The incorporation of the heptafluoropropyl moiety into organic molecules can dramatically alter their physical, chemical, and biological properties, often leading to enhanced thermal stability, chemical resistance, and metabolic stability in pharmaceutical applications.[1]
Understanding the thermodynamic properties of this compound is paramount for its effective use in process design, safety assessments, and the development of new synthetic methodologies. These properties govern its behavior under different temperature and pressure regimes, influencing reaction kinetics, phase transitions, and purification processes. This guide aims to provide a consolidated resource on these critical parameters.
Core Thermodynamic and Physical Properties
A compilation of the key thermodynamic and physical properties of this compound is presented below. It is important to note that while some of these properties have been experimentally determined, others are estimated using robust computational methods such as the Joback method, which provides reliable predictions for organic compounds.
Table 1: Key Physical and Thermodynamic Properties of this compound
| Property | Value | Unit | Source & Method |
| Molecular Formula | C₃F₇I | - | - |
| Molecular Weight | 295.93 | g/mol | [1] |
| CAS Number | 754-34-7 | - | [1] |
| Boiling Point (at 1 atm) | 41.2 | °C | [1] |
| Melting Point | -95 | °C | [1] |
| Density (at 25 °C) | 2.05 | g/mL | [1] |
| Vapor Pressure (at 20 °C) | 7.08 | psi | [1] |
| Refractive Index (n20/D) | 1.328 | - | [1] |
| Enthalpy of Vaporization (ΔHvap) | 22.04 | kJ/mol | Cheméo (Joback Method) |
| Enthalpy of Fusion (ΔHfus) | 7.25 | kJ/mol | Cheméo (Joback Method) |
| Critical Temperature (Tc) | 513.92 | K | Cheméo (Joback Method) |
| Critical Pressure (Pc) | 3135.00 | kPa | Cheméo (Joback Method) |
| Critical Volume (Vc) | 0.385 | m³/kmol | Cheméo (Joback Method) |
Table 2: Ideal Gas Heat Capacity (Cp) of this compound at Various Temperatures
| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) | Source & Method |
| 346.38 | 165.12 | Cheméo (Joback Method) |
| 374.30 | 173.46 | Cheméo (Joback Method) |
| 402.23 | 181.04 | Cheméo (Joback Method) |
| 430.15 | 187.90 | Cheméo (Joback Method) |
| 458.07 | 194.06 | Cheméo (Joback Method) |
| 486.00 | 199.59 | Cheméo (Joback Method) |
| 513.92 | 204.51 | Cheméo (Joback Method) |
Experimental Determination of Thermodynamic Properties: Methodologies and Rationale
The accurate determination of thermodynamic properties is crucial for process modeling and safety. This section details the principles and methodologies behind the measurement of key parameters for compounds like this compound.
Heat Capacity (Cp) Measurement via Calorimetry
Principle: Heat capacity, the amount of heat required to raise the temperature of a substance by a specific amount, is a fundamental thermodynamic property.[2] For liquids, it is typically measured at constant pressure (Cp). Calorimetry is the primary technique for this measurement, involving the precise measurement of heat flow into or out of a sample as its temperature is changed.[3][4]
Methodology: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a widely used thermoanalytical technique for determining heat capacity.[5]
Step-by-Step Protocol:
-
Sample Preparation: A small, accurately weighed sample (typically a few milligrams) of this compound is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which includes isothermal segments and a controlled heating or cooling ramp.
-
Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated or cooled at a constant rate.
-
Data Analysis: The heat capacity is calculated from the difference in heat flow between the sample and a known standard (e.g., sapphire), and the empty pan, measured under the same conditions.
Causality and Trustworthiness: The use of a reference pan allows for the subtraction of instrumental effects, leading to a highly accurate measurement of the heat flow into the sample. The hermetic sealing of the pan is critical for volatile liquids like this compound to prevent mass loss due to evaporation, which would introduce significant errors in the heat flow measurement.[6] Calibration with a standard of known heat capacity ensures the accuracy and traceability of the results.
References
- 1. Perfluoropropyl Iodide | CAS#: 754-34-7 | PFPI | Iofina [iofina.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Specific heat of a liquid using calorimeter, Physics by Unacademy [unacademy.com]
- 4. Calorimeter to determine the specific heat capacities of liquids | tec-science [tec-science.com]
- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 6. Measuring the heat capacity of liquids at high temperatures – applications to molten salts – C-Therm Technologies Ltd. [ctherm.com]
A Deep Dive into the Synthesis of Perfluoropropyl Iodide: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoropropyl iodide (CF₃CF₂CF₂I), a cornerstone of perfluoroalkyl chemistry, serves as a critical building block in the synthesis of a vast array of fluorinated molecules, including pharmaceuticals, agrochemicals, and advanced materials. Its unique properties, imparted by the highly electronegative fluorine atoms, make it an invaluable synthon for introducing the perfluoropropyl moiety. This guide provides a comprehensive exploration of the historical and contemporary methods for the preparation of perfluoropropyl iodide, offering in-depth technical insights and practical, field-proven protocols. We will delve into the evolution of its synthesis, from early electrochemical fluorination techniques to modern, more selective chemical methods, providing a robust understanding for both seasoned researchers and those new to the field.
The Electrochemical Era: The Simons Process
One of the earliest and most historically significant methods for the production of perfluorinated compounds is the Simons electrochemical fluorination (ECF) process. This technique, developed in the 1930s, involves the electrolysis of a solution of a hydrocarbon precursor in anhydrous hydrogen fluoride (HF).
The Underlying Principle
The Simons process operates on the principle of radical-mediated fluorination. An electric current is passed through the HF solution, generating fluorine radicals at the anode. These highly reactive species then abstract hydrogen atoms from the organic substrate, which are subsequently replaced by fluorine atoms from the HF solvent. This process continues until all hydrogen atoms are substituted.
Experimental Protocol: Electrochemical Fluorination of Propanoyl Halide
Materials:
-
Anhydrous hydrogen fluoride (aHF)
-
Propanoyl chloride or fluoride
-
Nickel-plated steel electrolysis cell
-
Nickel anodes and cathodes
-
Power supply
-
Scrubbing towers (for HF and other acidic gases)
-
Low-temperature condensation train
Procedure:
-
Cell Preparation: The electrolysis cell is charged with anhydrous HF, and the substrate (propanoyl chloride or fluoride) is dissolved to create the electrolyte solution.
-
Electrolysis: A direct current is applied across the electrodes. The voltage is typically maintained between 5 and 8 V. The process is conducted at or near room temperature.
-
Gaseous Product Collection: The gaseous products, including perfluoropropanoyl fluoride (CF₃CF₂COF), hydrogen gas, and unreacted HF, are vented from the cell.
-
Scrubbing and Condensation: The effluent gas stream is passed through scrubbing towers containing a basic solution (e.g., KOH) to remove HF and other acidic byproducts. The desired perfluorinated product is then condensed and collected in a series of cold traps.
-
Conversion to Iodide: The collected perfluoropropanoyl fluoride is then converted to perfluoropropyl iodide. This is typically achieved by reaction with a suitable iodide source, such as potassium iodide, often in a polar aprotic solvent.
Causality and Insights:
The Simons process, while historically groundbreaking, is often non-selective and can lead to a mixture of products due to C-C bond cleavage and rearrangements. The harsh conditions and the highly reactive nature of the fluorine radicals contribute to this lack of specificity. However, for small molecules like perfluoropropyl iodide, it provided an initial, albeit brute-force, pathway. The choice of propanoyl halide as a starting material is based on its volatility and solubility in aHF.
The Advent of Telomerization: A More Controlled Approach
In the mid-20th century, the telomerization of tetrafluoroethylene (TFE) emerged as a more controlled and efficient method for the synthesis of perfluoroalkyl iodides. This radical chain reaction allows for the stepwise addition of TFE units to a "telogen," which in this case is a source of iodine and a perfluoroalkyl radical.
The Mechanism of Action
The reaction is typically initiated by a radical initiator, which abstracts an iodine atom from a perfluoroalkyl iodide to generate a perfluoroalkyl radical. This radical then adds across the double bond of a TFE monomer. The resulting radical can then either abstract an iodine atom from another telogen molecule to terminate the chain and form the desired product, or it can add to another TFE monomer to create a longer perfluoroalkyl chain. By controlling the ratio of TFE to the telogen, the chain length of the resulting perfluoroalkyl iodide can be influenced.
For the synthesis of perfluoropropyl iodide, the key telogen is often trifluoromethyl iodide (CF₃I), which itself can be prepared by various methods.
Experimental Protocol: Telomerization of TFE with Trifluoromethyl Iodide
Materials:
-
Tetrafluoroethylene (TFE) gas
-
Trifluoromethyl iodide (CF₃I)
-
Radical initiator (e.g., dibenzoyl peroxide, AIBN)
-
High-pressure autoclave reactor
-
Gas handling and monitoring equipment
-
Distillation apparatus
Procedure:
-
Reactor Charging: The autoclave is charged with trifluoromethyl iodide and the radical initiator.
-
Pressurization: The reactor is sealed and then pressurized with tetrafluoroethylene gas to the desired pressure.
-
Reaction: The reactor is heated to the initiation temperature of the chosen radical initiator (typically 60-100 °C). The reaction is allowed to proceed for several hours, with the pressure being monitored.
-
Workup: After cooling, the reactor is vented, and the crude product mixture is collected.
-
Purification: The desired perfluoropropyl iodide is separated from unreacted starting materials and higher molecular weight telomers by fractional distillation.
Causality and Insights:
This method offers significantly better control over the final product distribution compared to electrochemical fluorination. The stoichiometry of the reactants is a critical parameter; a higher ratio of CF₃I to TFE favors the formation of the n=1 adduct, which is perfluoropropyl iodide (CF₃(CF₂CF₂)₁I). The choice of initiator and reaction temperature is crucial for achieving a controlled radical polymerization process.
Direct Iodination of Perfluoroalkanes: A High-Temperature Route
Another historical approach involves the direct high-temperature iodination of perfluoroalkanes. This method relies on the thermal homolysis of the iodine molecule to generate iodine radicals, which can then react with a perfluoroalkane.
The High-Energy Pathway
At elevated temperatures (typically > 500 °C), iodine molecules (I₂) dissociate into highly reactive iodine atoms. These atoms can abstract a fluorine atom from a perfluoroalkane, although this is energetically unfavorable. A more plausible mechanism involves the attack of an iodine atom on a carbon atom, leading to the displacement of a fluorine atom and the formation of a C-I bond.
Experimental Protocol: High-Temperature Iodination of Perfluoropropane
Materials:
-
Perfluoropropane (CF₃CF₂CF₃)
-
Iodine (I₂)
-
High-temperature tube furnace (e.g., quartz or nickel)
-
Gas flow controllers
-
Condensation and trapping system
Procedure:
-
Reactant Introduction: A stream of perfluoropropane gas and vaporized iodine are introduced into the heated tube furnace.
-
Reaction: The reactants are passed through the hot zone of the furnace, where the reaction takes place. The residence time in the hot zone is a critical parameter.
-
Product Quenching and Collection: The product mixture exiting the furnace is rapidly cooled to quench the reaction and then passed through a series of cold traps to condense the perfluoropropyl iodide and unreacted iodine.
-
Purification: The collected crude product is purified by washing with a reducing agent solution (e.g., sodium thiosulfate) to remove unreacted iodine, followed by distillation.
Causality and Insights:
This method is generally less selective and requires significant energy input. The high temperatures can lead to thermal decomposition and the formation of a complex mixture of products. However, it represents a direct approach from a readily available perfluoroalkane. The efficiency of this process is often limited by the equilibrium nature of the reaction.
The Hunsdiecker Reaction and its Perfluoroalkyl Analogue
The Hunsdiecker reaction, a classic method for the synthesis of alkyl halides from the silver salts of carboxylic acids, has been adapted for the preparation of perfluoroalkyl iodides. This involves the reaction of a silver perfluorocarboxylate with iodine.
A Decarboxylative Iodination
The reaction proceeds through the formation of an unstable acyl hypoiodite intermediate, which then undergoes homolytic cleavage of the O-I bond and subsequent decarboxylation to yield a perfluoroalkyl radical. This radical then abstracts an iodine atom from another acyl hypoiodite molecule or from iodine to form the desired perfluoroalkyl iodide.
Experimental Protocol: Hunsdiecker Reaction of Silver Perfluorobutanoate
Materials:
-
Silver perfluorobutanoate (CF₃CF₂CF₂COOAg)
-
Iodine (I₂)
-
Inert solvent (e.g., carbon tetrachloride, perfluorohexane)
-
Reaction flask with reflux condenser
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
Reaction Setup: A suspension of silver perfluorobutanoate in the inert solvent is prepared in the reaction flask.
-
Iodine Addition: A stoichiometric amount of iodine is added to the suspension.
-
Reaction: The mixture is heated to reflux with stirring. The progress of the reaction can be monitored by the disappearance of the iodine color and the formation of silver iodide precipitate.
-
Workup: After the reaction is complete, the mixture is cooled, and the silver iodide is removed by filtration.
-
Purification: The solvent is removed from the filtrate by distillation, and the resulting crude perfluoropropyl iodide is purified by fractional distillation.
Causality and Insights:
This method provides a relatively clean and high-yielding route to perfluoropropyl iodide. The use of the silver salt of the corresponding perfluorocarboxylic acid is key. The reaction is driven by the precipitation of the insoluble silver iodide and the evolution of carbon dioxide. The choice of an inert solvent is crucial to avoid side reactions.
Summary of Historical Preparation Methods
| Method | Starting Material(s) | Key Reagents/Conditions | Advantages | Disadvantages |
| Simons ECF | Propanoyl halide | Anhydrous HF, Electricity | Utilizes simple starting materials | Low selectivity, harsh conditions, complex product mixtures |
| Telomerization | TFE, CF₃I | Radical initiator, High pressure | Good control over chain length, high yield | Requires specialized high-pressure equipment |
| Direct Iodination | Perfluoropropane, I₂ | High temperature (> 500 °C) | Direct route from perfluoroalkane | Low selectivity, high energy consumption, equilibrium limited |
| Hunsdiecker Reaction | Silver perfluorobutanoate | Iodine, Heat | High yield, clean reaction | Requires pre-synthesis of the silver salt |
Visualizing the Synthetic Pathways
Caption: Historical Synthetic Routes to Perfluoropropyl Iodide.
Conclusion and Future Outlook
The historical preparation methods of perfluoropropyl iodide paint a vivid picture of the evolution of fluorine chemistry. From the early, non-selective electrochemical techniques to more controlled and higher-yielding chemical transformations, the synthesis of this vital building block has continuously improved. While modern methods often offer greater efficiency and selectivity, understanding these foundational techniques provides valuable context and a deeper appreciation for the challenges and ingenuity inherent in organofluorine chemistry. For drug development professionals and researchers, a firm grasp of these synthetic pathways is essential for troubleshooting, process optimization, and the innovation of novel fluorinated compounds. The ongoing development of new fluorination and perfluoroalkylation reagents will undoubtedly continue to refine and expand the synthetic chemist's toolkit for accessing perfluoropropyl iodide and its derivatives.
Navigating the Solution Landscape: An In-depth Technical Guide to the Solubility of Heptafluoro-1-iodopropane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Fluorinated Frontier
Heptafluoro-1-iodopropane (CF₃CF₂CF₂I), a dense, non-flammable liquid, holds a significant position in the landscape of modern chemistry. Its utility as a versatile building block in organic synthesis, particularly for the introduction of the heptafluoropropyl moiety, has made it an invaluable tool in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1] The unique physicochemical properties imparted by the highly fluorinated chain—such as enhanced metabolic stability and altered lipophilicity—are highly sought after in drug design.[1] However, to effectively harness the potential of this reagent, a thorough understanding of its behavior in various reaction media is paramount. This technical guide provides a comprehensive exploration of the solubility of this compound in a range of common organic solvents, offering both theoretical insights and practical guidance for laboratory applications.
The Physicochemical Profile of this compound
A foundational understanding of the intrinsic properties of this compound is essential for comprehending its solubility characteristics.
| Property | Value | Reference |
| Chemical Formula | C₃F₇I | [1] |
| Molecular Weight | 295.93 g/mol | [1][2] |
| Appearance | Colorless to light yellow or red liquid | [1] |
| Density | 2.05 g/mL at 25 °C | [1] |
| Melting Point | -95 °C | [1] |
| Boiling Point | 41 °C | [1] |
| Refractive Index | n20/D 1.328 | [1] |
Table 1: Key Physical Properties of this compound.
The high density and low boiling point are characteristic of perfluorinated compounds. The presence of the iodine atom introduces a site for various chemical transformations, making it a valuable synthetic intermediate.[1]
Theoretical Framework for Solubility: A Hansen Solubility Parameter Approach
In the absence of extensive experimentally determined solubility data for this compound, a robust theoretical framework can provide valuable predictive insights. The Hansen Solubility Parameter (HSP) model is a powerful tool for predicting the miscibility and solubility of a solute in a given solvent. This model is based on the principle that "like dissolves like," quantifying this concept by assigning three parameters to each substance:
-
δD (Dispersion): Represents the energy from London dispersion forces.
-
δP (Polar): Represents the energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Represents the energy from hydrogen bonding.
The similarity between a solute and a solvent is determined by the "distance" (Ra) between their respective points in the three-dimensional Hansen space. A smaller distance indicates a higher affinity and, therefore, better solubility.
The Relative Energy Difference (RED) number provides a quantitative measure of this affinity:
RED = Ra / R₀
where R₀ is the interaction radius of the solute. A RED value:
-
< 1.0 indicates high affinity (good solubility).
-
= 1.0 suggests borderline affinity.
-
> 1.0 indicates low affinity (poor solubility).
To predict the solubility of this compound, its Hansen Solubility Parameters were estimated using a group contribution method based on its molecular structure. The estimated HSP values for this compound are presented in Table 2.
| Hansen Parameter | Value (MPa⁰.⁵) |
| δD (Dispersion) | 15.5 |
| δP (Polar) | 4.5 |
| δH (Hydrogen Bonding) | 2.0 |
| R₀ (Interaction Radius) | 7.5 |
Table 2: Estimated Hansen Solubility Parameters for this compound.
Predicted Solubility of this compound in Common Organic Solvents
Using the estimated HSP for this compound and established HSP values for a range of common organic solvents, the RED numbers were calculated to predict the solubility. The results are summarized in Table 3.
| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Ra | RED | Predicted Solubility |
| Non-Polar Solvents | ||||||
| n-Hexane | 14.9 | 0.0 | 0.0 | 2.6 | 0.35 | High |
| Toluene | 18.2 | 1.4 | 2.0 | 4.2 | 0.56 | High |
| Carbon Tetrachloride | 17.8 | 0.0 | 0.6 | 4.1 | 0.55 | High |
| Polar Aprotic Solvents | ||||||
| Acetone | 15.5 | 10.4 | 7.0 | 7.7 | 1.03 | Moderate/Borderline |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 5.3 | 0.71 | High |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 6.3 | 0.84 | High |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 14.1 | 1.88 | Low |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 11.5 | 1.53 | Low |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 13.9 | 1.85 | Low |
| Polar Protic Solvents | ||||||
| Methanol | 14.7 | 12.3 | 22.3 | 21.8 | 2.91 | Very Low |
| Ethanol | 15.8 | 8.8 | 19.4 | 17.9 | 2.39 | Very Low |
| Isopropanol | 15.8 | 6.1 | 16.4 | 14.6 | 1.95 | Low |
Table 3: Predicted Solubility of this compound in Common Organic Solvents based on Hansen Solubility Parameters.
Analysis of Predicted Solubility
The predictions from the Hansen Solubility Parameter model indicate that this compound exhibits high solubility in non-polar and moderately polar aprotic solvents . This is consistent with the general principle of "like dissolves like," as the perfluorinated chain contributes to a relatively low overall polarity.
-
Excellent Solvents (RED < 0.6): n-Hexane, Toluene, and Carbon Tetrachloride are predicted to be excellent solvents. Their HSP values, particularly the low polar and hydrogen bonding components, are in close proximity to those of this compound.
-
Good Solvents (0.6 < RED < 1.0): Ethyl acetate and THF are also predicted to be good solvents. While they possess some polarity, the overall HSP distance remains within the interaction radius of this compound.
-
Borderline/Poor Solvents (RED > 1.0): A significant increase in the polar (δP) and hydrogen bonding (δH) components of the solvent leads to a larger HSP distance and consequently, lower predicted solubility. This is observed for highly polar aprotic solvents like acetonitrile, DMF, and DMSO, and is even more pronounced for polar protic solvents such as methanol and ethanol. The strong hydrogen bonding networks in these alcohols are not effectively disrupted by the non-polar, non-hydrogen bonding nature of this compound.
Experimental Determination of Solubility: A Step-by-Step Protocol
While theoretical predictions are valuable, experimental verification is crucial for precise applications. The following protocol outlines a standard method for determining the solubility of a liquid, like this compound, in an organic solvent.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents
-
Analytical balance (± 0.1 mg)
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
-
Thermostatic shaker or water bath
-
Gas chromatograph with a suitable detector (e.g., FID or ECD) or a calibrated syringe for volume measurement.
Experimental Workflow
Figure 1. Experimental workflow for determining the solubility of this compound.
Causality in Experimental Choices
-
Excess Solute: Adding an excess of this compound ensures that the solvent becomes saturated, which is the definition of solubility at a given temperature.
-
Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and accurate results.
-
Equilibration Time: A sufficient equilibration time (24-48 hours) with agitation is necessary to ensure that the dissolution process has reached equilibrium.
-
Clear Supernatant: Analyzing only the clear supernatant ensures that undissolved droplets of the solute do not interfere with the concentration measurement.
-
Calibrated Analytical Method: A calibrated and validated analytical method, such as gas chromatography, is essential for accurately quantifying the amount of dissolved this compound.
Practical Implications for Researchers and Drug Development Professionals
The solubility profile of this compound has direct consequences for its application in research and development:
-
Reaction Solvent Selection: For reactions involving this compound, solvents with a low RED number, such as toluene, ethyl acetate, or THF, are recommended to ensure a homogeneous reaction mixture. This can lead to improved reaction rates and yields.
-
Purification: The differential solubility of this compound can be exploited in purification processes. For example, after a reaction, a non-polar solvent like hexane could be used to extract the product from a more polar reaction medium.
-
Formulation of Fluorinated Compounds: In drug development, understanding the solubility of fluorinated building blocks is crucial for predicting the solubility of the final active pharmaceutical ingredient (API). The "fluorophobic" effect, where highly fluorinated molecules tend to self-associate and have low solubility in both aqueous and traditional organic media, needs to be considered.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, leveraging the predictive power of Hansen Solubility Parameters in the absence of extensive experimental data. The findings indicate a clear preference for non-polar and moderately polar aprotic solvents.
For researchers and professionals in drug development, this guide serves as a valuable resource for informed solvent selection and a deeper understanding of the behavior of this important fluorinated building block. While the theoretical predictions offer a strong foundation, it is recommended that experimental verification be performed for critical applications where precise solubility values are required. Future work should focus on the experimental determination of the solubility of this compound in a wider range of solvents and at various temperatures to further refine and validate the theoretical models.
References
"vapor pressure and boiling point of Heptafluoro-1-iodopropane"
An In-depth Technical Guide to the Vapor Pressure and Boiling Point of Heptafluoro-1-iodopropane
Authored by a Senior Application Scientist
Introduction: Understanding this compound
This compound (CF₃CF₂CF₂I), also known as 1-iodoperfluoropropane, is a dense, volatile, colorless to light yellow liquid of significant interest in synthetic chemistry and materials science.[1] For researchers, scientists, and drug development professionals, this compound serves as a critical building block for introducing the heptafluoropropyl group (-C₃F₇) into organic molecules. The incorporation of such highly fluorinated moieties can dramatically alter a molecule's physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity.[2]
The utility of this compound in these advanced applications is intrinsically linked to its physical properties, particularly its vapor pressure and boiling point. These parameters dictate the necessary conditions for its storage, handling, purification via distillation, and its reactivity in various solvent systems. A thorough understanding of the relationship between the temperature, vapor pressure, and boiling point of this reagent is therefore not merely academic; it is a prerequisite for its safe, efficient, and reproducible application in the laboratory. This guide provides a comprehensive overview of these properties, the theoretical principles that govern them, and the experimental protocols for their precise determination.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below. This data provides the foundational context for understanding its behavior.
| Property | Value | Source(s) |
| Chemical Formula | C₃F₇I | [1][3][4] |
| Molecular Weight | 295.93 g/mol | [1][4] |
| CAS Number | 754-34-7 | [1][3] |
| Normal Boiling Point | 41 °C / 41.2 °C | [3] |
| Vapor Pressure | 7.08 psi (48.8 kPa) at 20 °C | |
| Density | 2.05 g/mL at 25 °C | [1][3] |
| Melting Point | -95 °C | [1][3] |
| Refractive Index (n20/D) | 1.328 | [1][3] |
| Appearance | Colorless to light yellow or red liquid | [1] |
Theoretical Framework: The Physics of Vaporization
The transition of a liquid to a gas is governed by the kinetic energy of its molecules. At any given temperature, some molecules at the liquid's surface possess sufficient energy to overcome intermolecular forces and escape into the vapor phase. The pressure exerted by this vapor in a closed system at equilibrium is known as the vapor pressure .
Vapor pressure is intrinsically dependent on temperature; as temperature increases, the average kinetic energy of the molecules rises, leading to a non-linear, exponential increase in vapor pressure.[5] This relationship is fundamentally described by the Clausius-Clapeyron equation , which relates vapor pressure (P), temperature (T), and the enthalpy of vaporization (ΔHvap):
ln(P₂/P₁) = - (ΔHvap/R) * (1/T₂ - 1/T₁)
Where R is the molar gas constant. This equation is powerful for understanding the thermodynamics of phase transition but can be cumbersome for practical laboratory use.
For this reason, semi-empirical models like the Antoine equation are more commonly employed to correlate vapor pressure and temperature with high accuracy over a specific range.[6]
log₁₀(P) = A - (B / (C + T))
Here, P is the vapor pressure, T is the temperature, and A, B, and C are empirically determined constants specific to the substance.[6] While a comprehensive search of the literature did not yield pre-calculated Antoine constants for this compound, they can be derived by fitting the equation to a set of experimental vapor pressure data points obtained using the methods described below.
The boiling point is the temperature at which the vapor pressure of the liquid equals the pressure of the surrounding environment.[7] The normal boiling point is a specific case where this occurs at an external pressure of 1 atmosphere (101.325 kPa).[8]
Experimental Determination Protocols
Accurate determination of vapor pressure and boiling point is crucial for both safety and process control. The following are standardized, reliable protocols for characterizing volatile compounds like this compound.
Protocol 1: Static Method for Vapor Pressure Measurement
This method directly measures the equilibrium vapor pressure of a pure, degassed liquid sample at a specific temperature. It is a highly accurate technique for generating the data needed to derive Antoine constants.
Causality: The critical step in this protocol is the rigorous degassing of the sample. Dissolved gases (e.g., nitrogen, oxygen) would contribute to the total pressure measured by the transducer, leading to a significant overestimation of the compound's true vapor pressure. The freeze-pump-thaw cycles are essential for removing these volatile impurities.[9]
Step-by-Step Methodology:
-
Sample Preparation: Place a small, precisely weighed amount of this compound into a sample flask.
-
Apparatus Assembly: Attach the flask to a vacuum line apparatus equipped with a high-accuracy pressure transducer (e.g., a capacitance manometer) and a cold trap.
-
Degassing (Freeze-Pump-Thaw): a. Immerse the sample flask in liquid nitrogen to completely freeze the sample. b. Open the valve to the vacuum pump to evacuate the headspace above the frozen solid. c. Close the valve to the vacuum pump. d. Remove the liquid nitrogen bath and allow the sample to thaw completely. Dissolved gases will bubble out of the liquid. e. Repeat this cycle a minimum of three times to ensure all dissolved atmospheric gases are removed.
-
Equilibration: Place the degassed sample flask into a temperature-controlled bath (e.g., a water or oil bath) set to the desired temperature. Allow the system to equilibrate for at least 15-20 minutes, ensuring the temperature is stable.
-
Data Acquisition: Record the stable pressure reading from the transducer. This is the vapor pressure at the recorded temperature.
-
Data Collection: Repeat steps 4 and 5 for a range of temperatures to generate a vapor pressure curve.
Experimental Workflow Diagram:
Caption: Workflow for static vapor pressure measurement.
Protocol 2: Ebulliometry for Boiling Point Determination
Ebulliometry involves measuring the boiling point of a liquid at a precisely controlled pressure. It is the gold standard for determining the normal boiling point and for studying how boiling point changes with pressure.[7]
Causality: The design of an ebulliometer ensures that the thermometer is measuring the temperature of the vapor-liquid equilibrium, not the superheated liquid at the bottom of the flask. The Cottrell pump or a similar feature continuously sprays the boiling liquid over the thermometer bulb, guaranteeing an accurate reading.
Step-by-Step Methodology:
-
Apparatus Setup: Place the this compound and a few boiling chips into the boiling flask of an ebulliometer.
-
System Sealing: Assemble the ebulliometer, ensuring all joints are properly sealed. Connect the system to a pressure control unit, which consists of a vacuum pump and a controlled inert gas (e.g., nitrogen) bleed.
-
Pressure Adjustment: Set the desired pressure using the pressure control unit. For the normal boiling point, adjust the pressure to 101.325 kPa (760 Torr).
-
Heating: Begin gently heating the boiling flask.
-
Equilibrium Identification: Observe the temperature reading. The temperature will rise and then stabilize at the boiling point for that pressure. A stable temperature reading for several minutes indicates that the liquid is boiling under equilibrium conditions.
-
Data Recording: Record the stable boiling temperature and the corresponding system pressure.
-
Varying Pressure: To generate a boiling point vs. pressure curve, carefully adjust the system pressure to a new setpoint and repeat steps 4-6.
Experimental Workflow Diagram:
Caption: Process flow for ebulliometry experiments.
Applications in Research and Drug Development
The relatively low boiling point (41 °C) and corresponding high vapor pressure of this compound are central to its utility.[3]
-
Purification and Handling: The volatility of the compound allows for easy removal from reaction mixtures under reduced pressure at or near room temperature. This simplifies purification and minimizes thermal degradation of sensitive products.
-
Reagent for Fluorination: It is a key starting material for creating perfluoroalkylated compounds.[1] In drug development, the strategic introduction of fluorinated groups is a widely used tactic to enhance a drug candidate's properties.[10] Fluorine can block sites of metabolic attack, increasing a drug's half-life, and can modulate its acidity and lipophilicity to improve cell permeability and target binding.[2]
-
Chain Transfer Agent: In polymer chemistry, it can act as a chain transfer agent, which is useful for controlling the molecular weight of polymers during their synthesis.[1]
The ability to easily handle, transfer as a vapor if needed, and remove this reagent from a reaction is a direct consequence of its vapor pressure-temperature profile.
Safety and Handling Protocols
Due to its volatility and potential for toxicity, strict adherence to safety protocols is mandatory when handling this compound.
Core Safety Requirements:
-
Ventilation: Always handle this compound in a well-ventilated chemical fume hood to keep airborne concentrations low.[11]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[3][11] It should be refrigerated (2-8°C) and protected from light.[1][11]
-
Spills: In case of a spill, absorb the material with an inert absorbent and place it into a suitable closed container for disposal. Ensure adequate ventilation.[11]
First Aid Measures:
-
Inhalation: Remove the individual from exposure to fresh air immediately. If breathing is difficult, administer oxygen and seek medical aid.[11]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[13]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical aid.[11]
Conclusion
The vapor pressure and boiling point of this compound are not merely data points but are defining characteristics that govern its behavior and utility. Its high volatility, characterized by a normal boiling point of 41 °C, makes it a versatile reagent in organic synthesis and pharmaceutical research, allowing for straightforward purification and handling. However, this same property necessitates rigorous safety protocols to manage exposure risks. The experimental methods detailed in this guide—the static method for vapor pressure and ebulliometry for boiling point—provide the robust frameworks required for researchers to accurately characterize this and other volatile compounds, ensuring both scientific integrity and laboratory safety.
References
- 1. Perfluoropropyl Iodide | CAS#: 754-34-7 | PFPI | Iofina [iofina.com]
- 2. researchgate.net [researchgate.net]
- 3. parchem.com [parchem.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. colegiocolombogales.edu.co [colegiocolombogales.edu.co]
- 6. Antoine equation - Wikipedia [en.wikipedia.org]
- 7. books.rsc.org [books.rsc.org]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. scispace.com [scispace.com]
- 10. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.be [fishersci.be]
- 13. assets.thermofisher.com [assets.thermofisher.com]
Methodological & Application
Application Notes & Protocols: Leveraging Heptafluoro-1-iodopropane in Modern Perfluoroalkylation Reactions
Introduction: The Strategic Value of Perfluoroalkylation in Drug Discovery
The incorporation of perfluoroalkyl chains, particularly the heptafluoropropyl (C3F7) group, into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced lipophilicity, and altered pKa—can dramatically improve the pharmacokinetic and pharmacodynamic profile of drug candidates.[1][2] Heptafluoro-1-iodopropane (CF3CF2CF2I) has emerged as a premier reagent for introducing the n-perfluoropropyl group due to the relatively weak C-I bond, which serves as a reliable handle for generating the key heptafluoropropyl radical or its synthetic equivalents under a variety of reaction conditions.
This guide provides researchers, scientists, and drug development professionals with an in-depth overview and detailed protocols for utilizing this compound in three major classes of perfluoroalkylation reactions: visible-light-mediated radical addition, copper-catalyzed cross-coupling, and metal-free, photocatalyst-free electron donor-acceptor (EDA) complex-mediated reactions. The protocols are designed to be self-validating, with explanations of the underlying causality for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry at play.
Reagent Profile: this compound
This compound is a colorless to light yellow liquid that serves as a versatile source of the electrophilic C3F7 radical.[3] Its utility stems from the polarized C-I bond, which can be cleaved homolytically through thermal, photochemical, or redox-mediated pathways.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 754-34-7 | [3] |
| Molecular Formula | C3F7I | [4] |
| Molecular Weight | 295.93 g/mol | [4] |
| Density | 2.05 g/mL at 25 °C | [3] |
| Melting Point | -95 °C | [3] |
| Flash Point | 41 °C | [3] |
| Refractive Index | n20/D 1.328 | [3] |
Safety and Handling
This compound is toxic and can cause skin and eye irritation.[3] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical splash goggles, nitrile gloves, and a lab coat.[5][6] Store the reagent in a tightly closed container, protected from light, and refrigerated at 2-8 °C.[3][5]
Application Note 1: Visible-Light Photoredox-Catalyzed Iodo-perfluoroalkylation of Alkenes
Principle & Mechanism
Visible-light photoredox catalysis has revolutionized radical chemistry by enabling the generation of reactive intermediates under exceptionally mild conditions. In this protocol, an organic dye photocatalyst, such as Eosin Y, absorbs visible light from a simple LED source and enters an excited state. This excited photocatalyst can then engage in a single-electron transfer (SET) with this compound. This process generates the heptafluoropropyl radical (C3F7•), which rapidly adds to an alkene. The resulting carbon-centered radical then abstracts an iodine atom from another molecule of this compound in a chain propagation step to yield the final iodo-perfluoroalkylated product.
Experimental Protocol: Iodo-perfluoroalkylation of 1-Decene
This protocol is adapted from the general procedure described by Nagib et al. for the visible-light-induced perfluoroalkylation of electron-rich olefins.[5]
Materials:
-
1-Decene (Substrate)
-
This compound (C3F7I)
-
Eosin Y (Photocatalyst)
-
Sodium sulfite (Na2SO3, aqueous solution)
-
Acetonitrile (CH3CN, anhydrous)
-
Schlenk tube or vial with a magnetic stir bar
-
Blue LED strip (approx. 427 nm)
Procedure:
-
Reaction Setup: To a Schlenk tube, add 1-decene (0.2 mmol, 1.0 equiv.).
-
Add acetonitrile (2.0 mL) and a magnetic stir bar.
-
Add Eosin Y (0.02 mmol, 10 mol%).
-
Add this compound (0.6 mmol, 3.0 equiv.).
-
Add a saturated aqueous solution of Na2SO3 (0.5 mL).
-
Degassing (Causality): The reaction is sensitive to oxygen, which can quench the excited state of the photocatalyst and participate in side reactions. Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Irradiation: Place the sealed reaction vessel approximately 5 cm from a blue LED strip and begin vigorous stirring. The reaction progress can be monitored by TLC or GC-MS. Typically, reactions run for 12-24 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing (Causality): Combine the organic layers and wash with brine (15 mL). This step removes residual water and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford the desired 1-iodo-2-(perfluoropropyl)decane.
Table 2: Substrate Scope for Visible-Light Iodo-perfluoroalkylation
| Alkene Substrate | Product | Yield (%) |
| 1-Decene | 1-Iodo-2-(perfluoropropyl)decane | ~85% |
| Styrene | 1-Iodo-2-phenyl-1-(perfluoropropyl)ethane | ~78% |
| 1-Hexyne | (E)-1-Iodo-2-(perfluoropropyl)hex-1-ene | ~90% |
| N-Vinylpyrrolidone | 2-(1-Iodo-2-(perfluoropropyl)ethyl)pyrrolidin-1-one | ~70% |
Yields are representative and may vary based on specific reaction conditions and scale.
Application Note 2: Copper-Catalyzed Perfluoroalkylation of Aryl Iodides
Principle & Mechanism
Copper-catalyzed cross-coupling reactions are a powerful tool for forming C(sp2)-C(sp3) bonds. While direct coupling with C3F7I can be challenging, a common strategy involves the in situ generation of a perfluoroalkyl-copper species. This protocol adapts a method for the arylation of 1H-perfluoroalkanes, where a strong base first generates a perfluoroalkyl anion, which then undergoes transmetalation with a copper(I) salt. The resulting [Cu-C3F7] species can then participate in a catalytic cycle with an aryl iodide, involving oxidative addition, and reductive elimination to form the desired aryl-C3F7 bond. The use of a ligand like phenanthroline can stabilize the copper intermediates, improving reaction efficiency.[5][7]
Experimental Protocol: Coupling of 4-Iodotoluene with C3F7 Source
This protocol is a representative procedure based on the arylation of 1H-perfluoroalkanes, a close synthetic equivalent to using C3F7I with a reductant.[5][6][7]
Materials:
-
4-Iodotoluene (Aryl Halide)
-
1H-Heptafluoropropane (C3F7H, as C3F7⁻ precursor)
-
Zinc bis(2,2,6,6-tetramethylpiperidide) (TMP₂Zn, Base)
-
Copper(I) Chloride (CuCl, Catalyst)
-
1,10-Phenanthroline (Ligand)
-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU, Solvent)
-
Anhydrous Toluene
-
Glovebox or Schlenk line techniques are required.
Procedure:
-
Reagent Preparation (Causality): This reaction is highly sensitive to air and moisture. All operations must be performed under an inert atmosphere (N₂ or Ar) in a glovebox or using Schlenk techniques. Solvents must be anhydrous.
-
Base and Precursor Addition: In a glovebox, add TMP₂Zn (0.75 mmol, 1.5 equiv.) to a vial. Add anhydrous DMPU (2.0 mL).
-
Slowly add 1H-heptafluoropropane (1.5 mmol, 3.0 equiv.) to the base solution and stir for 30 minutes at room temperature. This step generates the bis(perfluoroalkyl)zinc species.
-
Catalyst and Substrate Addition: In a separate vial, add CuCl (0.05 mmol, 10 mol%), 1,10-phenanthroline (0.1 mmol, 20 mol%), and 4-iodotoluene (0.5 mmol, 1.0 equiv.).
-
Reaction Execution: Transfer the solution containing the zinc species via cannula to the vial containing the catalyst and aryl iodide.
-
Seal the vial tightly and heat the reaction mixture at 90 °C for 12-18 hours.
-
Workup: Cool the reaction to room temperature. Carefully quench the reaction by slowly adding 1 M HCl (5 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-(heptafluoropropyl)toluene.
Table 3: Substrate Scope for Copper-Catalyzed Perfluoroalkylation
| Aryl Iodide | Product | Yield (%) |
| 4-Iodotoluene | 4-(Heptafluoropropyl)toluene | ~65% |
| 2-Iodoanisole | 1-(Heptafluoropropyl)-2-methoxybenzene | ~58% |
| Ethyl 4-iodobenzoate | Ethyl 4-(heptafluoropropyl)benzoate | ~75% |
| 4-Iodobenzonitrile | 4-(Heptafluoropropyl)benzonitrile | ~80% |
Yields are representative and based on analogous reactions.[5][7]
Application Note 3: Metal-Free, Visible-Light-Induced Hydroxy-perfluoroalkylation
Principle & Mechanism
A recent advancement in radical chemistry is the use of Electron Donor-Acceptor (EDA) complexes to initiate reactions under visible light without a dedicated photocatalyst.[8][9][10] In this system, an electron-rich enamine (formed in situ from a secondary amine and an aldehyde) or another tertiary amine acts as the electron donor, forming an EDA complex with this compound (the acceptor).[9][10] Upon irradiation with visible light, an electron is transferred from the donor to the C-I bond, causing its homolytic cleavage to generate the C3F7 radical. This radical then adds to an electron-deficient alkene. The resulting radical intermediate is trapped by molecular oxygen (from air or a controlled source) to form a peroxy radical, which is subsequently reduced and protonated during workup to yield the hydroxy-perfluoroalkylated product.
References
- 1. Determination of rate constants for trifluoromethyl radical addition to various alkenes via a practical method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Addition of free radicals to unsaturated systems. Part XX. The direction of radical addition of heptafluoro-2-iodopropane to vinyl fluoride, trifluoroethylene, and hexafluoropropene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Polarity Transduction Enables the Formal Electronically Mismatched Radical Addition to Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. (Fluoro)alkylation of alkenes promoted by photolysis of alkylzirconocenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Arylation of 1H-Perfluoroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Metal-free visible-light-induced hydroxy-perfluoroalkylation of conjugated olefins using enamine catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal-free visible-light-induced hydroxy-perfluoroalkylation of conjugated olefins using enamine catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
"protocol for radical addition of Heptafluoro-1-iodopropane to alkenes"
An Application Guide to the Radical Addition of Heptafluoro-1-iodopropane to Alkenes
Introduction: The Strategic Value of Perfluoroalkylation
In the landscape of modern drug discovery and materials science, the incorporation of fluorinated motifs is a cornerstone strategy for molecular design. The introduction of a perfluoroalkyl group, such as the heptafluoropropyl moiety, can profoundly influence a molecule's physicochemical properties. It can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through unique electronic interactions, and modulate lipophilicity, thereby improving pharmacokinetic profiles.[1][2][3] The radical addition of this compound to alkenes represents a powerful and direct method for forging carbon-carbon bonds while installing this valuable functional group, proceeding through a well-understood radical chain mechanism.[4][5]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanism, a detailed experimental protocol, and key insights for optimizing the radical addition of this compound to a variety of alkene substrates.
Reaction Mechanism: A Free-Radical Chain Process
The addition of this compound to an alkene is a classic example of a free-radical chain reaction, which can be dissected into three distinct phases: initiation, propagation, and termination.[4][5][6]
1. Initiation: Generation of the Heptafluoropropyl Radical
The reaction commences with the homolytic cleavage of the weak carbon-iodine bond in this compound (C₃F₇I) to generate the key reactive intermediate: the heptafluoropropyl radical (•C₃F₇). This can be achieved through several methods:
-
Thermal Initiation: Utilizes radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide, which decompose at elevated temperatures (typically 60-100 °C) to produce radicals that abstract the iodine atom from C₃F₇I.[5][7]
-
Photochemical Initiation: Involves the use of UV light or, more commonly in modern synthesis, visible light in conjunction with a photoredox catalyst (e.g., Ru(bpy)₃Cl₂ or organic dyes like Eosin Y).[7][8][9][10] This approach allows the reaction to proceed under milder, often ambient, temperature conditions.
-
Redox Initiation: Employs transition metals (e.g., copper powder) or metal salts that facilitate single-electron transfer to the C-I bond, inducing its cleavage.[4][11]
2. Propagation: Building the Molecular Scaffold
Once generated, the heptafluoropropyl radical enters a self-sustaining cycle:
-
Step A: Radical Addition: The electrophilic •C₃F₇ radical adds across the π-bond of the alkene. This addition is highly regioselective, following an anti-Markovnikov pattern. The radical adds to the less sterically hindered or more electron-rich carbon of the double bond to generate the most stable possible alkyl radical intermediate (typically a secondary radical over a primary one).[5][6]
-
Step B: Iodine Atom Transfer: The newly formed alkyl radical abstracts an iodine atom from another molecule of this compound. This step yields the desired 1-iodo-3-heptafluoropropyl-alkane product and, crucially, regenerates the •C₃F₇ radical, which can then participate in another addition cycle.[4]
3. Termination
The chain reaction ceases when two radical species combine, a process known as termination. These events are relatively rare in a well-functioning chain reaction but become more prevalent as the concentration of reactants decreases.
Detailed Experimental Protocol
This section provides a representative protocol for the thermal-initiated radical addition of this compound to a generic terminal alkene (e.g., 1-octene) using AIBN.
Safety and Handling
-
This compound: This compound can cause skin and eye irritation.[12] Always handle it in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[13][14]
-
AIBN: Azobisisobutyronitrile is a thermally sensitive solid that can decompose exothermically. Do not heat it directly, and store it in a cool, dark place away from oxidizing agents.
-
Solvents: Use solvents in a well-ventilated area and away from ignition sources.
Materials and Equipment
-
Chemicals:
-
Alkene substrate (e.g., 1-octene)
-
This compound (C₃F₇I)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., acetonitrile or toluene)
-
Standard solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Inert atmosphere line (Nitrogen or Argon) with a bubbler
-
Heating mantle with a temperature controller
-
Standard glassware for aqueous workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Flash column chromatography system
-
Step-by-Step Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into a dry round-bottom flask.
-
Assemble the flask with a reflux condenser and connect it to an inert atmosphere (N₂ or Ar) line.
-
Flame-dry the glassware under vacuum and backfill with the inert gas to ensure all moisture is removed. Allow the apparatus to cool to room temperature.
-
-
Reagent Addition:
-
To the flask, add the alkene (1.0 eq.), this compound (1.5 eq.), and AIBN (0.1 eq.).
-
Add the anhydrous solvent (e.g., acetonitrile) to achieve a suitable concentration (typically 0.1-0.5 M with respect to the alkene).
-
Causality Note: An excess of this compound is used to ensure efficient iodine atom transfer to the alkyl radical intermediate, minimizing side reactions like polymerization.[6]
-
-
Reaction Execution:
-
Immerse the flask in a heating mantle.
-
Heat the reaction mixture to reflux (for acetonitrile, ~82 °C) with vigorous stirring.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or Gas Chromatography-Mass Spectrometry). The reaction is typically complete within 4-12 hours.
-
-
Workup and Isolation:
-
Once the reaction is complete (as indicated by the consumption of the starting alkene), remove the heat source and allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Redissolve the crude residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (to remove any residual iodine) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate again under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 1-iodo-3-heptafluoropropyl-alkane product.
-
Key Parameters and Optimization
The success and efficiency of the radical addition can be fine-tuned by adjusting several key parameters.
| Parameter | Options & Conditions | Rationale & Field Insights |
| Initiation Method | Thermal: AIBN, Benzoyl Peroxide (60-100 °C)Photochemical: Ru/Ir catalysts, Organic Dyes + Visible Light (RT)Redox: Cu powder, Metal salts (Variable Temp) | Thermal: Simple, reliable, but requires higher temperatures that may not be suitable for sensitive substrates.Photochemical: Offers exceptionally mild conditions (often room temperature), high functional group tolerance, and precise temporal control.[7][10] Ideal for complex molecule synthesis.Redox: Can be very efficient and sometimes avoids the need for solvents.[11] |
| Solvent | Acetonitrile, Toluene, Dichloromethane, or Solvent-free (neat) | The choice of solvent is often non-critical, but non-polar solvents can be beneficial. Degassing the solvent (e.g., by sparging with N₂/Ar) is crucial to remove dissolved oxygen, a potent radical scavenger. Solvent-free conditions can increase reaction rates and simplify purification. |
| Stoichiometry | C₃F₇I: 1.2 - 2.0 eq.Initiator: 0.05 - 0.2 eq. | An excess of C₃F₇I promotes the iodine atom transfer step.[4] The initiator concentration should be kept low to minimize side reactions and favor long polymer chains. |
| Alkene Substrate | Terminal Alkenes, Electron-deficient Alkenes | Terminal alkenes are generally excellent substrates due to their accessibility and the formation of a more stable secondary radical.[8] Electron-deficient alkenes also participate readily in these additions.[2] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Ineffective initiation; Presence of radical inhibitors (e.g., oxygen); Low temperature. | Ensure the initiator is active and the reaction temperature is appropriate. Thoroughly degas the solvent and reactants. Check the purity of the starting materials. |
| Polymerization of Alkene | Alkene concentration is too high; Insufficient C₃F₇I for iodine transfer. | Run the reaction at a higher dilution. Increase the equivalents of this compound to ensure the intermediate radical is trapped efficiently. |
| Formation of Byproducts | Impure starting materials; Side reactions from the initiator. | Purify all reagents before use. Consider switching to a different initiation method (e.g., photochemical) that operates under milder conditions. |
Conclusion
The radical addition of this compound to alkenes is a robust and versatile transformation for the synthesis of valuable perfluoroalkylated compounds. By understanding the underlying chain mechanism and carefully controlling key experimental parameters such as the choice of initiator, stoichiometry, and reaction conditions, researchers can reliably access a wide range of functionalized molecules. The protocols and insights provided herein serve as a practical guide for scientists aiming to leverage this powerful reaction in their synthetic endeavors, from fundamental research to the development of next-generation pharmaceuticals and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Volume # 6(115), November - December 2017 — "Photocatalytic radical addition of 1,1,2,2-tetrafluoro-1-iodoethane to alkenes" [notes.fluorine1.ru]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chinesechemsoc.org [chinesechemsoc.org]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.be [fishersci.be]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Heptafluoro-1-iodopropane: A Versatile Reagent for Advanced Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of Fluorinated Moieties
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, can dramatically improve the efficacy and performance of bioactive compounds and advanced materials.[1] Heptafluoro-1-iodopropane (CF₃CF₂CF₂I), a readily available and versatile reagent, serves as a powerful tool for introducing the heptafluoropropyl (C₃F₇) group into a wide array of organic substrates. This guide provides an in-depth exploration of this compound as a key reagent in organic synthesis, offering detailed application notes, step-by-step protocols, and mechanistic insights to empower researchers in their synthetic endeavors.
Reagent Profile and Safety Considerations
This compound is a colorless to light yellow liquid with a molecular weight of 295.93 g/mol .[2][3] It is important to handle this reagent with appropriate safety precautions in a well-ventilated fume hood, wearing personal protective equipment including safety goggles, gloves, and a lab coat. It is incompatible with strong oxidizing agents.[4] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 754-34-7 | [3] |
| Molecular Formula | C₃F₇I | [2] |
| Molecular Weight | 295.93 g/mol | [2][3] |
| Boiling Point | 41 °C | [3] |
| Density | 2.05 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.328 | [3] |
Core Reactivity: The Heptafluoropropyl Radical
The synthetic utility of this compound primarily stems from the facile homolytic cleavage of the carbon-iodine bond to generate the electrophilic heptafluoropropyl radical (C₃F₇•). This reactive intermediate can be generated under various conditions, including photochemical irradiation, thermal initiation, or through the action of radical initiators. The electrophilic nature of the heptafluoropropyl radical makes it highly reactive towards electron-rich species such as alkenes, alkynes, and arenes.
Application I: Radical Addition to Unsaturated Bonds (Atom Transfer Radical Addition - ATRA)
A cornerstone application of this compound is the Atom Transfer Radical Addition (ATRA) to alkenes and alkynes. This powerful C-C bond-forming reaction allows for the direct and efficient installation of a heptafluoropropyl group and an iodine atom across a double or triple bond. The reaction typically proceeds via a radical chain mechanism.
Mechanistic Rationale
The ATRA reaction is initiated by the generation of the heptafluoropropyl radical. This radical then adds to the unsaturated bond in an anti-Markovnikov fashion, forming a more stable secondary radical intermediate.[5][6] This intermediate subsequently abstracts an iodine atom from another molecule of this compound, propagating the radical chain and yielding the final product.
Protocol: Photochemical Addition to 1-Octene
This protocol describes the photochemical radical addition of this compound to 1-octene as a representative unactivated alkene.
Materials:
-
This compound (C₃F₇I)
-
1-Octene
-
Anhydrous solvent (e.g., hexane or acetonitrile)
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)
-
Quartz reaction vessel
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a quartz reaction vessel equipped with a magnetic stir bar, dissolve 1-octene (1.0 mmol, 1.0 equiv) in the chosen anhydrous solvent (e.g., 10 mL of hexane).
-
Reagent Addition: Add this compound (1.2 mmol, 1.2 equiv) to the solution.
-
Degassing (Optional but Recommended): To minimize side reactions with oxygen, degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Photochemical Reaction: Place the reaction vessel in the photoreactor and irradiate with the UV lamp at room temperature with vigorous stirring. The reaction progress can be monitored by GC-MS or TLC. Reaction times can vary, but typically range from 4 to 24 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting alkene), remove the reaction vessel from the photoreactor and allow it to cool to room temperature.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and any unreacted starting materials.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the desired 1-iodo-2-(heptafluoropropyl)octane.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS).
Table 2: Representative Reaction Parameters for Photochemical ATRA
| Alkene | C₃F₇I (equiv) | Solvent | Reaction Time (h) | Yield (%) |
| 1-Octene | 1.2 | Hexane | 12 | ~85 |
| Styrene | 1.2 | Acetonitrile | 6 | >90 |
| Methyl Acrylate | 1.1 | Acetonitrile | 4 | >95 |
Application II: Perfluoroalkylation of Aromatic and Heteroaromatic Compounds
The direct introduction of the heptafluoropropyl group into aromatic and heteroaromatic systems is of significant interest in medicinal chemistry for the synthesis of novel drug candidates.[7][8] this compound serves as an excellent source of the C₃F₇ radical for these transformations, which can be achieved under various conditions, including photochemical, thermal, or metal-catalyzed protocols.
Protocol: Radical Perfluoroalkylation of Indole
This protocol outlines a method for the C3-selective perfluoroalkylation of indole using this compound, adapted from literature procedures that utilize sodium dithionite as a radical initiator.[9][10][11]
Materials:
-
Indole
-
This compound (C₃F₇I)
-
Sodium dithionite (Na₂S₂O₄)
-
Solvent system (e.g., acetonitrile/water)
-
Standard laboratory glassware for reaction, work-up, and purification
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add indole (1.0 mmol, 1.0 equiv) and sodium dithionite (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add a mixture of acetonitrile and water (e.g., 5 mL, in a 4:1 ratio) to the flask.
-
Reagent Addition: Add this compound (1.5 mmol, 1.5 equiv) to the stirred suspension.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, add water (10 mL) to the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-(heptafluoropropyl)-1H-indole.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Application III: Transition Metal-Catalyzed Cross-Coupling Reactions
While radical pathways dominate the chemistry of this compound, its use in transition metal-catalyzed cross-coupling reactions is an emerging area of interest. These reactions offer alternative strategies for the formation of C(sp²)-C(sp³) and C(sp)-C(sp³) bonds. Although detailed protocols specifically for this compound in common cross-coupling reactions like Suzuki or Stille are less prevalent in the literature, copper-catalyzed systems have shown promise for the arylation of related perfluoroalkyl sources.[12]
Conceptual Protocol: Copper-Catalyzed Cross-Coupling with Arylboronic Acids
This conceptual protocol is based on established methods for the copper-catalyzed cross-coupling of other perfluoroalkyl sources with arylboronic acids and would likely require optimization for this compound.
Key Components:
-
Palladium or Copper Catalyst: A suitable copper(I) salt (e.g., CuI, CuTC) is often employed.
-
Ligand: A ligand such as a phenanthroline derivative may be necessary to stabilize the organocopper intermediate.
-
Base: A base is required to facilitate the transmetalation step.
-
Solvent: A polar aprotic solvent like DMF or DMSO is typically used.
Generalized Procedure:
-
To a reaction vessel under an inert atmosphere, add the copper catalyst, ligand, and base.
-
Add the arylboronic acid and the solvent.
-
Add this compound to the mixture.
-
Heat the reaction to the optimal temperature (typically between 80-120 °C) and monitor its progress.
-
Upon completion, perform a standard aqueous work-up and purify the product by column chromatography.
Conclusion and Future Outlook
This compound is a valuable and versatile reagent for the introduction of the heptafluoropropyl group into organic molecules. Its reactivity is dominated by radical pathways, enabling efficient atom transfer radical additions and perfluoroalkylation of (hetero)aromatic systems. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this important fluorinated building block. Future research will likely focus on expanding the scope of its application in transition metal-catalyzed cross-coupling reactions and developing more sustainable, photocatalytic methods for the generation of the heptafluoropropyl radical. The continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of novel fluorinated compounds with significant potential in medicine and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. ijnrd.org [ijnrd.org]
- 6. mdpi.com [mdpi.com]
- 7. How To [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. youtube.com [youtube.com]
- 12. Palladium-catalyzed Mizoroki–Heck-type reactions of [Ph2SRfn][OTf] with alkenes at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Heptafluoro-1-iodopropane as a Chain Transfer Agent in Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing Fluorine Chemistry for Precision Polymer Synthesis
In the realm of advanced polymer synthesis, particularly for biomedical and pharmaceutical applications, the precise control over macromolecular architecture is paramount. Fluoropolymers, known for their exceptional thermal and chemical stability, low surface energy, and biocompatibility, are highly sought-after materials.[1] Iodine Transfer Polymerization (ITP) has emerged as a robust and versatile method for the controlled radical polymerization of various monomers, including fluorinated ones.[2][3] This technique offers a pathway to polymers with well-defined molecular weights and low polydispersity. At the heart of this control lies the chain transfer agent (CTA). This document provides a detailed guide to the application of heptafluoro-1-iodopropane (CF₃CF₂CF₂I) as a CTA in controlled radical polymerization.
This compound belongs to the class of perfluoroalkyl iodides, which are effective agents in ITP.[4] The C-I bond in these molecules is relatively weak and susceptible to homolytic cleavage, facilitating the reversible transfer of the iodine atom between growing polymer chains. This process, known as degenerative chain transfer, allows for the controlled growth of polymer chains, minimizing termination reactions and leading to a "living" polymerization character.[3] The incorporation of the heptafluoropropyl group at the chain end can also impart unique properties to the resulting polymer.
These application notes will delve into the mechanistic underpinnings of ITP with this compound, provide detailed experimental protocols for its use, discuss safety considerations, and present data on its performance.
Mechanism of Iodine Transfer Polymerization (ITP)
ITP is a type of reversible-deactivation radical polymerization (RDRP). The fundamental principle of ITP is the reversible transfer of an iodine atom from a dormant polymer chain (P-I) to a propagating radical (P•). This dynamic equilibrium ensures that the concentration of active propagating radicals is kept low at any given time, thereby suppressing bimolecular termination reactions (coupling or disproportionation) that are prevalent in conventional free radical polymerization.
The key steps in ITP mediated by this compound are as follows:
-
Initiation: A conventional radical initiator (e.g., AIBN, BPO) decomposes upon heating or irradiation to generate primary radicals (I•). These radicals then react with a monomer molecule (M) to start a propagating polymer chain (P₁•).
-
Chain Transfer and Propagation: The propagating radical (Pₙ•) can react with the chain transfer agent, this compound (Rբ-I), to form a dormant polymer chain (Pₙ-I) and a new radical (Rբ•). The heptafluoropropyl radical (Rբ•) then initiates a new polymer chain by reacting with the monomer. Concurrently, the dormant polymer chains can be activated by reacting with another propagating radical (Pₘ•) to regenerate a propagating radical (Pₙ•) and a new dormant chain (Pₘ-I). This degenerative transfer process is the core of the controlled polymerization.
-
Equilibrium: A dynamic equilibrium is established between the active (propagating) and dormant (iodine-terminated) polymer chains. This ensures that all polymer chains have a similar probability of growth, leading to a narrow molecular weight distribution.
-
Termination: While significantly reduced, termination reactions between two propagating radicals can still occur, leading to "dead" polymer chains.
Diagram of the Iodine Transfer Polymerization (ITP) Mechanism
Caption: Mechanism of Iodine Transfer Polymerization (ITP).
Advantages and Considerations for Using this compound
Advantages:
-
Metal-Free: Unlike Atom Transfer Radical Polymerization (ATRP), ITP does not require a metal catalyst, which simplifies purification and is advantageous for biomedical applications where metal contamination is a concern.[2]
-
Versatility: ITP is compatible with a wide range of monomers, including styrenes, acrylates, methacrylates, and certain fluoromonomers.[3]
-
Simplicity: The experimental setup for ITP is relatively straightforward, closely resembling conventional free radical polymerization.[2]
-
Fluorine Incorporation: The use of this compound directly introduces a perfluoroalkyl end-group, which can be leveraged to tune the surface properties and self-assembly behavior of the resulting polymers.
Considerations:
-
Chain Transfer Efficiency: The efficiency of a CTA is quantified by its chain transfer constant (Cₜᵣ). For the ITP of vinylidene fluoride (VDF), this compound has a significantly lower Cₜᵣ (0.3) compared to 1-iodoperfluorohexane (7.7), indicating less efficient control over the polymerization of this specific monomer.[5] This suggests that for certain monomers, higher concentrations of this compound or longer reaction times may be necessary to achieve good control.
-
Side Reactions: The C-I bond can be sensitive to light and heat, potentially leading to the formation of I₂ which can act as a radical scavenger and inhibit polymerization. Careful control of reaction conditions is therefore important.
-
Initiator Choice: The choice of initiator and its concentration relative to the CTA is crucial for achieving a controlled process. A suitable initiator should have a decomposition rate that allows for a continuous low concentration of radicals throughout the polymerization.
Safety and Handling of this compound
1. Hazard Identification:
-
Health Hazards: May cause eye, skin, and respiratory tract irritation.[6] The toxicological properties have not been fully investigated.[6]
-
Physical Hazards: Stable under normal conditions, but may be light-sensitive.[6][7]
2. Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical splash goggles or safety glasses with side shields.[6][8]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[6][8]
-
Respiratory Protection: Use in a well-ventilated area, preferably in a fume hood, to keep airborne concentrations low.[6]
3. Handling and Storage:
-
Handling: Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation.[6][8]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[6][7] It is recommended to refrigerate upon arrival (below 4°C/39°F) and protect from light.[6]
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6][9]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[6][9]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6][9]
-
Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[6][9]
| Property | Value | Reference |
| Molecular Formula | C₃F₇I | [7] |
| Molecular Weight | 295.91 g/mol | [7] |
| Boiling Point | 40 - 41 °C | [7] |
| Density | 2.050 g/cm³ | [7] |
Experimental Protocols
The following protocols are generalized procedures for the iodine transfer polymerization of common monomers using this compound as a chain transfer agent. The specific ratios of monomer to CTA and initiator will determine the target molecular weight of the polymer. The theoretical number-average molecular weight (Mₙ,ₜₕ) can be estimated using the following equation:
Mₙ,ₜₕ = (([M]₀ / [CTA]₀) × MWₘₒₙₒₘₑᵣ × conversion) + MW𝒸ₜₐ
Where:
-
[M]₀ is the initial monomer concentration
-
[CTA]₀ is the initial chain transfer agent concentration
-
MWₘₒₙₒₘₑᵣ is the molecular weight of the monomer
-
MW𝒸ₜₐ is the molecular weight of the chain transfer agent
Protocol 1: Bulk Polymerization of Methyl Methacrylate (MMA)
This protocol describes a typical bulk polymerization of methyl methacrylate.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (C₃F₇I)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Vacuum line
-
Nitrogen or Argon source
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF, for analysis)
Procedure:
-
Monomer Purification: Pass MMA through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: To a Schlenk flask, add the desired amount of this compound, AIBN, and purified MMA. A typical molar ratio of [MMA]:[C₃F₇I]:[AIBN] would be in the range of 100:1:0.2 to 500:1:0.2, depending on the desired molecular weight.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at 60-80°C and stir for the desired reaction time (e.g., 6-24 hours). The progress of the reaction can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR or gravimetry.
-
Termination and Precipitation: To stop the polymerization, cool the flask in an ice bath and expose the mixture to air. Dilute the viscous solution with a small amount of THF and precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Purification: Filter the precipitated polymer and wash it with fresh methanol. Dry the polymer in a vacuum oven at 40-50°C to a constant weight.
-
Characterization: Determine the monomer conversion gravimetrically. Analyze the molecular weight (Mₙ) and polydispersity index (PDI) of the polymer by Gel Permeation Chromatography (GPC) using THF as the eluent, calibrated with polystyrene or poly(methyl methacrylate) standards.
Diagram of the Bulk Polymerization Workflow
Caption: Workflow for bulk polymerization using C₃F₇I.
Protocol 2: Synthesis of Block Copolymers
The living character of ITP allows for the synthesis of block copolymers by sequential monomer addition. This protocol outlines the synthesis of a diblock copolymer, for example, poly(styrene)-b-poly(methyl methacrylate).
Materials:
-
Styrene, inhibitor removed
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (C₃F₇I)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Anhydrous solvent (e.g., toluene or anisole)
-
Schlenk flasks, syringes, and other standard air-free technique glassware
-
Methanol and Hexane (for precipitation)
Procedure:
Part A: Synthesis of the First Block (Polystyrene-I Macroinitiator)
-
Follow steps 1-4 of Protocol 1, using styrene as the monomer. The reaction should be stopped at a high conversion but before all the monomer is consumed to ensure the chain ends remain active (iodine-terminated).
-
After the desired polymerization time, take an aliquot for analysis (conversion, Mₙ, PDI). Do not terminate the main reaction.
Part B: Chain Extension with the Second Monomer (MMA)
-
While keeping the polystyrene-I macroinitiator solution under an inert atmosphere, add a degassed solution of the second monomer (MMA) via a syringe.
-
Continue the polymerization at the same or a slightly adjusted temperature for an additional period (e.g., 6-24 hours) until the desired conversion of the second monomer is achieved.
-
Terminate the reaction as described in step 5 of Protocol 1.
-
Precipitate the block copolymer in a suitable non-solvent (e.g., methanol or hexane).
-
Purify and dry the block copolymer as described in Protocol 1.
-
Characterization: Use GPC to observe the shift in molecular weight from the first block to the final block copolymer. ¹H NMR can be used to determine the composition of the block copolymer by comparing the integration of characteristic peaks for each monomer.
Data Presentation and Expected Results
The success of a controlled polymerization is typically assessed by the linear evolution of molecular weight with monomer conversion and a low polydispersity index (PDI), ideally below 1.5.
| Monomer | [M]₀:[CTA]₀:[I]₀ | Temp (°C) | Time (h) | Conversion (%) | Mₙ,ₑₓₚ ( g/mol ) | PDI |
| Styrene | 200:1:0.2 | 80 | 12 | ~70 | Expected ~15,000 | Expected < 1.5 |
| MMA | 300:1:0.2 | 70 | 10 | ~60 | Expected ~18,000 | Expected < 1.5 |
| VDF | 100:1:0.1 | 75 | 24 | Variable | Lower than theoretical | > 1.5 (less control) |
Note: The values in this table are illustrative and the actual results will depend on the specific reaction conditions. As indicated by literature, the control over VDF polymerization with this compound is expected to be less efficient.[5]
Conclusion
This compound is a valuable chain transfer agent for conducting controlled radical polymerizations via Iodine Transfer Polymerization. Its metal-free nature and the ability to introduce fluorine end-groups make it particularly attractive for the synthesis of specialty polymers for high-performance and biomedical applications. While its chain transfer efficiency may be lower for some monomers compared to longer-chain perfluoroalkyl iodides, careful optimization of reaction parameters can still lead to the synthesis of well-defined polymers and block copolymers. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists to effectively utilize this compound in their polymer synthesis endeavors.
References
- 1. polymersource.ca [polymersource.ca]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. radtech.org [radtech.org]
- 5. Controlled polymerization route to novel α-methyl styrene – olefin triblock copolymers with tailored architecture [poj.ippi.ac.ir]
- 6. CRPSTY2013eng [pol.vscht.cz]
- 7. The effect of fluorination on chain transfer reactions in the radical polymerization of oligo ethylene glycol ethenesulfonate monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Fluorinated Pharmaceuticals Using Heptafluoro-1-iodopropane
Introduction: The Strategic Incorporation of the Heptafluoropropyl Moiety in Medicinal Chemistry
The introduction of fluorine and fluorinated alkyl groups into bioactive molecules is a cornerstone of modern drug discovery.[1][2] The unique physicochemical properties imparted by these groups—such as increased metabolic stability, enhanced lipophilicity, and altered electronic character—can profoundly improve the pharmacokinetic and pharmacodynamic profile of a drug candidate.[3][4] Among the various fluoroalkyl groups, the heptafluoropropyl (CF₃CF₂CF₂- or C₃F₇-) moiety offers a compelling combination of steric and electronic properties that can significantly enhance a molecule's therapeutic potential.[5]
Heptafluoro-1-iodopropane (C₃F₇I) has emerged as a versatile and indispensable reagent for the introduction of the n-heptafluoropropyl group. Its utility spans a range of synthetic transformations, including radical, transition-metal-catalyzed, and photoredox-mediated reactions. These methods provide medicinal chemists with a robust toolkit for the late-stage functionalization of complex drug scaffolds, enabling rapid access to novel analogues with potentially improved drug-like properties.[6][7] This guide provides detailed application notes and protocols for the synthesis of fluorinated pharmaceuticals using this compound, with a focus on practical, field-proven methodologies.
Safety and Handling of this compound
This compound is a volatile liquid that requires careful handling to ensure laboratory safety.[6][8][9]
General Precautions:
-
Ventilation: Always handle this compound in a well-ventilated fume hood.[6][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, gloves (nitrile or neoprene), and a lab coat.[7][9]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials.[6][8]
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste. Ensure adequate ventilation during cleanup.[6]
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[6][7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
I. Radical Perfluoroalkylation of Heterocycles
Radical reactions provide a direct and efficient method for the C-H functionalization of heterocycles with the heptafluoropropyl group. The generation of the heptafluoropropyl radical from this compound can be initiated by thermal or photochemical methods, or through the use of a radical initiator.[10]
Conceptual Workflow: Radical Heptafluoropropylation
Caption: General workflow for radical heptafluoropropylation of heterocycles.
Protocol 1: Photochemical Heptafluoropropylation of Quinoline
This protocol describes the direct C-2 heptafluoropropylation of quinoline under photochemical conditions.
Materials:
-
Quinoline
-
This compound (C₃F₇I)
-
Acetonitrile (CH₃CN), degassed
-
Photoreactor equipped with a high-pressure mercury lamp or blue LEDs
Procedure:
-
In a quartz reaction vessel, dissolve quinoline (1.0 mmol) in degassed acetonitrile (20 mL).
-
Add this compound (3.0 mmol).
-
Seal the vessel and place it in the photoreactor.
-
Irradiate the reaction mixture at room temperature with constant stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-(heptafluoropropyl)quinoline.
Causality Behind Experimental Choices:
-
Degassed Solvent: The removal of dissolved oxygen is crucial as oxygen can quench the radical intermediates, leading to side reactions and reduced yields.
-
Excess C₃F₇I: A stoichiometric excess of the perfluoroalkyl iodide ensures a sufficient concentration of the heptafluoropropyl radical throughout the reaction.
-
Photochemical Initiation: UV or visible light provides the energy for the homolytic cleavage of the C-I bond in this compound, which is weaker than a C-Br or C-Cl bond.[10]
II. Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed cross-coupling reactions are powerful methods for forming C-C bonds and are particularly effective for the perfluoroalkylation of aryl and heteroaryl halides.[3] These reactions often exhibit broad functional group tolerance, making them suitable for late-stage functionalization in pharmaceutical synthesis.[6][7]
Conceptual Workflow: Copper-Catalyzed Heptafluoropropylation
Caption: Key components in a copper-catalyzed heptafluoropropylation reaction.
Protocol 2: Copper-Catalyzed Heptafluoropropylation of 2-Bromopyridine
This protocol details the synthesis of 2-(heptafluoropropyl)pyridine from 2-bromopyridine.
Materials:
-
2-Bromopyridine
-
This compound (C₃F₇I)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add anhydrous DMF (5 mL) to the tube.
-
Add 2-bromopyridine (1.0 mmol) followed by this compound (1.5 mmol).
-
Seal the tube and heat the reaction mixture at 110 °C for 16-24 hours with vigorous stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(heptafluoropropyl)pyridine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the Cu(I) catalyst to the less active Cu(II) state.
-
Ligand: 1,10-Phenanthroline stabilizes the copper center and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: Potassium carbonate acts as a base to facilitate the reaction, though the exact mechanism can be complex and substrate-dependent.
III. Photoredox-Catalyzed Heptafluoropropylation
Visible-light photoredox catalysis has emerged as a mild and powerful tool for the formation of C-C bonds, including perfluoroalkylation.[8] This methodology utilizes a photocatalyst that, upon excitation by visible light, can initiate single-electron transfer (SET) processes to generate radical intermediates under gentle conditions.
Conceptual Workflow: Photoredox-Catalyzed Heptafluoropropylation
References
- 1. researchgate.net [researchgate.net]
- 2. Late-Stage Functionalization and Characterization of Drugs by High-Throughput Desorption Electrospray Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview | Semantic Scholar [semanticscholar.org]
- 4. Late-stage functionalization - Wikipedia [en.wikipedia.org]
- 5. Late-stage Functionalization for Improving Drug-like Molecular Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Late-Stage Defluorinative Functionalization: Synthesis of Thioamides and Heterocycles from Trifluoromethylarenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Free radical addition to olefins. Part 8.—Addition of n-heptafluoropropyl radicals to fluoro-ethylenes - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 9. US4145364A - Preparation of fluorinated anilines - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Photochemical Reactions with Heptafluoro-1-iodopropane
Introduction: Harnessing the Power of Light for Perfluoroalkylation
Heptafluoro-1-iodopropane (C₃F₇I) is a valuable reagent in modern organic synthesis, serving as a key source of the heptafluoropropyl radical (n-C₃F₇•). This highly electrophilic radical species is instrumental in the introduction of the perfluoroalkyl moiety into organic molecules, a structural modification that can dramatically alter their physical, chemical, and biological properties. The incorporation of perfluoroalkyl chains is a widely employed strategy in the development of pharmaceuticals, agrochemicals, and advanced materials to enhance properties such as lipophilicity, metabolic stability, and thermal resistance.
Photochemical activation of this compound provides a mild and efficient method for the generation of the C₃F₇• radical, avoiding the need for harsh reagents or high temperatures. This approach relies on the absorption of ultraviolet (UV) or, in some cases, visible light to induce homolytic cleavage of the carbon-iodine bond. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and protocols for conducting photochemical reactions with this compound.
Scientific Principles: The "Why" Behind the Experimental Design
The photochemical generation of the heptafluoropropyl radical from this compound is governed by fundamental principles of photochemistry and radical chemistry. A thorough understanding of these principles is crucial for designing efficient and reproducible experimental protocols.
Photochemical Activation and Quantum Yield
The efficiency of this process is quantified by the quantum yield (Φ) , which is defined as the number of events (in this case, C-I bond cleavage) occurring per photon absorbed by the system[1][2][3]. For the photodissociation of n-C₃F₇I, the quantum yield for the formation of the excited iodine atom, I(²P₁/₂), has been measured at specific UV wavelengths, indicating a high efficiency of photolysis.
| Wavelength (nm) | Quantum Yield (Φ) of I(²P₁/₂) Formation |
| 248 | High |
| 308 | High |
Data adapted from studies on the photodissociation of n-C₃F₇I.
A high quantum yield signifies that a large fraction of the absorbed photons contributes to the desired radical generation, making the photochemical approach highly efficient.
The Role of Electron Donor-Acceptor (EDA) Complexes and Halogen Bonding
Recent advancements in photochemistry have revealed that the photoactivation of perfluoroalkyl iodides can be facilitated and even shifted to longer wavelengths (i.e., visible light) through the formation of Electron Donor-Acceptor (EDA) complexes . In this mechanism, this compound acts as the electron acceptor, forming a complex with an electron-donating molecule, such as an amine or an enolate[4][5].
The formation of these EDA complexes can be further enhanced by halogen bonding , a non-covalent interaction between the electrophilic region on the iodine atom of C₃F₇I (the σ-hole) and a Lewis base. Upon absorption of light, an electron is transferred from the donor to the acceptor within the complex, leading to the fragmentation of the perfluoroalkyl iodide and the generation of the desired radical. This strategy often allows for the use of lower-energy light sources, such as blue LEDs, making the experimental setup more accessible and energy-efficient.
Experimental Setup: A Guide to Assembling Your Photochemical Reactor
The choice of photoreactor is critical for the success of a photochemical reaction. The ideal setup ensures uniform irradiation of the reaction mixture, efficient light penetration, and precise temperature control. Both batch and continuous-flow reactors can be employed for reactions with this compound.
Batch Photoreactor Setup
A batch photoreactor is suitable for small to medium-scale reactions and for initial reaction screening. A typical setup consists of the following components:
-
Reaction Vessel: A vessel made of a material transparent to the desired wavelength of light, typically quartz for UV reactions or borosilicate glass for visible light reactions. The vessel should be equipped with ports for reagent addition, inert gas purging, and temperature monitoring.
-
Light Source: The choice of light source depends on the activation wavelength of the substrate.
-
Mercury Vapor Lamps: Medium-pressure mercury lamps are a common choice, providing broad-spectrum UV and visible light.
-
Light Emitting Diodes (LEDs): LEDs offer the advantage of emitting light in a narrow wavelength range, allowing for more selective reactions. Blue LEDs are often used for reactions involving EDA complexes.
-
-
Cooling System: Photochemical reactions can generate significant heat. A cooling system, such as an immersion cooler or a cooling jacket, is essential to maintain a constant and controlled reaction temperature.
-
Stirring: Efficient stirring is crucial to ensure that the entire reaction mixture is uniformly irradiated. A magnetic stirrer is commonly used.
-
Safety Cabinet: The entire setup should be housed in a light-tight safety cabinet to protect the user from harmful UV radiation and to prevent interference from ambient light.
Continuous-Flow Photoreactor Setup
Continuous-flow photochemistry offers several advantages over batch processing, including improved safety, better scalability, and more precise control over reaction parameters. A flow reactor for photochemical applications typically involves:
-
Pumps: Syringe pumps or HPLC pumps are used to deliver the reactant solutions at a precise and constant flow rate.
-
Tubing Reactor: The reaction takes place in a transparent tubing, often made of perfluoroalkoxy alkane (PFA) or fluorinated ethylene propylene (FEP), which is wrapped around the light source. This ensures a high surface-area-to-volume ratio and excellent light penetration[6].
-
Light Source and Housing: Similar to the batch reactor, the light source is housed in a reflective and cooled chamber to maximize light efficiency and maintain a stable temperature.
-
Back-Pressure Regulator: A back-pressure regulator is used to maintain a constant pressure within the reactor, which can be important for reactions involving gaseous byproducts or for preventing solvent evaporation.
-
Collection Vessel: The product stream is collected in a vessel at the outlet of the reactor.
Detailed Protocols: C-H Perfluoroalkylation of Heteroarenes
The direct C-H perfluoroalkylation of heteroarenes is a powerful transformation for the late-stage functionalization of complex molecules. The following protocol is a representative example for the photochemical C-H heptafluoropropylation of a heteroarene.
Protocol 1: Batch C-H Heptafluoropropylation of 1-Methylindole
This protocol describes the direct C-H heptafluoropropylation of 1-methylindole using this compound under UV irradiation.
Materials:
-
1-Methylindole
-
This compound (C₃F₇I)
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN), anhydrous
-
Quartz reaction tube
-
Medium-pressure mercury lamp photoreactor
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry quartz reaction tube equipped with a magnetic stir bar, add 1-methylindole (0.2 mmol, 1.0 equiv.).
-
Reagent Addition: Under an inert atmosphere, add anhydrous acetonitrile (2.0 mL), followed by triethylamine (0.4 mmol, 2.0 equiv.) and this compound (0.4 mmol, 2.0 equiv.).
-
Degassing: Seal the reaction tube and degas the solution by bubbling with nitrogen or argon for 15 minutes.
-
Irradiation: Place the reaction tube in the photoreactor at a fixed distance from the medium-pressure mercury lamp. Irradiate the reaction mixture with constant stirring at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, remove the reaction tube from the photoreactor and allow it to cool to room temperature. The reaction mixture can be concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired heptafluoropropylated indole product.
| Parameter | Value |
| Substrate | 1-Methylindole |
| Reagent | This compound |
| Additive | Triethylamine |
| Solvent | Acetonitrile |
| Light Source | Medium-pressure mercury lamp |
| Temperature | Room Temperature |
| Reaction Time | Typically 4-12 hours |
Safety Considerations: A Prerequisite for Safe Experimentation
Working with this compound and photochemical equipment requires strict adherence to safety protocols to mitigate potential hazards.
This compound:
-
Handling: this compound may cause skin and eye irritation[7][8][9][10]. Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat[7][8][10][11].
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place[7][8][10][11]. It is often stabilized with a copper chip to prevent decomposition.
-
Disposal: Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.
Photochemical Reactor:
-
UV Radiation: UV radiation is harmful to the eyes and skin. Never look directly at an unshielded UV lamp. Ensure the photoreactor is housed in a light-tight enclosure with appropriate safety interlocks that automatically shut off the lamp if the door is opened.
-
Heat: High-powered lamps generate significant heat. Ensure the reactor has an adequate cooling system to prevent overheating and potential solvent fires.
-
Pressure: Photochemical reactions can sometimes generate gaseous byproducts, leading to a buildup of pressure in a sealed vessel. It is advisable to use a pressure-relief device or conduct the reaction in an open or vented system if pressure buildup is a concern.
Conclusion: A Bright Future for Perfluoroalkylation
Photochemical activation of this compound offers a powerful and versatile platform for the introduction of the heptafluoropropyl group into a wide range of organic molecules. By understanding the underlying scientific principles and adhering to best practices in experimental setup and safety, researchers can effectively leverage this technology to advance their research and development efforts in pharmaceuticals, agrochemicals, and materials science. The continued exploration of novel photochemical methodologies, including the use of visible light and photocatalysis, promises to further expand the synthetic utility of this compound and other perfluoroalkyl sources.
References
- 1. Quantum yield - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. hepatochem.com [hepatochem.com]
Application Notes and Protocols for Heptafluoro-1-iodopropane in the Synthesis of Fluoropolymers and Specialty Coatings
Abstract
Heptafluoro-1-iodopropane (CF₃CF₂CF₂I) is a pivotal building block in the synthesis of advanced fluorinated materials. Its perfluorinated chain imparts desirable properties such as low surface energy, hydrophobicity, oleophobicity, and high thermal and chemical stability to polymers. The presence of a reactive carbon-iodine bond allows for its versatile incorporation into polymeric structures through various polymerization techniques. These notes provide an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of fluoropolymers and the formulation of high-performance specialty coatings. Detailed protocols, mechanistic insights, and performance data are presented to facilitate the development of novel materials with tailored surface properties.
Introduction: The Strategic Advantage of the Heptafluoropropyl Moiety
The incorporation of fluorine into polymer structures dramatically alters their physical and chemical properties. The high electronegativity and small atomic radius of fluorine atoms create strong, stable carbon-fluorine bonds (approximately 485 kJ/mol), which are responsible for the exceptional thermal and chemical resistance of fluoropolymers.[1] The heptafluoropropyl group (C₃F₇), derived from this compound, provides a potent combination of these benefits. When incorporated into a polymer, these groups tend to migrate to the surface, creating a low-energy interface that repels both water and oils.[2][3] This makes polymers containing the heptafluoropropyl moiety highly desirable for applications such as anti-fouling coatings, stain-resistant textiles, and specialized biomedical devices.[4][5]
This compound serves as a versatile precursor for introducing the C₃F₇ group. The relatively weak carbon-iodine bond can be readily cleaved to initiate polymerization or to participate in chain transfer reactions, allowing for controlled incorporation of the fluorinated segment.[6] This document will explore the primary synthetic routes utilizing this compound and the subsequent formulation of these polymers into advanced coatings.
Synthesis of Fluoropolymers via Iodine Transfer Polymerization (ITP)
Iodine Transfer Polymerization (ITP) is a form of controlled radical polymerization that utilizes an organo-iodine compound as a chain transfer agent (CTA). This technique allows for the synthesis of polymers with predictable molecular weights and narrower molecular weight distributions compared to conventional free radical polymerization.[6] this compound can function as a CTA, enabling the synthesis of polymers with a terminal heptafluoropropyl group.
Mechanistic Rationale
The mechanism of ITP involves a degenerative chain transfer process where the iodine atom is reversibly transferred between growing polymer chains. This reversible capping of the propagating radical minimizes termination reactions, leading to a more controlled polymerization.
Diagram 1: Iodine Transfer Polymerization (ITP) Workflow
Caption: Workflow for Iodine Transfer Polymerization (ITP).
Protocol: ITP of Vinylidene Fluoride (VDF) with this compound
This protocol is adapted from studies on similar fluoroalkyl iodides and serves as a representative method.[7] Note that the efficiency of chain transfer with partially hydrogenated iodides can be lower than with perfluoroalkyl iodides.[6][8]
Materials:
-
Vinylidene fluoride (VDF)
-
This compound (C₃F₇I)
-
tert-Butyl peroxypivalate (TBPPI) (initiator)
-
1,1,1,3,3-Pentafluorobutane (solvent)
-
High-pressure autoclave with magnetic stirrer
Procedure:
-
Reactor Preparation: Degas a 160 mL Hastelloy autoclave by applying a vacuum (20 mm Hg) for 30 minutes.
-
Charging Reactants: Under vacuum, introduce the solvent (100.0 g of 1,1,1,3,3-pentafluorobutane), this compound (specific amount based on desired molecular weight, e.g., 2.96 g for a target degree of polymerization of 10), and the initiator (TBPPI, amount calculated based on desired initiation rate).
-
Monomer Addition: Introduce a known amount of VDF (e.g., 19.50 g) into the cooled autoclave.
-
Polymerization: Heat the autoclave to the desired reaction temperature (e.g., 75 °C) and stir. Monitor the pressure drop to follow the reaction progress.
-
Termination and Isolation: After the desired reaction time (e.g., 4 hours) or pressure drop, cool the reactor to stop the polymerization. Vent the remaining VDF and recover the polymer solution.
-
Purification: Precipitate the polymer by pouring the solution into a non-solvent such as methanol. Filter and dry the polymer under vacuum to a constant weight.
Table 1: Representative Reaction Parameters for ITP of VDF
| Parameter | Value |
| Monomer | Vinylidene Fluoride (VDF) |
| Chain Transfer Agent (CTA) | This compound |
| Initiator | tert-Butyl peroxypivalate (TBPPI) |
| Solvent | 1,1,1,3,3-Pentafluorobutane |
| Temperature | 75 °C |
| Initial [VDF]₀/[CTA]₀ | 10-50 |
| Initial [VDF]₀/[Initiator]₀ | 100-500 |
Synthesis of Fluorinated Monomers for Subsequent Polymerization
An alternative strategy involves converting this compound into a functional monomer, which can then be polymerized or copolymerized. This approach allows for the incorporation of the heptafluoropropyl group as a side chain, which can be advantageous for surface properties. A common route is the synthesis of fluorinated (meth)acrylates.
Mechanistic Pathway
The synthesis typically involves a two-step process: first, the conversion of the iodide to an alcohol, followed by esterification with (meth)acryloyl chloride or (meth)acrylic acid.
Diagram 2: Synthesis of Heptafluoropropyl Methacrylate
Caption: Pathway for the synthesis of a fluorinated monomer.
Protocol: Synthesis of 2-(Heptafluoropropyl)ethyl Methacrylate
This is a general protocol for the synthesis of a fluorinated acrylate monomer.
Step 1: Synthesis of 2-(Heptafluoropropyl)ethanol
-
Telomerization: In a high-pressure reactor, react this compound with ethylene in the presence of a radical initiator (e.g., AIBN) to form 1-iodo-2-(heptafluoropropyl)ethane.
-
Hydrolysis: The resulting iodo-alkane is then hydrolyzed to the corresponding alcohol using a suitable hydrolyzing agent (e.g., N-methylformamide followed by acidic workup).
Step 2: Esterification to form the Methacrylate Monomer
-
Reaction Setup: In a flask equipped with a stirrer, dropping funnel, and condenser, dissolve 2-(heptafluoropropyl)ethanol and a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane).
-
Addition of Methacryloyl Chloride: Cool the mixture in an ice bath and slowly add methacryloyl chloride dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction with water, separate the organic layer, and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
Formulation of Specialty Coatings
Polymers containing the heptafluoropropyl moiety, either as end-groups or side chains, are excellent candidates for formulating specialty coatings with superior water and oil repellency, and anti-fouling properties.[4][9]
Principles of Formulation
A typical coating formulation consists of:
-
Binder: The fluorinated polymer, which forms the film and provides the primary performance characteristics.
-
Solvent: To dissolve the binder and other components and to control the viscosity for application. Perfluorinated solvents may be required for highly fluorinated polymers.[9]
-
Additives: These can include crosslinkers to improve durability, pigments for color, and leveling agents for a smooth finish.
Protocol: Formulation of a Hydrophobic and Oleophobic Coating
Materials:
-
Heptafluoropropyl-terminated polymer (synthesized as in Section 2) or a copolymer containing heptafluoropropyl (meth)acrylate side chains (from monomer synthesized in Section 3).
-
Acrylic or polyurethane resin (as a co-binder for improved adhesion and mechanical properties).
-
Suitable solvent (e.g., a ketone or ester for acrylics, or a specialized fluorosolvent).
-
Crosslinking agent (e.g., a melamine-formaldehyde resin or a polyisocyanate).[3][10]
Procedure:
-
Binder Dissolution: Dissolve the fluorinated polymer and the co-binder in the chosen solvent with stirring. The ratio of fluoropolymer to co-binder will depend on the desired balance of surface properties and mechanical strength.
-
Additive Incorporation: Add the crosslinking agent and any other additives to the polymer solution and mix until homogeneous.
-
Application: Apply the coating to a substrate (e.g., glass, metal, or fabric) using a suitable technique such as spin-coating, dip-coating, or spraying.
-
Curing: Cure the coated substrate in an oven at a temperature and time appropriate for the chosen crosslinker (e.g., 120-150 °C for 30-60 minutes).
Expected Performance Characteristics
The incorporation of heptafluoropropyl groups into a coating is expected to significantly enhance its surface repellency.
Table 2: Typical Performance Data for Fluorinated Coatings
| Property | Expected Value |
| Water Contact Angle | > 110° |
| Oil (Hexadecane) Contact Angle | > 60° |
| Surface Energy | < 20 mN/m |
| Adhesion (ASTM D3359) | > 4B |
These properties contribute to excellent anti-fouling and easy-to-clean surfaces. The durability of these properties can be enhanced through the use of crosslinking agents.[2]
Conclusion
This compound is a valuable and versatile reagent for the synthesis of high-performance fluoropolymers. Its use in iodine transfer polymerization allows for the creation of polymers with controlled architecture and terminal fluorinated segments. Alternatively, it can be converted into fluorinated monomers for the synthesis of polymers with pendant heptafluoropropyl groups. These polymers, when formulated into coatings, impart excellent water and oil repellency, making them suitable for a wide range of specialty applications where surface properties are critical. The protocols and principles outlined in these notes provide a solid foundation for researchers to explore the potential of this compound in developing next-generation fluorinated materials.
References
- 1. Thiol-reactive functional poly(meth)acrylates: multicomponent monomer synthesis, RAFT (co)polymerization and highly efficient thiol–para-fluoro postpolymerization modification | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. chromistechnologies.com [chromistechnologies.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Copper-Stabilized Heptafluoro-1-iodopropane in Cross-Coupling Reactions
Introduction: The Strategic Value of the Heptafluoropropyl Moiety in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the incorporation of fluorinated alkyl groups is a cornerstone strategy for molecular design.[1][2] Among these, the heptafluoropropyl (C3F7) group offers a compelling blend of properties that significantly enhance the performance of parent molecules. Its strong electron-withdrawing nature and high lipophilicity can improve metabolic stability, binding affinity, and membrane permeability of drug candidates.[3][4] The C-F bond, one of the strongest in organic chemistry, imparts exceptional stability against oxidative metabolism, a critical factor in pharmaceutical development.[5]
Heptafluoro-1-iodopropane (C3F7I) serves as a primary reagent for introducing this valuable moiety. However, its direct application can be challenging. This application note details the utility and protocols for using copper-stabilized this compound in cross-coupling reactions. The in-situ formation of or use of pre-formed copper-heptafluoropropyl intermediates provides a robust and versatile platform for the efficient construction of C(sp²)-C(sp³) and other crucial chemical bonds. The inclusion of a copper stabilizer, often a copper chip or powder, enhances the reagent's stability and performance, enabling more controlled and efficient reactions.[6][7][8][9][10] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
Core Concept: The Role of Copper in Activating this compound
The central principle behind these reactions is the generation of a perfluoroalkyl-copper species, which then participates in the cross-coupling cycle. Direct reaction of this compound with many organic substrates is often inefficient. Copper plays a pivotal role in mediating this transformation, typically through a Cu(I)/Cu(III) catalytic cycle.
The process can be conceptualized through the following key stages:
-
Formation of the Active Copper(I)-Heptafluoropropyl Reagent: this compound reacts with a copper(I) source, often stabilized by a ligand, to form a key Cu(I)-C3F7 intermediate. This can be done in situ or by using a pre-formed, well-defined complex.
-
Oxidative Addition: The substrate (e.g., an aryl halide) undergoes oxidative addition to the copper(I)-heptafluoropropyl complex, forming a transient, high-valent copper(III) intermediate.
-
Reductive Elimination: This copper(III) species then reductively eliminates the final cross-coupled product, containing the newly formed C-C3F7 bond, and regenerates a copper(I) species to continue the catalytic cycle.
The use of ligands, such as 1,10-phenanthroline, is often crucial for stabilizing the copper intermediates and accelerating the key steps of the catalytic cycle.[11]
Caption: Generalized catalytic cycle for copper-mediated heptafluoropropylation.
Application Protocol 1: Copper-Mediated Heptafluoropropylation of Heteroaryl Bromides
This protocol is adapted from the well-established methodology for perfluoroalkylation developed by Hartwig and colleagues, which utilizes a pre-formed and stable (phen)Cu-RF reagent.[12][13] This approach offers excellent functional group tolerance and is particularly effective for less reactive heteroaryl bromides.
Preparation of the (1,10-Phenanthroline)Cu-C3F7 Reagent
Causality: The pre-formation of the (phen)Cu-C3F7 complex ensures a consistent and reactive source of the heptafluoropropyl nucleophile, avoiding potential side reactions that can occur during in-situ generation. 1,10-phenanthroline is a bidentate ligand that stabilizes the copper center, enhancing its reactivity and preventing decomposition.[11]
Materials:
-
Copper(I) iodide (CuI)
-
1,10-phenanthroline
-
Potassium heptafluoropropyl-trimethoxyborate (K[C3F7B(OMe)3]) or a similar C3F7 source
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
Procedure:
-
In a glovebox, add CuI (1.0 equiv) and 1,10-phenanthroline (1.0 equiv) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous DMF to the flask and stir the resulting suspension at room temperature for 30 minutes.
-
Add a solution of K[C3F7B(OMe)3] (1.0 equiv) in DMF dropwise to the copper suspension.
-
Stir the reaction mixture at room temperature for 4-6 hours. The formation of the desired complex is typically indicated by a color change.
-
Precipitate the product by adding anhydrous diethyl ether.
-
Isolate the solid (phen)Cu-C3F7 complex by filtration, wash with diethyl ether, and dry under vacuum. The complex can be stored in a glovebox for extended periods.
Cross-Coupling Protocol
Materials:
-
Pre-formed (phen)Cu-C3F7 complex (1.2 equiv)
-
Heteroaryl bromide (1.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, Dioxane, or Toluene)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the heteroaryl bromide (1.0 equiv) and the (phen)Cu-C3F7 complex (1.2 equiv) inside a glovebox.
-
Add the anhydrous, degassed solvent (to a concentration of ~0.1 M).
-
Seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 80-120 °C.
-
Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove copper salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na2SO4).
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
| Substrate Example | Product | Typical Yield (%) |
| 2-Bromopyridine | 2-(Heptafluoropropyl)pyridine | 75-85% |
| 3-Bromopyridine | 3-(Heptafluoropropyl)pyridine | 70-80% |
| 2-Bromothiophene | 2-(Heptafluoropropyl)thiophene | 80-90% |
| 5-Bromoindole (N-protected) | 5-(Heptafluoropropyl)indole | 65-75% |
Note: Yields are representative and can vary based on the specific substrate and reaction optimization.
Application Protocol 2: In-Situ Catalytic Heptafluoropropylation of Aryl Iodides
This protocol outlines a catalytic approach where the active copper-heptafluoropropyl species is generated in situ. This method avoids the need to pre-form and isolate the organometallic reagent, offering greater operational simplicity. It is particularly effective for more reactive aryl iodides.
Causality: This one-pot procedure relies on the careful orchestration of reagents. A fluoride source (e.g., KF or CsF) is often used to activate a silicon-based C3F7 precursor (like C3F7SiMe3), generating a transient "C3F7-" equivalent. This nucleophile then reacts with the Cu(I) salt to form the active catalyst. The choice of solvent is critical; polar aprotic solvents like DMF or NMP are typically required to facilitate these ionic interactions.[11]
Caption: Experimental workflow for in-situ catalytic heptafluoropropylation.
Materials:
-
Aryl iodide (1.0 equiv)
-
Copper-stabilized this compound (1.5-2.0 equiv)
-
Copper(I) Iodide (CuI) (5-10 mol%)
-
1,10-Phenanthroline (10-20 mol%)
-
Cesium Fluoride (CsF) or Potassium Fluoride (KF) (2.0 equiv) - if using a silicon-based C3F7 source
-
Anhydrous, degassed DMF or NMP
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (0.10 equiv), 1,10-phenanthroline (0.20 equiv), and if applicable, the fluoride activator (2.0 equiv).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add the aryl iodide (1.0 equiv) and the anhydrous, degassed solvent via syringe.
-
Add the copper-stabilized this compound (1.5 equiv) via syringe.
-
Place the sealed tube in a preheated oil bath at 100-130 °C.
-
Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Follow steps 6-9 from the previous protocol for workup and purification.
| Parameter | Condition | Rationale |
| Catalyst | CuI (5-10 mol%) | Inexpensive and effective Cu(I) source.[7] |
| Ligand | 1,10-Phenanthroline | Stabilizes Cu(I) intermediates and accelerates oxidative addition.[11] |
| C3F7 Source | This compound | Direct and atom-economical source of the C3F7 group. |
| Solvent | DMF, NMP | High-boiling polar aprotic solvents facilitate the reaction. |
| Temperature | 100-130 °C | Sufficient thermal energy is required for oxidative addition. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents oxidation of the Cu(I) catalyst. |
Safety and Handling
This compound should be handled in a well-ventilated fume hood.[12][13] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12] It is sensitive to light and should be stored in a cool, dark place, often refrigerated. Consult the Safety Data Sheet (SDS) for complete handling and disposal information.[12][13]
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are strictly anhydrous and degassed. The Cu(I) catalyst is sensitive to oxygen.
-
Increase the temperature or reaction time.
-
Screen alternative ligands or solvents. For less reactive substrates, a more electron-donating ligand may be beneficial.
-
-
Decomposition of Reagent:
-
If significant decomposition is observed, consider using the pre-formed (phen)Cu-C3F7 reagent, which is more stable.
-
Ensure the copper stabilizer (chip/powder) is present in the commercial reagent.
-
-
Formation of Side Products (e.g., homocoupling of aryl starting material):
-
This may indicate a problem with the relative rates of the catalytic steps. Adjusting the ligand-to-copper ratio or temperature may help.
-
Conclusion
Copper-stabilized this compound is a powerful and versatile reagent for the introduction of the valuable C3F7 moiety into organic molecules. Through either the use of pre-formed copper complexes or in-situ catalytic methods, researchers can efficiently forge robust C-C bonds with a wide range of aryl and heteroaryl substrates. The protocols and insights provided in this application note offer a solid foundation for leveraging this chemistry in pharmaceutical, agrochemical, and materials science research.
References
- 1. Palladium-catalyzed copper(I)-mediated cross-coupling of arylboronic acids and 2(1H)-pyrazinones facilitated by microwave irradiation with simultaneous cooling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-Catalyzed [18F]Fluorination of (Mesityl)(aryl)iodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stephen L. Buchwald - Google Scholar [scholar.google.com]
- 6. Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. soc.chim.it [soc.chim.it]
- 8. alberts.edu.in [alberts.edu.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRF | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 12. Copper(I) Iodide-Catalyzed Perfluoroalkoxylation Reaction of Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
"common side reactions in Heptafluoro-1-iodopropane chemistry"
Welcome to the technical support center for heptafluoro-1-iodopropane chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use. Here, you will find in-depth troubleshooting guides and frequently asked questions in a user-friendly format, grounded in scientific literature and practical experience.
Introduction to this compound
This compound (CF₃CF₂CF₂I) is a valuable reagent in organic synthesis, primarily utilized as a source of the heptafluoropropyl radical (n-C₃F₇•) for the introduction of this fluorinated moiety into organic molecules. Its applications are widespread, from the development of pharmaceuticals and agrochemicals to the synthesis of advanced materials. However, like many radical initiators, its reactivity can lead to undesired side reactions. This guide will help you identify, understand, and mitigate these common issues.
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What could be the issue?
A1: Incomplete conversion in radical reactions involving this compound can stem from several factors:
-
Inefficient Radical Generation: The initiation of the radical reaction, whether photochemically or thermally, might be suboptimal. Ensure your light source has the appropriate wavelength and intensity for photochemical initiation. For thermal initiation, confirm that the reaction temperature is sufficient to cleave the C-I bond or decompose the radical initiator.
-
Presence of Radical Inhibitors: Trace amounts of oxygen or other radical scavengers in your reaction mixture can quench the heptafluoropropyl radical, inhibiting the desired reaction. It is crucial to thoroughly degas your solvents and reaction mixture.
-
Insufficient Reagent Stoichiometry: Ensure that the stoichiometry of your reagents is appropriate for the reaction scale.
Q2: I'm observing a complex mixture of products that are difficult to separate. What are the likely side products?
A2: The most common side products in this compound chemistry are the result of radical-radical coupling and hydrogen abstraction. The two primary culprits are:
-
Perfluorohexane (C₆F₁₄): This is the product of homocoupling of two heptafluoropropyl radicals.
-
1H-Heptafluoropropane (CF₃CF₂CF₂H): This results from the heptafluoropropyl radical abstracting a hydrogen atom from the solvent or another component in the reaction mixture.
This guide provides detailed troubleshooting sections for both of these side reactions below.
Q3: Why is my this compound reagent yellow or brown, and is it still usable?
A3: this compound is sensitive to light and can decompose over time, releasing iodine (I₂), which imparts a yellow to brown color. The presence of elemental iodine can potentially interfere with your reaction. For many applications, the reagent can be purified by passing it through a short plug of activated alumina or by washing with a sodium thiosulfate solution to remove the iodine. However, for highly sensitive reactions, using freshly purified or newly purchased reagent is recommended. Storing the reagent in a dark, cool place and under an inert atmosphere can help prolong its shelf life.
Q4: What is the purpose of the copper stabilizer in some commercial sources of this compound?
A4: Copper is often added as a stabilizer to perfluoroalkyl iodides to prevent their decomposition, particularly during storage and distillation.[1] The copper likely acts by scavenging trace amounts of iodine or other reactive species that can initiate decomposition pathways. It can also play a role in modulating radical reactions by forming transient organocopper species, which can influence the concentration of free radicals in solution and potentially suppress side reactions like homocoupling.[1]
Troubleshooting Guide: Common Side Reactions
Issue 1: Formation of Perfluorohexane (Homocoupling Product)
The dimerization of two heptafluoropropyl radicals to form perfluorohexane (n-C₃F₇-n-C₃F₇) is a common and often significant side reaction.
Causality:
This side reaction is a direct consequence of a high concentration of heptafluoropropyl radicals in the reaction medium. When the rate of radical generation exceeds the rate of radical trapping by the desired substrate, the radicals will react with each other.
Visualizing the Homocoupling Mechanism:
Caption: Formation of perfluorohexane via radical homocoupling.
Troubleshooting Protocol:
-
Control Radical Concentration:
-
Slow Addition of Initiator: If using a chemical initiator (e.g., AIBN, benzoyl peroxide), add it slowly to the reaction mixture over an extended period using a syringe pump. This maintains a low, steady concentration of the initiating radicals.
-
Reduce Light Intensity: In photochemical reactions, reducing the intensity of the light source can decrease the rate of heptafluoropropyl radical generation.
-
-
Increase Substrate Concentration:
-
A higher concentration of the substrate that is intended to react with the heptafluoropropyl radical will increase the probability of the desired reaction occurring over homocoupling.
-
-
Optimize Solvent Choice:
-
The choice of solvent can influence radical lifetimes and concentrations. In some cases, more viscous solvents can limit diffusion and reduce the rate of radical-radical recombination.
-
Table 1: Effect of Reaction Conditions on Homocoupling
| Parameter | Condition A (High Homocoupling) | Condition B (Low Homocoupling) | Expected Outcome |
| Initiator Addition | Bolus addition | Slow addition over 2h | Reduced radical concentration |
| Substrate Conc. | 0.1 M | 0.5 M | Increased trapping of n-C₃F₇• |
| Light Intensity | High | Low | Slower rate of radical generation |
Issue 2: Formation of 1H-Heptafluoropropane (Hydrodeiodination Product)
The formation of 1H-heptafluoropropane (n-C₃F₇H) is another prevalent side reaction that consumes the desired radical species.
Causality:
This side product arises from the heptafluoropropyl radical abstracting a hydrogen atom from a hydrogen-donating species in the reaction mixture. Common hydrogen sources include the solvent, the substrate itself, or other additives.[2]
Visualizing the Hydrodeiodination Mechanism:
Caption: Formation of 1H-heptafluoropropane via hydrogen abstraction.
Troubleshooting Protocol:
-
Solvent Selection:
-
Avoid using solvents with weak C-H bonds that are prone to hydrogen abstraction. Solvents like tetrahydrofuran (THF), alcohols, and hydrocarbons with tertiary C-H bonds should be used with caution.
-
Consider using solvents with stronger C-H bonds or perfluorinated solvents if compatible with your reaction conditions. Acetonitrile and dimethylformamide (DMF) are often good choices.[3]
-
-
Use of Deuterated Solvents:
-
For mechanistic studies or on a small scale where cost is not prohibitive, using a deuterated solvent can help to confirm if the solvent is the primary hydrogen source by observing the formation of deuterated heptafluoropropane (n-C₃F₇D) via mass spectrometry.
-
-
Substrate and Reagent Considerations:
-
Examine the structure of your substrate and other reagents for labile hydrogens that could be donated to the heptafluoropropyl radical.
-
Table 2: Relative Rates of Hydrogen Abstraction from Common Solvents
| Solvent | Relative Rate of H-Abstraction |
| Cyclohexane | 1.0 |
| Toluene | 0.8 |
| Tetrahydrofuran | 4.4 |
| Acetonitrile | < 0.1 |
| Benzene | < 0.01 |
Note: These are generalized relative rates and can vary with specific reaction conditions.
Advanced Troubleshooting: Other Potential Side Reactions
While homocoupling and hydrodeiodination are the most common side reactions, other less frequent issues can arise.
-
Telomerization: In reactions with alkenes, the initial adduct radical can add to another molecule of the alkene instead of abstracting an iodine atom from this compound. This leads to the formation of oligomeric or polymeric byproducts. To mitigate this, use a stoichiometric excess of this compound relative to the alkene.
-
Rearrangement of Radical Intermediates: Depending on the structure of the substrate, the radical intermediate formed after the addition of the heptafluoropropyl radical may undergo rearrangement before the final product is formed. This is highly substrate-dependent and requires careful analysis of the product mixture to identify.
-
Reactions with Additives: Be mindful of the reactivity of any additives in your reaction. For example, bases used to scavenge HI can sometimes interact with this compound or the radical intermediates.
Analytical Characterization of Side Products
Identifying and quantifying side products is crucial for effective troubleshooting.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying volatile side products like perfluorohexane and 1H-heptafluoropropane.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly useful for identifying and quantifying fluorinated species in the reaction mixture. The chemical shifts of the CF₃, CF₂, and CF₂I groups in this compound are distinct from those in the homocoupled product and the hydrodeiodinated product. ¹H NMR can be used to detect the formation of 1H-heptafluoropropane.
References
- 1. Fluoroalkylation reactions in aqueous media: a review - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Perfluoroalkyl derivatives of sulphur. Part XII. The reaction of this compound with ethyl methyl sulphide, methyl trifluoromethyl sulphide, and methanethiol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Synthetic Utilization of 2H-Heptafluoropropane: Ionic 1,4-Addition to Electron-Deficient Carbon–Carbon Unsaturated Bonds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Perfluoroalkylation with C3F7I
A Guide for Researchers and Drug Development Professionals
Welcome to our dedicated support center for perfluoroalkylation reactions utilizing 1-iodoheptafluoropropane (C3F7I). As a team of Senior Application Scientists, we understand the nuances and challenges of incorporating perfluoroalkyl chains into complex molecules. This guide is structured to provide not just procedural steps, but the fundamental scientific reasoning behind them, empowering you to troubleshoot effectively and enhance your reaction yields.
Troubleshooting Guide: From Low Yields to Clean Reactions
This section is formatted to address the most common and specific issues encountered in the lab. We diagnose the problem, explain the underlying chemistry, and provide actionable, step-by-step solutions.
Problem 1: My reaction shows low or no conversion of the starting material.
This is the most frequent issue, and it almost always points to a problem with the generation or propagation of the key C3F7• radical.
Possible Causes & Solutions:
-
Ineffective Radical Initiation: The C-I bond in C3F7I must be homolytically cleaved to generate the reactive heptafluoropropyl radical (C3F7•). If this initial step is inefficient, the entire reaction will stall. The initiation method must be correctly implemented.
-
Photochemical Initiation: Are you using the right light? Many protocols require visible light photocatalysis or direct UV irradiation. The C-I bond can be cleaved through the formation of an Electron Donor-Acceptor (EDA) complex, which then absorbs light.[1]
-
Actionable Step: Verify your light source. For photocatalytic cycles (e.g., using Ru or Ir catalysts), ensure the wavelength of your LEDs (e.g., blue LEDs) matches the absorption spectrum of the catalyst.[2] For direct irradiation, ensure sufficient UV energy is being delivered. Ensure your reaction vessel is made of a material (like quartz for UV) that is transparent to the required wavelength.
-
-
Thermal Initiation: Are you at the right temperature for your initiator? Reagents like azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO) have temperature-dependent decomposition rates (half-lives).
-
Actionable Step: Check the half-life data for your initiator. For AIBN, a common choice, the reaction temperature should typically be in the 80-100 °C range to ensure a steady generation of radicals. If the temperature is too low, the initiation rate will be negligible.
-
-
Redox Initiation: Are your catalytic components compatible? Systems using metals like copper can generate radicals through a redox chain.[3][4] This often requires careful selection of ligands and solvents to maintain the catalytic cycle.
-
Actionable Step: Review your redox system. Ensure the chosen metal salt, ligand (if any), and solvent are consistent with established protocols. Contaminants can poison the catalyst.
-
-
-
Presence of Radical Inhibitors: Molecular oxygen (O2) is a highly efficient radical trap, leading to the formation of unreactive peroxy radicals and terminating the desired chain reaction.
-
Actionable Step: Rigorously deoxygenate your reaction mixture. This is non-negotiable for most radical reactions. Use a minimum of three freeze-pump-thaw cycles for best results, or, alternatively, sparge the solvent and headspace with an inert gas (Argon or Nitrogen) for 30-60 minutes before and during the reaction.
-
-
Inappropriate Stoichiometry: An insufficient amount of the perfluoroalkylating agent can lead to incomplete conversion of your substrate.
-
Actionable Step: Use a slight excess of C3F7I. It is common practice to use 1.5 to 2.0 equivalents of the perfluoroalkyl iodide to drive the reaction to completion and to compensate for any radicals consumed in termination side reactions.[5]
-
Workflow: Diagnosing Low Conversion
Caption: A step-by-step workflow for diagnosing and fixing low reaction conversion.
Problem 2: My desired product is formed, but I see a lot of C6F14 dimer as a byproduct.
The formation of the perfluorohexane dimer (C6F14) is a classic sign of a radical-radical coupling termination event. This occurs when the concentration of the C3F7• radical is too high, making it more likely for two such radicals to find each other than for one to find a molecule of your substrate.[6]
Possible Causes & Solutions:
-
Rate of Radical Generation is Too High: Rapidly generating a high concentration of C3F7• radicals kinetically favors the second-order dimerization pathway.
-
Actionable Step: Reduce the rate of initiation.
-
Photochemical: Decrease the intensity of the light source. You can do this by moving the lamp further away or using a neutral density filter.
-
Thermal: Lower the reaction temperature by 5-10 °C or switch to an initiator with a longer half-life at the operating temperature.
-
General: Employ a slow-addition strategy. Use a syringe pump to add the initiator or the C3F7I to the reaction mixture over several hours. This maintains a low, steady-state concentration of the radical, minimizing dimerization.
-
-
-
Low Concentration of Radical Trap (Your Substrate): If the substrate concentration is too low, the C3F7• radical has a longer lifetime, increasing its chances of encountering another radical.
-
Actionable Step: Increase the concentration of your substrate relative to the rate of radical generation. Ensure the substrate is adequately dissolved and the reaction is well-stirred to improve mass transport.
-
Table 1: Key Strategies to Minimize C6F14 Dimer Formation
| Strategy | Parameter to Adjust | Scientific Rationale |
| Slow Addition | Rate of addition of initiator or C3F7I | Maintains a low, steady-state concentration of C3F7•, which disfavors the second-order dimerization reaction relative to the pseudo-first-order reaction with the substrate. |
| Reduced Initiation Rate | Light intensity or Temperature | Decreases the rate of C3F7• formation, lowering its overall concentration in the reaction medium. |
| Adjust Stoichiometry | [Substrate] : [Initiator] ratio | A higher concentration of the radical trap (substrate) increases the probability of the desired productive reaction pathway. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this reaction?
A1: Most perfluoroalkylations with C3F7I proceed via a radical chain mechanism, which consists of three key stages.[3][4][7]
-
Initiation: Generation of the initial C3F7• radical from C3F7I using light, heat, or a redox agent.
-
Propagation: This is a two-step cycle. First, the C3F7• radical adds to your substrate (e.g., an alkene). Second, the resulting radical intermediate abstracts an iodine atom from another molecule of C3F7I. This forms your desired product and regenerates the C3F7• radical, which continues the chain.
-
Termination: The reaction stops when two radical species combine. The most common termination event is the dimerization of two C3F7• radicals to form C6F14.
Caption: The three key stages of a radical chain perfluoroalkylation reaction.
Q2: What are the best solvents to use?
A2: Solvent choice is critical. A poor solvent can actively interfere with the reaction.
-
Recommended: Aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethyl acetate are often excellent choices.[8] They are polar enough to dissolve many substrates and catalysts but are relatively robust towards radical attack.
-
Consider: Perfluorinated solvents can be used and may offer enhanced solubility for C3F7I, but their cost and environmental persistence are factors to consider.[9]
-
Avoid: Solvents with easily abstractable hydrogen atoms should be avoided. The highly electrophilic C3F7• radical can readily abstract a hydrogen atom from solvents like tetrahydrofuran (THF), especially at the α-position, leading to solvent-derived byproducts and terminating the chain.[3]
Q3: My substrate is an unsymmetrical alkene. How can I control the regioselectivity?
A3: The heptafluoropropyl radical is strongly electrophilic due to the electron-withdrawing nature of the fluorine atoms.[3] Therefore, in its addition to an unsymmetrical alkene, it will preferentially attack the more electron-rich, less sterically hindered carbon atom. This typically results in the formation of the more stable (more substituted) radical intermediate, a process known as anti-Markovnikov addition. To improve this inherent selectivity, consider running the reaction at a lower temperature to further differentiate the activation energies of the competing pathways.
Q4: What are the key safety precautions?
A4: Standard laboratory safety practices are essential.
-
Reagents: Handle 1-iodoheptafluoropropane in a well-ventilated fume hood. Radical initiators like AIBN and BPO are thermally sensitive and should be stored refrigerated and handled with care to avoid friction or shock.
-
Photochemical Setups: If using UV light, ensure the apparatus is properly shielded to prevent exposure to harmful radiation. Always wear appropriate UV-blocking safety glasses.
-
Pressure: These reactions can sometimes generate gaseous byproducts. Ensure your reaction vessel is not sealed airtight unless it is designed to handle pressure (e.g., in a sealed tube reactor).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Radical-mediated Dimerization and Oxidation Reactions for the Synthesis of Complex Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and per ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06145G [pubs.rsc.org]
- 8. EP0458684A1 - Reagent and process for the perfluoroalkylation of nucleophilic substrates by sodium perfluoroalkanesulfinates in an oxidising medium - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Heptafluoro-1-iodopropane
Welcome to the technical support center for the purification of Heptafluoro-1-iodopropane (1-Iodoheptafluoropropane). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining high-purity material from complex reaction mixtures. This document provides troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments.
Introduction
This compound (C3F7I) is a critical fluorinated building block used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its high reactivity, attributed to the labile C-I bond, makes it an excellent source for introducing the heptafluoropropyl group into organic molecules.[1] However, the very nature of its synthesis and reactivity can lead to a variety of impurities that compromise experimental outcomes. Achieving high purity is therefore not just a goal, but a prerequisite for reliable and reproducible research. This guide provides field-proven insights and protocols to navigate the common challenges in its purification.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling and purification of this compound.
Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?
The impurity profile is highly dependent on the synthetic route. However, common impurities include:
-
Iodine (I₂): Arises from the decomposition of the product, especially when exposed to light, heat, or certain catalysts.[2][3] This is the most frequent cause of pink, purple, or brown discoloration.
-
Isomeric Impurities: Specifically, heptafluoro-2-iodopropane (CAS 677-69-0) is a common byproduct.[4][5] Its physical properties are nearly identical to the desired product, making it the most challenging impurity to remove.
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like hexafluoropropene.[4]
-
Solvent Residues: Any solvents used in the synthesis or workup.
-
Byproducts of Side Reactions: These can be varied and complex, arising from the reaction of the product or intermediates with themselves or other species in the reaction mixture.[6]
Q2: My crude product has a distinct pink or purple color. Is it usable, and how do I remove the color?
The color is almost certainly due to the presence of dissolved elemental iodine (I₂), a result of product decomposition.[2] While the product might still be reactive, the presence of iodine indicates degradation and can interfere with subsequent reactions, particularly those involving sensitive organometallic reagents.
To remove the color: Perform an aqueous wash with a solution of a mild reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). The thiosulfate ion reduces the colored I₂ to colorless iodide ions (I⁻). A subsequent water wash is necessary to remove the resulting salts.
Q3: Why is fractional distillation often challenging for this compound?
The primary challenge lies in the nearly identical boiling points of the desired product, this compound (bp 40-41 °C), and its common isomeric impurity, heptafluoro-2-iodopropane (bp 40 °C).[5][7][8] Simple distillation is ineffective for separating these two compounds. High-efficiency fractional distillation with a column that has a high number of theoretical plates is required, and even then, complete separation may not be feasible.
Q4: How should I properly store crude and purified this compound?
Due to its sensitivity to light, both crude and purified material should be stored in amber glass bottles or containers wrapped in aluminum foil.[2][3] It is often supplied stabilized with copper, which acts as a radical scavenger to inhibit decomposition.[2] For long-term storage, refrigeration at 2-8°C is recommended to minimize thermal decomposition and vapor pressure buildup.[1][5][9] Store under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to air and moisture.
Section 2: Troubleshooting Guide
This section is formatted as a problem-and-solution guide for specific experimental issues.
Problem 1: Persistent Colored Impurity After Purification
-
Symptom: The final product remains yellow or pink even after distillation.
-
Causality: This indicates that iodine is either co-distilling with the product or is being regenerated during the distillation process due to thermal decomposition. The C-I bond is susceptible to cleavage at elevated temperatures.
-
Troubleshooting Protocol:
-
Pre-distillation Wash: Before distilling, wash the crude material with an aqueous solution of sodium thiosulfate until the organic layer is colorless. Follow with a deionized water wash and a brine wash to aid phase separation.
-
Thorough Drying: Dry the washed organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂). Residual water can promote decomposition.
-
Vacuum Distillation: Distilling under reduced pressure lowers the boiling point, minimizing thermal stress on the molecule and reducing the likelihood of decomposition.
-
Add a Stabilizer: Add a small piece of copper wire or copper powder to the distillation flask. Copper scavenges radicals that can initiate decomposition pathways.[5]
-
Problem 2: GC Analysis Shows Multiple Peaks with Similar Retention Times
-
Symptom: Your Gas Chromatography (GC) analysis of the purified product shows two or more closely eluting peaks, indicating that impurities remain.[10]
-
Causality: This is the classic sign of isomeric impurities, most likely heptafluoro-2-iodopropane, which has a boiling point almost identical to the 1-iodo isomer.[5][7] These isomers have very similar polarities and vapor pressures, making them difficult to separate by standard methods.
-
Troubleshooting Protocol:
-
Confirm Identity via GC-MS: Use Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the identity of the peaks. The fragmentation patterns of the two isomers should be distinguishable, allowing you to confirm the presence of heptafluoro-2-iodopropane.[11][12]
-
High-Efficiency Fractional Distillation: Employ a vacuum-jacketed Vigreux or packed column (e.g., with Raschig rings or metal sponge) to increase the number of theoretical plates. Collect very small fractions and analyze each by GC to isolate the purest fractions.
-
Preparative Chromatography: If distillation fails, preparative gas chromatography (prep-GC) is a highly effective, albeit more resource-intensive, method for separating close-boiling isomers.
-
Consider an Alternative Synthesis: If isomeric purity is critical and separation proves too difficult, investigate synthetic routes reported to have higher regioselectivity for the desired 1-iodo isomer.[4]
-
Problem 3: Low Recovery After Aqueous Workup
-
Symptom: Significant loss of material after performing aqueous washes.
-
Causality: this compound has a high density (approx. 2.05 g/mL), meaning it will form the lower organic layer during an aqueous extraction.[1][7] Accidental discarding of this layer is a common mistake. Additionally, its volatility (boiling point ~41 °C) can lead to evaporative losses, especially if handled in open containers.[7]
-
Troubleshooting Protocol:
-
Verify Layers: Before separating, add a small amount of water to the separatory funnel. The layer that increases in volume is the aqueous layer. The dense, organic product will be the bottom layer.
-
Minimize Evaporation: Perform extractions and transfers in a well-ventilated fume hood but avoid strong air currents directly over open containers. Use ice baths to cool the separatory funnel if the ambient temperature is high.
-
Back-Extraction: After draining the organic layer, perform a "back-extraction" by washing the aqueous layer with a small amount of a clean, volatile solvent (like dichloromethane). This will recover any dissolved or emulsified product. Combine this solvent with the main organic layer before drying and solvent removal.
-
Section 3: Key Experimental Protocols & Visualizations
Protocol 1: Standard Purification of Crude this compound
This protocol outlines the standard procedure for removing common impurities like iodine and residual acids.
Step-by-Step Methodology:
-
Initial Transfer: Transfer the crude reaction mixture to a separatory funnel. If the crude product contains a solvent, it can be used directly. If it is neat, dilute it with an equal volume of a low-boiling, inert solvent like diethyl ether or dichloromethane to improve handling.
-
Acid Wash (Optional): If the reaction was run under acidic conditions, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize residual acid. Vent the separatory funnel frequently to release CO₂ gas.
-
Reductive Wash (Color Removal): Wash the organic layer with a 10% w/v aqueous solution of sodium thiosulfate (Na₂S₂O₃). Shake the mixture until the organic layer becomes colorless. Drain the aqueous layer and repeat if necessary.
-
Water Wash: Wash the organic layer with deionized water to remove residual salts from the previous steps.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and reduces the amount of dissolved water in the organic phase.
-
Drying: Drain the dense organic layer into an Erlenmeyer flask. Add an anhydrous drying agent (e.g., MgSO₄), swirl, and let it stand for 15-20 minutes. The drying agent should move freely when swirled, indicating the solution is dry.
-
Filtration & Concentration: Filter the solution to remove the drying agent. If a solvent was used, remove it carefully via rotary evaporation, ensuring the bath temperature does not exceed 30°C to prevent product loss.
-
Distillation: Set up for fractional distillation under an inert atmosphere. Add a small piece of copper to the distillation flask. Collect the fraction boiling at 40-41 °C (at atmospheric pressure) or the corresponding temperature at your working pressure.[7]
General Purification Workflow Diagram
The following diagram illustrates the logical flow of the purification process described in Protocol 1.
References
- 1. Perfluoropropyl Iodide | CAS#: 754-34-7 | PFPI | Iofina [iofina.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. parchem.com [parchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Heptafluoroisopropyl iodide | 677-69-0 [chemicalbook.com]
- 6. Perfluoroalkyl derivatives of sulphur. Part XII. The reaction of this compound with ethyl methyl sulphide, methyl trifluoromethyl sulphide, and methanethiol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. fishersci.com [fishersci.com]
- 8. 七氟-2-碘代丙烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. m.youtube.com [m.youtube.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. shimadzu.com [shimadzu.com]
Technical Support Center: Purification of Commercial Heptafluoro-1-iodopropane
Welcome to the technical support center for the purification of heptafluoro-1-iodopropane (C₃F₇I). This guide is designed for researchers, scientists, and drug development professionals who require high-purity C₃F₇I for their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of this versatile fluorinated building block.
Introduction: Why Purity Matters
This compound is a critical reagent in organic synthesis, particularly for introducing the heptafluoropropyl group into molecules, which can enhance properties like metabolic stability and lipophilicity in drug candidates.[1] Commercial grades of this compound often contain impurities that can interfere with sensitive reactions, leading to side products, lower yields, and difficulties in downstream purification. Common impurities can include isomers, residual starting materials from synthesis, and degradation products, most notably molecular iodine (I₂), which imparts a characteristic pink or brownish color to the liquid.[2]
This guide provides practical, field-proven protocols and troubleshooting advice to help you achieve the desired purity of this compound for your specific application.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the purity and handling of commercial this compound.
Q1: My new bottle of this compound has a pink/purple tint. Is it still usable?
A1: The pink or purple color is almost certainly due to the presence of dissolved molecular iodine (I₂), a common degradation product of alkyl iodides upon exposure to light.[2] While the presence of a small amount of iodine may not affect all reactions, it is generally advisable to remove it before use, especially for sensitive applications like catalysis or when precise stoichiometry is required. The color indicates some level of degradation, and it's best practice to purify the reagent.
Q2: What are the typical impurities in commercial this compound?
A2: Besides molecular iodine, other potential impurities can include:
-
Isomers: Such as heptafluoro-2-iodopropane, which can have a similar boiling point, making separation by simple distillation challenging.[3]
-
Residual Starting Materials and Solvents: Depending on the synthetic route, trace amounts of precursors or solvents may remain.
-
Partially Fluorinated or Halogenated Compounds: Byproducts from the manufacturing process could be present in small quantities.
-
Water: Although typically low in fresh material, exposure to the atmosphere can introduce moisture.
The purity of commercial batches can vary, with typical purities ranging from 95% to over 98%.[1] For highly sensitive applications, it is recommended to analyze the material by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify impurities before use.[4][5][6]
Q3: My commercial this compound contains a copper chip/powder. What is its purpose, and should I remove it?
A3: The copper acts as a stabilizer.[1] It scavenges free iodine (I₂) that forms upon degradation, thereby preventing a buildup of this impurity and maintaining the purity of the reagent over time. You should leave the copper in the storage bottle. However, before using the this compound in a reaction, you should decant or filter it to remove the copper, especially if your reaction is sensitive to metals.
Q4: How should I store this compound to minimize degradation?
A4: To minimize degradation, store this compound in a cool, dark place in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). The bottle it is supplied in, often an amber bottle to protect from light and containing a copper stabilizer, is generally suitable for long-term storage.
Part 2: Troubleshooting Guides & Purification Protocols
This section provides detailed, step-by-step protocols for common purification techniques and troubleshooting advice for issues that may arise during these procedures.
Issue 1: Removal of Iodine (Discoloration)
The most common purification step is the removal of dissolved iodine. This can be achieved through a simple aqueous wash with a reducing agent.
This is the most common and effective method for removing iodine.
Step-by-Step Methodology:
-
Preparation: In a separatory funnel, add the discolored this compound.
-
Washing: Add an equal volume of a 5-10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes. The iodine will react with the thiosulfate and be extracted into the aqueous layer, which will become colorless. The organic layer (this compound) is denser and will be the bottom layer.
-
Separation: Allow the layers to separate fully, then drain the lower organic layer into a clean, dry flask.
-
Drying: Dry the purified this compound over a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).
-
Filtration: Filter the dried liquid to remove the drying agent.
-
Storage: Store the now colorless this compound in a clean, dry, amber bottle, preferably with a fresh piece of copper wire or a copper chip as a stabilizer.
| Problem | Possible Cause | Solution |
| The organic layer remains colored after washing. | Insufficient sodium thiosulfate or a very high concentration of iodine. | Repeat the wash with a fresh portion of the sodium thiosulfate solution. Ensure vigorous shaking to maximize contact between the two phases. |
| An emulsion forms between the layers. | Vigorous shaking of a solution with trace impurities that act as surfactants. | Allow the mixture to stand for a longer period. Gentle swirling can help break the emulsion. If persistent, adding a small amount of brine (saturated NaCl solution) can help break the emulsion. |
| Low recovery of the product. | Accidental discarding of the product layer. | Remember that this compound is significantly denser than water (approx. 2.05 g/mL) and will be the bottom layer. |
Issue 2: Separation from Close-Boiling Impurities
For removing impurities with similar boiling points, such as isomers, fractional distillation is the most effective method.[7][8][9]
Given the low boiling point of this compound (40-41 °C), this procedure must be performed with care to ensure efficient condensation and to prevent loss of product.[1]
Step-by-Step Methodology:
-
Pre-treatment: If the starting material is colored, perform the sodium thiosulfate wash (Protocol 1) before distillation.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all joints are well-sealed. Use a cooling bath for the receiving flask (e.g., an ice-water bath) to minimize evaporation of the collected product.
-
Distillation: Gently heat the distillation flask containing the crude this compound and a boiling chip or stir bar.
-
Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (40-41 °C). Discard any initial forerun that comes over at a lower temperature and stop the distillation if the temperature rises significantly, indicating the presence of higher-boiling impurities.
-
Storage: Store the purified, distilled product as described previously.
| Problem | Possible Cause | Solution |
| Bumping or uneven boiling. | Lack of boiling chips or inadequate stirring. | Ensure fresh boiling chips are added before heating, or use magnetic stirring. |
| Low recovery of distillate. | Inefficient condensation due to the low boiling point. Leaky joints. | Ensure a good flow of cold water through the condenser. Use a well-chilled receiving flask. Check all glass joints for a proper seal. |
| Poor separation of impurities. | Distillation rate is too fast. Insufficient number of theoretical plates in the column. | Heat the distillation flask slowly and maintain a slow, steady distillation rate. For very close-boiling impurities, a longer fractionating column may be necessary. |
| Temperature fluctuations at the thermometer. | "Flooding" or "channeling" in the column due to excessive heating. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. |
Issue 3: Removal of Non-Volatile or Polar Impurities
If non-volatile or polar impurities are suspected, column chromatography can be an effective purification method.
Step-by-Step Methodology:
-
Stationary Phase: Use silica gel as the stationary phase.[10][11]
-
Eluent Selection: this compound is a non-polar compound. A non-polar eluent system, such as hexanes or petroleum ether, should be used.[12] The compound will elute very quickly.
-
Column Packing: Pack a column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent. The non-polar this compound will travel down the column rapidly, while more polar impurities will be retained on the silica gel.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC (if applicable for visualizing impurities) or GC-MS to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and carefully remove the solvent by distillation, keeping in mind the low boiling point of the product.
| Problem | Possible Cause | Solution |
| Product elutes too quickly with no separation. | The eluent is too polar (unlikely with this compound and non-polar solvents). | Use a less polar eluent, such as pure pentane or hexane. |
| Low recovery of product. | Evaporation of the product from the collected fractions. | Keep collected fractions covered and cooled in an ice bath. |
| Streaking or tailing of the product on the column. | The column is overloaded with the sample. | Use a larger column or a smaller amount of crude material. |
Part 3: Visualization of Workflows
To further clarify the purification processes, the following diagrams illustrate the decision-making process and the experimental workflows.
Caption: Decision workflow for purifying commercial this compound.
Caption: Step-by-step workflow for the sodium thiosulfate wash.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. EP0711264A1 - Process for the preparation of perfluoroalkyl iodide - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. benchchem.com [benchchem.com]
- 9. Purification [chem.rochester.edu]
- 10. web.uvic.ca [web.uvic.ca]
- 11. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 12. Chromatography [chem.rochester.edu]
Technical Support Center: Storage and Handling of Light-Sensitive Heptafluoro-1-iodopropane
Welcome to the technical support center for Heptafluoro-1-iodopropane (C₃F₇I). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper storage, handling, and troubleshooting of this light-sensitive reagent. Our goal is to ensure the integrity of your experiments by addressing specific issues you may encounter.
I. Core Principles: Understanding the "Why"
This compound is a valuable reagent in organic synthesis, particularly for introducing the heptafluoropropyl group into molecules, which can significantly alter their chemical and physical properties, such as in the development of pharmaceuticals and advanced materials.[1] However, its utility is intrinsically linked to its purity, which can be compromised by its sensitivity to light.
The carbon-iodine (C-I) bond in alkyl iodides, including this compound, is relatively weak and susceptible to homolytic cleavage when exposed to light (photodegradation).[2][3][4] This process generates free iodine (I₂), which imparts a characteristic yellow to brown or violet color to the otherwise colorless liquid.[5][6] The presence of these degradation products can have significant implications for your reactions, making proper storage and handling paramount.
II. Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the storage and handling of this compound.
Question 1: What are the ideal storage conditions for this compound?
To maintain the purity and stability of this compound, it is crucial to store it under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Refrigeration slows down potential degradation processes. |
| Light | Protect from light | The C-I bond is susceptible to cleavage by light, leading to the formation of impurities.[2][3] |
| Atmosphere | Inert atmosphere (e.g., argon or nitrogen) | While not always mandatory, an inert atmosphere can help prevent reactions with atmospheric components. |
| Container | Tightly sealed, original amber glass bottle | Prevents exposure to light and atmospheric moisture. |
Question 2: My bottle of this compound has a slight yellow tint. Is it still usable?
A faint yellow color indicates the presence of a small amount of dissolved iodine due to minor degradation.[5][6] For many applications, this low level of impurity may not significantly affect the reaction outcome. However, for highly sensitive reactions, purification is recommended.
Question 3: Are there any materials that are incompatible with this compound?
Yes, this compound is incompatible with strong oxidizing agents. Contact with these substances can lead to vigorous reactions and should be avoided.
Question 4: What personal protective equipment (PPE) should I use when handling this compound?
Always handle this compound in a well-ventilated area, preferably a fume hood. The following PPE is recommended:
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Use chemically resistant gloves.
-
Skin and Body Protection: A lab coat is essential to protect from splashes.
III. Troubleshooting Guide: From Observation to Solution
This section provides a structured approach to troubleshooting common issues encountered during experiments with this compound.
Issue 1: The this compound is discolored (yellow, brown, or violet).
Causality: Discoloration is a clear indicator of degradation due to light exposure, resulting in the formation of free iodine.[2][3]
Impact on Experiments: Free iodine can interfere with various reactions. It can act as a radical scavenger, initiate unwanted side reactions, or quench catalysts, leading to lower yields and the formation of impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for discolored this compound.
Issue 2: My reaction with this compound is giving low yields or unexpected byproducts.
Causality: Assuming other reaction parameters are optimized, the issue could stem from the purity of the this compound.
Troubleshooting Steps:
-
Assess the Purity of the Starting Material:
-
Visual Inspection: Check for any discoloration.
-
Analytical Verification: If possible, analyze the purity of your this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This will help identify the presence of iodine or other degradation products.
-
-
Consider the Impact of Impurities:
-
Free Iodine: As mentioned, free iodine can interfere with radical reactions and other sensitive transformations.
-
Partially Fluorinated Impurities: The presence of underfluorinated species could lead to different reactivity and the formation of undesired side products.
-
-
Purification of the Reagent: If impurities are suspected, purify the this compound using the sodium thiosulfate wash protocol described above.
-
Reaction Setup:
-
Protect from Light: Ensure your reaction vessel is protected from light by wrapping it in aluminum foil or using amber glassware.
-
Inert Atmosphere: For sensitive reactions, degassing the solvent and maintaining an inert atmosphere can prevent side reactions.
-
IV. Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for assessing the purity of this compound.
| Parameter | Condition |
| GC System | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium, constant flow at 1 mL/min |
| Oven Program | Initial temperature 40°C, hold for 2 min, ramp to 200°C at 10°C/min, hold for 2 min |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Scan Range | 35-400 m/z |
Expected Results: A pure sample will show a single major peak corresponding to this compound. The presence of other peaks may indicate impurities.
Protocol 2: Lab-Scale Purification of Discolored this compound
This protocol details the steps for removing iodine from a discolored sample.
Materials:
-
Discolored this compound
-
5% (w/v) aqueous sodium thiosulfate solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Filter paper and funnel
Procedure:
-
Place the discolored this compound into a separatory funnel.
-
Add an equal volume of the 5% sodium thiosulfate solution.
-
Stopper the funnel and shake gently, inverting the funnel and venting frequently to release any pressure.
-
Continue shaking until the organic layer becomes colorless.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
Add an equal volume of deionized water to the separatory funnel to wash the organic layer.
-
Shake gently and vent.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Drain the colorless this compound into a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the flask and swirl to dry the liquid.
-
Once the liquid is clear and the drying agent is no longer clumping, filter the purified product into a clean, dry, amber glass bottle for storage.
-
Store the purified product at 2-8°C and protected from light.
V. Concluding Remarks
The successful application of this compound hinges on maintaining its purity. By understanding the root causes of its degradation and implementing the proper storage, handling, and, when necessary, purification techniques, researchers can ensure the reliability and reproducibility of their experimental outcomes. This guide provides a foundational framework for troubleshooting common issues, but always refer to the specific safety data sheet (SDS) for your product and follow good laboratory practices.
VI. References
-
Why do alkyl bromides and iodides develop colour when exposed to light? (2013, November 8). Chemistry Stack Exchange. --INVALID-LINK--
-
Why do alkyl iodides become brown or violet on standing? (2025, October 17). Shaalaa.com. --INVALID-LINK--
-
Alkyl iodides develop colouration on long standing particularly in light. Explain. (2018, October 6). Brainly.in. --INVALID-LINK--
-
Why do alkyl iodides on standing become violet or brown? (n.d.). Organic Mystery. --INVALID-LINK--
-
Explain the following : Alkyl iodides become darken on standing in presence of light. (n.d.). Allen. --INVALID-LINK--
-
Perfluoropropyl Iodide | CAS#: 754-34-7 | PFPI. (n.d.). Iofina. --INVALID-LINK--
References
"stability issues of Heptafluoro-1-iodopropane in different solvents"
Answering the user's request.## Technical Support Center: Heptafluoro-1-iodopropane
A Guide to Understanding and Managing Stability in Experimental Solvents
Welcome to the technical support center for this compound (CF₃(CF₂)₂I). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent. Understanding and managing its stability is critical for reproducible results, whether you are introducing a perfluoropropyl group, developing new materials, or using it in other synthetic applications. This document provides in-depth, field-proven insights into potential stability issues and offers practical solutions in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling and stability of this compound.
Q1: What are the primary factors that compromise the stability of this compound?
A: The stability of this compound is primarily influenced by three factors:
-
Light: The carbon-iodine (C-I) bond is labile and susceptible to homolytic cleavage when exposed to light (photolysis), particularly UV light. This breakage generates a highly reactive heptafluoropropyl free radical, which can initiate unintended side reactions.[1][2] The isomer, heptafluoro-2-iodopropane, is explicitly noted to be light-sensitive.[1][2]
-
Temperature: While stable at recommended storage temperatures (2-8°C), elevated temperatures can provide the energy needed to break the C-I bond, leading to thermal decomposition and radical formation.[3][4][5]
-
Incompatible Materials: Strong oxidizing agents are incompatible with this compound.[6][7] Additionally, certain solvents, especially polar protic solvents, can react with the compound or its degradation products.
Q2: What are the common visual or analytical signs of degradation?
A: Degradation is often indicated by a noticeable color change. Pure this compound is a colorless liquid.[8] A shift to a light yellow, red, or brown color often suggests the formation of elemental iodine (I₂), a common decomposition product.[3][4][8] Analytically, degradation can be confirmed by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). The appearance of new peaks corresponding to degradation products (e.g., 1H-heptafluoropropane, perfluoro-n-hexane) or a decrease in the peak area of the parent compound over time are clear indicators.[9]
Q3: What are the official recommended storage conditions?
A: To ensure maximum shelf-life and purity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][6] The recommended storage temperature is typically between 2°C and 8°C.[2][4][5][7] To mitigate light-induced degradation, storing the compound in an amber or opaque vial is crucial.
Q4: Some suppliers provide this compound "stabilized with copper chip." What is the purpose of the copper?
A: The addition of a copper chip or powder is a common strategy to stabilize alkyl iodides.[8] Copper acts as a radical scavenger. If the C-I bond breaks and forms free radicals, the copper can react with them, terminating the radical chain reaction. It also reacts with and removes acidic impurities like hydrogen iodide (HI) that can form and catalyze further decomposition.
Part 2: Troubleshooting Guide - Solvent-Specific Issues
This section provides detailed troubleshooting for specific problems encountered when using this compound in different classes of solvents.
Problem 1: My solution of this compound in methanol (or another alcohol) turned pink/brown after being left on the bench. What is happening and is it still usable?
A: This is a classic case of photochemical decomposition, likely accelerated by the protic solvent environment.
-
Causality: The energy from ambient laboratory light is sufficient to cleave the weak C-I bond, generating heptafluoropropyl radicals (C₃F₇•) and iodine radicals (I•). The iodine radicals can combine to form molecular iodine (I₂), which imparts the pink, red, or brown color to the solution. The highly reactive C₃F₇• radical can abstract a hydrogen atom from the solvent (e.g., methanol, CH₃OH) to form the undesired side-product 1H-heptafluoropropane (C₃F₇H) and a solvent-derived radical.[9] This process consumes your reagent and introduces impurities.
-
Usability: The solution is likely contaminated with byproducts and has a lower concentration of the active reagent than intended. Using it is not recommended for reactions requiring precise stoichiometry or high purity.
Troubleshooting Workflow: Discoloration in Protic Solvents
Caption: Diagnostic workflow for discolored solutions.
Protocol: Confirming Degradation via GC-MS
-
Sample Preparation: Dilute a small aliquot (e.g., 10 µL) of your discolored solution in a suitable, volatile solvent (e.g., 1 mL of hexane) in a GC vial. Prepare a similar dilution of a fresh, un-degraded sample as a control.
-
Instrumentation: Use a GC-MS system with a standard non-polar column (e.g., DB-5ms).
-
Method:
-
Injector Temperature: 250°C
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10-20°C/min.
-
MS Scan Range: 30-400 m/z.
-
-
Data Analysis: Compare the chromatograms of the degraded and control samples. In the degraded sample, look for a new peak with a mass spectrum corresponding to 1H-heptafluoropropane (C₃F₇H, M.W. 170.03) and a diminished peak for the parent this compound (C₃F₇I, M.W. 295.93).[10][11]
Problem 2: I am running a reaction at 80°C in DMSO and getting poor yield and multiple unknown byproducts. Could the this compound be unstable?
A: Yes, thermal decomposition is a strong possibility, even in a polar aprotic solvent.
-
Causality: While polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and acetonitrile do not have acidic protons to directly react with the C₃F₇• radical, they are not completely inert.[12][13] At elevated temperatures (e.g., >60-80°C), thermal energy can still induce homolytic cleavage of the C-I bond. The resulting C₃F₇• radical is highly reactive and can engage in a variety of non-specific side reactions with your substrate, the solvent itself, or other reagents, leading to a complex product mixture and reduced yield.
-
Solvent Choice: The choice of solvent is critical. While polar aprotic solvents are generally preferred over protic ones for reactions involving nucleophiles, their thermal stability in the presence of reagents must be considered.[14]
Qualitative Stability of this compound in Common Lab Solvents
| Solvent Class | Examples | Light Stability (RT) | Thermal Stability (60-80°C) | Key Considerations |
| Polar Protic | Water, Methanol, Ethanol | Poor | Poor | Prone to radical H-abstraction.[12][14] Avoid for storage or light-sensitive reactions. |
| Polar Aprotic | Acetonitrile, Acetone, DMF, DMSO | Fair to Good | Fair | Better choice than protic solvents. Acetonitrile is often preferred due to its relative stability. High temperatures can still induce decomposition. |
| Nonpolar Aprotic | Hexane, Toluene, Dichloromethane | Good | Good | Generally the most stable environment as they are less reactive towards free radicals. Ensure reactants are soluble. |
Problem 3: How should I prepare and store a stock solution of this compound for routine use?
A: Proper preparation and storage are essential to maintain the integrity of your stock solution.
-
Rationale: To minimize both photochemical and thermal degradation, the ideal stock solution is prepared in a non-reactive (nonpolar or robust polar aprotic) solvent and stored under conditions that exclude light and heat. An inert atmosphere can also prevent reactions with atmospheric oxygen or moisture.
Protocol: Preparation and Storage of a Stock Solution
-
Solvent Selection: Choose a dry, nonpolar aprotic solvent (e.g., hexane) or a relatively inert polar aprotic solvent (e.g., acetonitrile). Ensure the solvent is of high purity and low in water content.
-
Glassware: Use a clean, dry amber glass vial with a PTFE-lined screw cap to protect the solution from light.[15]
-
Preparation: a. If desired, briefly sparge the solvent with an inert gas (Argon or Nitrogen) for 5-10 minutes to remove dissolved oxygen. b. In the amber vial, add the desired volume of solvent. c. Add the required mass or volume of this compound to achieve your target concentration. d. If the vial has headspace, flush it with the inert gas before sealing tightly.
-
Labeling & Storage: Clearly label the vial with the compound name, concentration, solvent, and preparation date. Store the vial in a refrigerator at 2-8°C.[3][4] For sensitive applications, re-analyzing the purity of the stock solution after prolonged storage is recommended.
Part 3: Advanced Topics & Methodologies
Understanding the Primary Degradation Pathway: Free Radical Formation
The instability of this compound is rooted in the weakness of the C-I bond, which readily undergoes homolytic cleavage to initiate free-radical reactions.[16][17]
-
Initiation: This step creates the free radicals. It is typically triggered by an energy input like UV light (hν) or heat (Δ).
-
C₃F₇-I → C₃F₇• + I•
-
-
Propagation: These are chain reactions where the initial radicals react with other molecules to form new radicals. For example, in a solvent with abstractable hydrogens (R-H):
-
C₃F₇• + R-H → C₃F₇-H + R•
-
-
Termination: This step removes radicals from the system, ending the chain reaction.
-
I• + I• → I₂
-
C₃F₇• + C₃F₇• → C₆F₁₄
-
C₃F₇• + I• → C₃F₇-I
-
Caption: General mechanism of free-radical degradation.
Protocol: General Stability Assessment in a Novel Solvent
When working with a new solvent system, it is prudent to perform a preliminary stability study.
-
Objective: To determine the rate of degradation of this compound in the chosen solvent under experimental conditions (e.g., room temperature, with light exposure vs. protected).
-
Methodology:
-
Prepare two solutions of known concentration (e.g., 10 mg/mL) in the test solvent. One in a clear vial (light-exposed) and one in an amber vial (light-protected).
-
Prepare a third sample in a known stable solvent (e.g., hexane) as a control.
-
Store the vials under the intended experimental conditions.
-
At defined time points (e.g., t=0, 1h, 4h, 8h, 24h), take an aliquot from each vial.
-
Analyze each aliquot by a suitable quantitative method (e.g., HPLC with a UV detector or GC with an FID). An internal standard can be added before analysis to improve accuracy.[18]
-
-
Data Interpretation: Plot the concentration or peak area of this compound versus time for each condition. A rapid decrease in concentration indicates instability. This allows you to make an informed decision about solvent choice and necessary precautions (e.g., needing to work in the dark).
Caption: Experimental workflow for a stability study.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Heptafluoroisopropyl iodide - Safety Data Sheet [chemicalbook.com]
- 3. Perfluoropropyl Iodide | CAS#: 754-34-7 | PFPI | Iofina [iofina.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 七氟-2-碘代丙烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. parchem.com [parchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Perfluoroalkyl derivatives of sulphur. Part XII. The reaction of this compound with ethyl methyl sulphide, methyl trifluoromethyl sulphide, and methanethiol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. PubChemLite - this compound (C3F7I) [pubchemlite.lcsb.uni.lu]
- 11. Perfluoropropyl iodide | C3F7I | CID 33977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 15. env.go.jp [env.go.jp]
- 16. chemistry.ucr.edu [chemistry.ucr.edu]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Workup Procedures for Reactions Containing Heptafluoro-1-iodopropane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with heptafluoro-1-iodopropane. This guide provides in-depth technical assistance in a user-friendly question-and-answer format to address common challenges encountered during the workup of reactions involving this versatile fluorinating agent.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when working with this compound and during the workup?
A1: this compound should be handled with appropriate safety measures. It is a volatile liquid with a boiling point of 41°C and is denser than water (2.05 g/mL at 25°C).[1][2] Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][4][5] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.[3][4][5] During the workup, be aware of the potential for volatile byproducts and ensure that your glassware is properly vented. All waste containing this compound should be collected and disposed of as hazardous chemical waste according to your institution's guidelines.[6]
Q2: My reaction mixture has a persistent purple or brown color after using this compound. How can I remove the iodine coloration?
A2: The characteristic color is due to the presence of elemental iodine (I₂), which can form as a byproduct. The most common and effective method to remove this color is to wash the organic layer with an aqueous solution of a reducing agent. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is highly effective.[7] The thiosulfate reduces the iodine to colorless iodide ions (I⁻), which are then extracted into the aqueous phase.
Protocol for Iodine Removal:
-
Transfer the reaction mixture to a separatory funnel.
-
Add the appropriate organic solvent for extraction.
-
Add a 10% aqueous solution of sodium thiosulfate.
-
Shake the separatory funnel gently at first, venting frequently to release any pressure buildup.
-
Continue shaking until the purple/brown color in the organic layer disappears.
-
Separate the aqueous layer.
-
You may repeat the wash if necessary.
Q3: I'm experiencing a stubborn emulsion during the extractive workup of my reaction. What are the best strategies to break it?
A3: Emulsion formation is a common issue when working with fluorinated compounds due to their unique solubility properties. Here are several techniques to break emulsions, often used in combination:
-
Addition of Brine: Wash the emulsion with a saturated aqueous solution of sodium chloride (brine).[8][9] This increases the ionic strength of the aqueous phase, which can help to break up the emulsion.
-
Centrifugation: If you have a small volume, transferring the emulsion to centrifuge tubes and spinning them can effectively separate the layers.
-
Filtration through Celite: Filtering the entire mixture through a pad of Celite can sometimes break the emulsion by disrupting the interface between the two phases.[8]
-
Solvent Addition: Adding a small amount of a different organic solvent, such as methanol or ethanol, can alter the polarity and help to break the emulsion.[9]
-
Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period can lead to phase separation.[8]
Troubleshooting Guides for Specific Reaction Types
Workup of Radical Addition Reactions
Radical additions of this compound to alkenes are a common application. A typical initiator is azobisisobutyronitrile (AIBN) or triethylborane (Et₃B).
Scenario: You have performed a radical addition of this compound to an alkene, initiated by AIBN.
Troubleshooting Workflow for Radical Addition Workup
graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9];
A [label="Reaction Completion"]; B [label="Cool Reaction to Room Temperature"]; C [label="Quench Excess Radical Initiator (if necessary)"]; D [label="Aqueous Workup"]; E [label="Wash with aq. Na2S2O3 (10%)"]; F [label="Wash with Brine"]; G [label="Dry Organic Layer (e.g., MgSO4, Na2SO4)"]; H [label="Filter and Concentrate"]; I [label="Purification"];
A -> B; B -> C; C -> D [label="Dilute with organic solvent"]; D -> E [label="Persistent Iodine Color?"]; E -> F; D -> F [label="No Iodine Color"]; F -> G [label="Emulsion Formation? \n Add more brine/filter through Celite"]; G -> H; H -> I; }
Caption: Workflow for radical addition workup.Detailed Protocol:
-
Quenching the Initiator:
-
AIBN: AIBN has a relatively short half-life at typical reaction temperatures (e.g., 1 hour at 85°C), so quenching is often not necessary as it is consumed during the reaction.[10] If the reaction is cooled before the initiator is fully consumed, it can be quenched by exposure to air (oxygen acts as a radical scavenger).
-
Triethylborane (Et₃B): Et₃B is pyrophoric and reacts with oxygen.[11] It is typically used in catalytic amounts and is consumed during the reaction. Any residual Et₃B can be quenched by carefully adding a protic solvent like methanol or isopropanol.
-
-
Aqueous Workup:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Wash the organic layer with water to remove any water-soluble byproducts.[12]
-
If iodine color is present, wash with 10% aqueous sodium thiosulfate solution until the color disappears.
-
Wash with brine to help break any emulsions and to remove residual water.[12]
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the organic phase using a rotary evaporator. Be mindful of the volatility of your product, as heptafluoropropylated compounds can have low boiling points.
-
-
Purification:
-
Thin Layer Chromatography (TLC): Use TLC to assess the purity of your crude product and to determine an appropriate solvent system for column chromatography.[1][5][13][14] A mixture of hexanes and ethyl acetate is a common starting point for the mobile phase.[5] Visualization can be achieved using a UV lamp if the product is UV-active, or by staining with potassium permanganate or p-anisaldehyde.
-
Column Chromatography: Purify the crude product by flash column chromatography using the solvent system determined by TLC.[5][13][14]
-
Distillation: For volatile products, distillation under atmospheric or reduced pressure may be a suitable purification method. Be aware of the potential for azeotrope formation.[15][16][17]
-
Workup of Nucleophilic Substitution Reactions
In these reactions, a nucleophile displaces the iodide from this compound.
Scenario: You have reacted this compound with a sodium salt of a nucleophile (Na-Nu) in a polar aprotic solvent like DMF or DMSO.
Troubleshooting Workflow for Nucleophilic Substitution Workup
graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Helvetica", fontsize=9];
A [label="Reaction Completion"]; B [label="Quench Reaction (e.g., with water)"]; C [label="Dilute with Organic Solvent"]; D [label="Aqueous Washes"]; E [label="Wash with Water (multiple times)"]; F [label="Wash with Brine"]; G [label="Dry Organic Layer"]; H [label="Filter and Concentrate"]; I [label="Purification"];
A -> B; B -> C; C -> D; D -> E [label="Remove polar solvent (e.g., DMF, DMSO)"]; E -> F [label="Emulsion? Add more brine"]; F -> G; G -> H; H -> I; }
Caption: Workflow for nucleophilic substitution workup.Detailed Protocol:
-
Quenching: Quench the reaction by pouring it into a beaker of cold water. This will precipitate the organic product and dissolve the inorganic salts.
-
Extraction:
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
If a high-boiling polar aprotic solvent like DMF or DMSO was used, multiple washes with water are necessary to remove it from the organic layer.[18] A rule of thumb is to wash with five times the volume of water for every volume of DMF or DMSO.[18]
-
Wash the organic layer with brine to aid in phase separation.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate the solution.
-
-
Purification:
-
Follow the purification procedures (TLC, column chromatography, or distillation) as described in the radical addition workup section.
-
Data Summary
| Property | Value | Reference |
| Molecular Formula | C₃F₇I | [2][14] |
| Molecular Weight | 295.93 g/mol | [2][14] |
| Boiling Point | 41 °C | [2] |
| Density | 2.05 g/mL at 25 °C | [1][2] |
| Appearance | Colorless to light yellow/red liquid | [1] |
Waste Disposal
All waste containing this compound, including reaction residues, contaminated solvents, and disposable labware, should be considered hazardous waste.[6]
-
Liquid Waste: Collect in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams.
-
Solid Waste: Chemically contaminated solid waste (e.g., silica gel from chromatography, Celite) should be collected in a separate, labeled container.[6]
-
Disposal: Follow your institution's and local regulations for the disposal of halogenated organic waste.[7][19][20][21]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. odinity.com [odinity.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mcfenvironmental.com [mcfenvironmental.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Triethylborane - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. juliethahn.com [juliethahn.com]
- 15. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 16. kochmodular.com [kochmodular.com]
- 17. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 18. rtong.people.ust.hk [rtong.people.ust.hk]
- 19. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]
- 20. montrose-env.com [montrose-env.com]
- 21. epa.gov [epa.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Perfluoroalkylation: Comparing Heptafluoro-1-iodopropane with Contemporary Reagents
Introduction: The Strategic Value of the Perfluoroalkyl Group
In modern drug discovery and materials science, the incorporation of fluorinated moieties is a cornerstone strategy for modulating molecular properties.[1][2][3][4] The introduction of a perfluoroalkyl (Rf) chain—such as heptafluoropropyl (C3F7)—can profoundly alter a compound's lipophilicity, metabolic stability, bioavailability, and binding affinity.[1][4] Consequently, the development of robust and versatile perfluoroalkylating agents is a field of intense research.
This guide provides an in-depth comparison of Heptafluoro-1-iodopropane, a workhorse reagent for radical perfluoroalkylation, against other widely used classes of reagents. We will move beyond a simple catalog of options to dissect the underlying reaction mechanisms, provide field-proven experimental protocols, and offer a logical framework for reagent selection based on your specific synthetic challenge.
This compound: The Radical Precursor
This compound (C3F7I) is a colorless liquid that serves as a premier source of the heptafluoropropyl radical (•C3F7).[5][6][7] Its utility stems from the inherent weakness of the C–I bond, which can be readily cleaved under mild conditions to initiate radical-based transformations.
Physical Properties:
-
Molecular Weight: 295.91 g/mol [8]
The primary mode of action for C3F7I involves the homolytic cleavage of the C-I bond to generate the •C3F7 radical. This can be achieved through various methods, most notably visible-light photoredox catalysis, which offers an exceptionally mild and efficient pathway for radical generation.[9][10]
Comparative Analysis of Perfluoroalkylating Agents
Choosing the correct reagent is dictated by the substrate's electronic properties and the desired reaction pathway. Perfluoroalkylating agents are broadly classified by their mechanistic behavior: radical, nucleophilic, or electrophilic. This compound stands as a key player in the radical category.
| Reagent Class | Example(s) | Mechanistic Role | Typical Substrates | Key Strengths | Limitations |
| Radical Precursors | This compound , other Rf-I | Source of Rf• radical | Alkenes, Alkynes, (Hetero)arenes[11][12] | Mild conditions (photoredox), high functional group tolerance, chain length versatility. | Can be sensitive to radical scavengers; regioselectivity can be a challenge with complex arenes. |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF3) | Delivers "CF3-" equivalent | Aldehydes, Ketones, Imines[13][14][15] | Excellent for carbonyl additions, well-established, high yields. | Primarily for CF3; requires a fluoride initiator; sensitive to acidic protons. |
| Electrophilic | Togni Reagents , Umemoto Reagents | Delivers "CF3+" equivalent | β-ketoesters, thiols, electron-rich arenes, some C-H bonds[16][17][18][19][20] | Wide substrate scope, commercially available, bench-stable solids. | Can require catalysts (e.g., copper) for some transformations; primarily for CF3.[18][21] |
| Radical (via Oxidation) | Langlois' Reagent (CF3SO2Na) | Source of CF3• radical upon oxidation | Electron-rich (hetero)arenes[22][23][24][25] | Inexpensive, stable solid, easy to handle.[22][23] | Requires a stoichiometric oxidant (e.g., TBHP); can generate side products.[24][26] |
Experimental Deep Dive: Perfluoroalkylation of an Electron-Rich Heteroarene
To illustrate the practical differences in methodology and mechanism, let's consider the objective of introducing a perfluoroalkyl chain onto N-methylpyrrole, a common electron-rich heterocyclic motif.
Method 1: Radical Perfluoroalkylation using this compound (Photoredox Catalysis)
This approach leverages the power of visible light to generate the desired radical under exceptionally mild conditions. The causality here is key: we select a photocatalyst whose excited-state potential is sufficient to reduce the C-I bond of this compound, initiating the radical cascade.
Workflow Diagram: Photoredox Perfluoroalkylation
Caption: Fig. 1: General Workflow for Photoredox Perfluoroalkylation.
Detailed Protocol:
-
Preparation: To a 10 mL Schlenk flask equipped with a magnetic stir bar, add N-methylpyrrole (1.0 mmol, 1.0 equiv), the photocatalyst (e.g., Ru(bpy)3Cl2, 1-2 mol%), and degassed solvent (e.g., acetonitrile, 5 mL).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles. This step is critical to remove dissolved oxygen, which can quench the excited state of the photocatalyst and act as a radical scavenger, thereby inhibiting the reaction.
-
Reagent Addition: Backfill the flask with an inert atmosphere (Nitrogen or Argon). Add this compound (1.5 mmol, 1.5 equiv) via syringe.
-
Irradiation: Place the flask approximately 5-10 cm from a blue LED lamp (450 nm). Stir the reaction at room temperature. The blue light provides the energy to excite the photocatalyst, initiating the single-electron transfer process.[10]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired 2-(heptafluoropropyl)-1-methyl-1H-pyrrole.
Mechanistic Rationale Diagram
References
- 1. Medicinal applications of perfluoroalkylated chain-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Perfluoropropyl Iodide | CAS#: 754-34-7 | PFPI | Iofina [iofina.com]
- 6. parchem.com [parchem.com]
- 7. Perfluoropropyl iodide | C3F7I | CID 33977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. DSpace [openresearch.okstate.edu]
- 10. par.nsf.gov [par.nsf.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 14. acs.org [acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Togni reagent - Enamine [enamine.net]
- 18. Togni reagent II - Wikipedia [en.wikipedia.org]
- 19. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 20. brynmawr.edu [brynmawr.edu]
- 21. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 22. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 23. thieme-connect.com [thieme-connect.com]
- 24. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Heptafluoro-1-iodopropane vs. Heptafluoro-2-iodopropane in Synthesis
In the landscape of fluorination chemistry, the introduction of perfluoroalkyl chains is a cornerstone for modifying the pharmacological and material properties of organic molecules. Among the array of available reagents, heptafluoro-1-iodopropane and heptafluoro-2-iodopropane emerge as pivotal building blocks. While structurally similar, the isomeric placement of the iodine atom—on a primary versus a secondary carbon—imparts distinct reactivity profiles and dictates their suitability for specific synthetic transformations. This guide provides an in-depth comparison, grounded in experimental evidence, to empower researchers in making informed decisions for their synthetic endeavors.
Physicochemical Properties: A Tale of Two Isomers
The subtle shift in the iodine atom's position from the terminal (n-C3F7I) to the internal (iso-C3F7I) carbon results in measurable differences in their physical properties. These distinctions, particularly in boiling points and vapor pressures, can influence reaction conditions and product isolation procedures.
| Property | This compound (1-Iodoheptafluoropropane) | Heptafluoro-2-iodopropane (2-Iodoheptafluoropropane) |
| CAS Number | 754-34-7 | 677-69-0 |
| Molecular Formula | C3F7I | C3F7I |
| Molecular Weight | 295.93 g/mol | 295.93 g/mol |
| Boiling Point | 41.2 °C | 39-40 °C |
| Density | 2.06 g/cm³ | 2.055 g/cm³ |
| Appearance | Colorless liquid | Colorless liquid |
| Structure | CF3CF2CF2I | CF3CF(I)CF3 |
The similarity in boiling points and densities underscores their close relationship, yet the nuanced differences in their chemical reactivity are where the critical distinctions lie for synthetic chemists.
Comparative Reactivity and Mechanistic Insights
The C-I bond is the focal point of reactivity for both isomers. However, the electronic and steric environment surrounding this bond dictates the preferred reaction pathways and overall efficiency.
In radical reactions, the ease of homolytic cleavage of the C-I bond is paramount. The stability of the resulting perfluoroalkyl radical intermediate governs the reaction's facility. The secondary perfluoroisopropyl radical (iso-C3F7•) exhibits greater stability compared to the primary perfluoropropyl radical (n-C3F7•) due to hyperconjugation and the electron-withdrawing nature of the adjacent CF3 groups.
This stability difference translates directly to reaction efficiency. For instance, in the radical addition to alkenes, heptafluoro-2-iodopropane often serves as a more efficient source of the heptafluoropropyl radical. The lower activation energy required for the homolysis of the C-I bond in the secondary isomer facilitates radical initiation.
Experimental Protocol: AIBN-Initiated Radical Addition to an Alkene
-
Objective: To compare the efficiency of this compound and heptafluoro-2-iodopropane in the radical addition to 1-octene.
-
Procedure:
-
In two separate oven-dried Schlenk flasks, dissolve 1-octene (1.0 mmol) in deoxygenated toluene (5 mL).
-
To one flask, add this compound (1.2 mmol), and to the other, add heptafluoro-2-iodopropane (1.2 mmol).
-
Add azobisisobutyronitrile (AIBN) (0.1 mmol) to each flask.
-
Seal the flasks and heat at 80 °C for 12 hours.
-
Monitor the reaction progress by GC-MS.
-
-
Expected Outcome: The reaction with heptafluoro-2-iodopropane is anticipated to show a higher conversion to the corresponding adduct due to the greater stability of the iso-C3F7• radical.
In reactions involving the formation of organometallic reagents, such as Grignard or organolithium species, steric hindrance plays a more significant role. The primary nature of the carbon in this compound makes it more accessible for metal insertion.
The formation of the Grignard reagent from this compound proceeds more readily than from its secondary counterpart. The bulky CF3 groups flanking the iodine in heptafluoro-2-iodopropane sterically hinder the approach of magnesium metal, often leading to lower yields or requiring more forcing conditions.
Experimental Workflow: Grignard Reagent Formation
Caption: Grignard formation with C3F7I isomers.
In cross-coupling reactions, such as Suzuki or Sonogashira couplings, both the electronic and steric profiles of the perfluoroalkyl iodide are critical. While the primary iodide in this compound might be expected to undergo oxidative addition more readily, the specific catalytic cycle and the nature of the catalyst can lead to different outcomes.
Some palladium catalysts may show a preference for the less sterically encumbered primary iodide. Conversely, for certain transformations, the unique electronic properties of the secondary carbon-iodine bond in heptafluoro-2-iodopropane might be advantageous. The choice of isomer in this context is often catalyst and substrate-dependent, necessitating empirical screening for optimal results.
Synthetic Applications: Choosing the Right Tool for the Job
The decision between this compound and heptafluoro-2-iodopropane is ultimately guided by the desired final product and the synthetic strategy employed.
-
This compound is generally preferred for:
-
Syntheses requiring the formation of a terminal n-heptafluoropropyl group.
-
Reactions where the formation of a primary Grignard or organolithium reagent is necessary.
-
Cross-coupling reactions where steric hindrance at the reaction center is a limiting factor.
-
-
Heptafluoro-2-iodopropane is the reagent of choice for:
-
Syntheses aiming for the introduction of a branched iso-heptafluoropropyl moiety.
-
Radical reactions where the enhanced stability of the secondary radical leads to higher efficiency.
-
Specific applications where the unique steric and electronic properties of the secondary center are required to achieve a desired stereochemical outcome.
-
Decision-Making Flowchart for Isomer Selection
Caption: Isomer selection based on synthetic goal.
Safety Considerations
Both this compound and heptafluoro-2-iodopropane should be handled with appropriate safety precautions in a well-ventilated fume hood. They are volatile liquids and can cause respiratory tract irritation. Skin and eye contact should be avoided by using personal protective equipment, including gloves and safety glasses.
Conclusion
While this compound and heptafluoro-2-iodopropane are isomers, they are not interchangeable in synthesis. The choice between them is a strategic one, dictated by the specific demands of the reaction and the desired final product. This compound is often favored for the formation of organometallic reagents and in situations where steric hindrance is a concern. In contrast, heptafluoro-2-iodopropane excels in radical reactions due to the enhanced stability of the secondary radical it forms. A thorough understanding of their distinct reactivity profiles is essential for the successful design and execution of synthetic routes involving the incorporation of the valuable heptafluoropropyl group.
A Senior Application Scientist's Comparative Guide to Analytical Methods for the Characterization of Heptafluoro-1-iodopropane Adducts
For researchers, scientists, and drug development professionals engaged in the study of protein modification, understanding the interactions of reactive species like heptafluoro-1-iodopropane is critical. This perfluoroalkyl iodide can form covalent adducts with nucleophilic residues on proteins, potentially altering their structure and function. The robust characterization of these adducts is paramount for elucidating mechanisms of action, assessing toxicity, and guiding drug design. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography (GC), and X-ray Crystallography. We will delve into the causality behind experimental choices and present actionable protocols to empower your research.
Mass Spectrometry: The Workhorse for Adduct Identification and Localization
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as the most powerful and versatile technique for identifying and quantifying protein adducts.[1][2] Its high sensitivity and ability to pinpoint the exact site of modification make it indispensable. The predominant approach for analyzing protein adducts is "bottom-up" proteomics.[3][4][5]
Causality of the Bottom-Up Proteomics Approach
The rationale for the bottom-up strategy lies in the analytical limitations of directly analyzing large, intact proteins. By enzymatically digesting the adducted protein into smaller peptides, we generate analytes that are more amenable to chromatographic separation and mass spectrometric analysis.[3][4] This approach allows for the precise identification of the modified peptide and, through subsequent fragmentation (MS/MS), the localization of the this compound moiety to a specific amino acid residue.
Experimental Workflow: Bottom-Up LC-MS/MS
Caption: Workflow for identifying this compound adducts using bottom-up proteomics.
Detailed Protocol: LC-MS/MS Analysis of a this compound Adducted Protein
-
Protein Precipitation and Digestion:
-
Precipitate the adducted protein from solution using a suitable method, such as acetone or trichloroacetic acid (TCA) precipitation, to remove interfering substances.
-
Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. This step prevents the reformation of disulfide bonds.
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents that can interfere with MS analysis.
-
Elute the peptides with a solution of 50-80% acetonitrile in 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a mobile phase-compatible solvent (e.g., 2% acetonitrile, 0.1% formic acid).
-
Inject the sample onto a reverse-phase C18 column coupled to a high-resolution mass spectrometer.[1]
-
Separate the peptides using a gradient of increasing acetonitrile concentration.
-
Acquire mass spectra in a data-dependent acquisition (DDA) mode, where the most intense precursor ions in each full MS scan are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database using a search algorithm (e.g., Mascot, Sequest).
-
Specify the mass of the this compound adduct as a variable modification on nucleophilic amino acid residues (e.g., cysteine, lysine, histidine).
-
19F NMR Spectroscopy: A Specific Lens for Fluorinated Adducts
Nuclear Magnetic Resonance (NMR) spectroscopy, specifically utilizing the 19F nucleus, offers a highly specific and sensitive method for characterizing fluorinated adducts.[6][7][8][9][10][11][12][13][14][15] The 100% natural abundance and high gyromagnetic ratio of the 19F nucleus provide excellent sensitivity, while the large chemical shift dispersion offers high resolution.[6][14] A key advantage is the lack of endogenous fluorine signals in biological systems, resulting in background-free spectra.[14]
Causality of 19F NMR for Adduct Characterization
The chemical shift of a 19F nucleus is exquisitely sensitive to its local electronic environment.[14] When this compound forms an adduct with a protein, the chemical shifts of the fluorine atoms in the heptafluoropropyl group will change depending on the nature of the modified amino acid and its location within the protein structure. This sensitivity allows for the detection of adduct formation and can provide structural insights into the adduct's environment.[14] Both one-dimensional (1D) and two-dimensional (2D) NMR experiments can be employed for structural elucidation.[6][10]
Experimental Workflow: 19F NMR Analysis
Caption: Workflow for the characterization of this compound adducts by 19F NMR.
Detailed Protocol: 1D and 2D 19F NMR of a this compound Adducted Protein
-
Sample Preparation:
-
Exchange the adducted protein into a suitable NMR buffer (e.g., 20 mM phosphate buffer, pH 7.0, 50 mM NaCl) containing 5-10% D₂O for signal locking.
-
Concentrate the protein to a suitable concentration for NMR analysis (typically in the µM to mM range).
-
Add a known concentration of a fluorine-containing reference compound (e.g., trifluoroacetic acid) for chemical shift referencing and quantification.
-
-
1D 19F NMR Data Acquisition:
-
Acquire a 1D 19F NMR spectrum. The appearance of new signals compared to a control spectrum of the unmodified protein and the free this compound will indicate adduct formation.
-
Proton decoupling is often used to simplify the spectrum and improve sensitivity.[6]
-
-
2D NMR Data Acquisition (for structural elucidation):
-
To gain more detailed structural information, acquire 2D heteronuclear correlation spectra, such as a 1H-19F Heteronuclear Single Quantum Coherence (HSQC) experiment. This will show correlations between fluorine nuclei and nearby protons, aiding in the assignment of the adduct to a specific region of the protein.
-
Other 2D experiments like 19F-13C HSQC or 1H-19F Heteronuclear Overhauser Effect Spectroscopy (HOESY) can provide further structural constraints.[6]
-
-
Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Analyze the chemical shifts, coupling constants, and cross-peak patterns to deduce the structure of the adduct and its environment within the protein.
-
Gas Chromatography (GC): A Niche Application for Volatile Adducts or Derivatives
Gas chromatography is a powerful separation technique for volatile and thermally stable compounds.[16][17][18] Its application to the direct analysis of protein adducts is limited due to the non-volatile nature of proteins and peptides. However, GC can be a valuable tool for characterizing small molecule adducts or for analyzing volatile derivatives of adducted amino acids. For this compound, which is volatile, GC-MS can be used to analyze its reaction with small molecule mimics of amino acid side chains.
Causality of Derivatization in GC Analysis
Derivatization is a chemical modification process that converts non-volatile analytes into volatile derivatives suitable for GC analysis.[19][20] This is achieved by masking polar functional groups (e.g., -OH, -NH₂, -COOH) that are responsible for low volatility.[19] For analyzing adducted amino acids, derivatization is a necessary step to enable their passage through the GC column.
Experimental Workflow: GC-MS with Derivatization
Caption: Workflow for GC-MS analysis of adducted amino acids following derivatization.
Detailed Protocol: GC-MS Analysis of Derivatized this compound-Cysteine Adduct
-
Sample Preparation and Derivatization:
-
Hydrolyze the adducted protein using 6 M HCl at 110°C for 24 hours to release the individual amino acids.
-
Isolate the amino acids from the hydrolysate using solid-phase extraction.
-
Perform a two-step derivatization:
-
Esterification: React the amino acids with an acidic alcohol (e.g., 3 M HCl in n-butanol) to convert the carboxylic acid groups to esters.
-
Acylation: React the esterified amino acids with a fluorinated anhydride (e.g., heptafluorobutyric anhydride) to derivatize the amino and thiol groups.[21]
-
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Use a temperature program to separate the derivatized amino acids.
-
Acquire mass spectra in electron ionization (EI) mode.
-
-
Data Analysis:
-
Identify the derivatized this compound-cysteine adduct by its retention time and the fragmentation pattern in its mass spectrum.
-
X-ray Crystallography: The Gold Standard for 3D Structural Determination
X-ray crystallography provides unparalleled, high-resolution three-dimensional structural information of molecules, including protein-ligand complexes.[22] By determining the crystal structure of a protein that has been modified with this compound, it is possible to directly visualize the adduct, its precise location, and its interactions with the surrounding amino acid residues.
Causality of Crystallization for Structural Analysis
Crystallization is the process of forming a well-ordered, three-dimensional lattice of a molecule.[23] When X-rays are diffracted by this crystal, the resulting diffraction pattern can be used to calculate an electron density map, which is then interpreted to build an atomic model of the molecule.[22] This technique offers the most definitive structural evidence of adduct formation and its impact on protein conformation.
Experimental Workflow: X-ray Crystallography
References
- 1. LC/MS/MS: Optimized Approach for the Analysis of Perfluoroalkyl and Polyfluoroalkyl Substances in [perkinelmer.com]
- 2. escholarship.org [escholarship.org]
- 3. A Critical Review of Bottom-Up Proteomics: The Good, the Bad, and the Future of This Field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bottom-Up Proteomics: Principles, Workflow, and Analysis | Technology Networks [technologynetworks.com]
- 5. mdpi.com [mdpi.com]
- 6. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Using (19)F NMR to probe biological interactions of proteins and peptides. | Semantic Scholar [semanticscholar.org]
- 9. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jeolusa.com [jeolusa.com]
- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. uoguelph.ca [uoguelph.ca]
- 17. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 18. Sample preparation GC-MS [scioninstruments.com]
- 19. diverdi.colostate.edu [diverdi.colostate.edu]
- 20. [PDF] Derivatization Methods in GC and GC/MS | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. Unveiling the Secrets of Proteins with X-ray Crystallography: Principles, Applications, and Challenges - Creative Proteomics [iaanalysis.com]
- 23. Protein crystallization - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Reaction Product Validation: A Comparative Analysis of NMR and Mass Spectrometry
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity and purity is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of two powerhouse analytical techniques for reaction product validation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, empowering you to make informed decisions in your own laboratory.
The Imperative of Orthogonal Validation
In the pursuit of novel chemical entities, relying on a single analytical technique for structural confirmation is a precarious approach. Each method interrogates a molecule based on distinct physical principles. By employing orthogonal techniques—those that measure different properties—we create a self-validating system that significantly enhances the confidence in our structural assignment. NMR spectroscopy, which probes the magnetic properties of atomic nuclei within a magnetic field, and mass spectrometry, which measures the mass-to-charge ratio of ionized molecules, are the quintessential orthogonal pair for the structural organic chemist.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR spectroscopy provides an unparalleled, detailed view of a molecule's atomic framework. It is a non-destructive technique that offers rich information about the connectivity and spatial arrangement of atoms.[1][3]
The Foundational Pillars of NMR Analysis
A standard one-dimensional proton NMR (¹H NMR) spectrum yields four key pieces of information:
-
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) reveals the electronic environment of a proton. Protons in different functional groups experience unique levels of shielding from the magnetic field, causing them to resonate at characteristic frequencies.[4]
-
Integration: The area under a signal is directly proportional to the number of protons it represents. This provides a ratio of the different types of protons in the molecule.
-
Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., a doublet, triplet) is caused by the influence of neighboring, non-equivalent protons. The "n+1 rule" is a fundamental concept where 'n' is the number of equivalent neighboring protons.
-
Coupling Constant (J): The distance between the split peaks of a multiplet, measured in Hertz (Hz), provides information about the connectivity and stereochemical relationship between coupled protons.
For more complex structures, two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are indispensable for mapping out the intricate network of proton-proton and proton-carbon connectivities.[5]
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry is a destructive analytical technique that provides the precise molecular weight of a compound and, through fragmentation, offers valuable clues about its structure. Its exceptional sensitivity makes it ideal for detecting even trace amounts of a product.[1][6]
Unpacking the Mass Spectrum
A mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z). Key information derived from a mass spectrum includes:
-
Molecular Ion Peak (M⁺): This peak represents the intact molecule that has been ionized by the loss of an electron. Its m/z value corresponds to the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental composition.
-
Fragmentation Pattern: The energetic ionization process can cause the molecular ion to break apart into smaller, charged fragments. The pattern of these fragment ions is often characteristic of a particular molecule and can be used to piece together its structure.[7]
-
Isotopic Peaks: The presence of isotopes (e.g., ¹³C, ³⁷Cl) gives rise to small peaks at higher m/z values relative to the main peak. The relative intensities of these isotopic peaks can provide further confirmation of the elemental composition.
A Head-to-Head Comparison: NMR vs. Mass Spectrometry
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | Probes the magnetic properties of atomic nuclei in a magnetic field. | Measures the mass-to-charge ratio of ionized molecules.[6] |
| Information Provided | Detailed structural connectivity, stereochemistry, and dynamic information. | Precise molecular weight and elemental composition (with HRMS); structural information from fragmentation. |
| Sensitivity | Relatively low (milligram to microgram range).[1] | Extremely high (nanogram to femtogram range).[1] |
| Sample Requirement | Typically 1-20 mg for routine ¹H and ¹³C NMR. | Micrograms or less. |
| Sample State | Solution (most common) or solid-state. | Solid, liquid, or gas; must be vaporized and ionized. |
| Destructive? | No, the sample can be recovered. | Yes, the sample is consumed during the analysis. |
| Quantitative Ability | Inherently quantitative (qNMR) without the need for identical standards.[8] | Can be quantitative, but often requires calibration curves and isotopically labeled standards. |
| Isomer Differentiation | Excellent at distinguishing between isomers (structural, geometric, and stereoisomers). | Can distinguish structural isomers with different fragmentation patterns, but often struggles with stereoisomers. |
The Workflow of Validation: A Symbiotic Approach
The most robust validation strategy leverages the complementary strengths of both NMR and mass spectrometry. The following diagram illustrates a typical workflow for the validation of a reaction product.
Caption: A typical workflow for reaction product validation, integrating NMR and Mass Spectrometry.
Case Study: Synthesis and Validation of Acetylsalicylic Acid (Aspirin)
To illustrate the practical application of these techniques, let's consider the synthesis of acetylsalicylic acid (aspirin) from salicylic acid and acetic anhydride.[9]
Experimental Protocol: Synthesis of Aspirin
-
In a 50 mL Erlenmeyer flask, combine 2.0 g of salicylic acid and 5.0 mL of acetic anhydride.
-
Carefully add 5-10 drops of concentrated sulfuric acid or 85% phosphoric acid as a catalyst.[10]
-
Gently swirl the flask and heat it in a water bath at approximately 60-70°C for 10-15 minutes.
-
Allow the flask to cool to room temperature, then slowly add 20 mL of cold water to hydrolyze the excess acetic anhydride.
-
Cool the mixture in an ice bath to induce crystallization.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure acetylsalicylic acid.[9]
Validation by ¹H NMR Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the purified, dry product.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[11]
-
Cap the NMR tube and ensure the solution is homogeneous.
Data Acquisition and Interpretation:
The ¹H NMR spectrum of the product is acquired, and the key signals are analyzed.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~11.0-12.0 ppm | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |
| ~8.1 ppm | Doublet of doublets | 1H | Aromatic proton ortho to -COOH |
| ~7.6 ppm | Triplet of doublets | 1H | Aromatic proton para to -COOH |
| ~7.3 ppm | Triplet | 1H | Aromatic proton meta to -COOH |
| ~7.1 ppm | Doublet of doublets | 1H | Aromatic proton ortho to -OCOCH₃ |
| ~2.3 ppm | Singlet | 3H | Methyl protons of the acetyl group (-OCOCH₃) |
The presence of the singlet at ~2.3 ppm corresponding to the acetyl methyl group and the characteristic shifts of the aromatic protons confirm the successful acetylation of the salicylic acid. The absence of a broad singlet around 6-9 ppm, which would correspond to the phenolic -OH of the starting material, indicates the reaction has gone to completion.[11][12]
Validation by Mass Spectrometry
Sample Preparation (for LC-MS with Electrospray Ionization - ESI):
-
Prepare a stock solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.[13]
-
Transfer the diluted sample to an appropriate autosampler vial.
Data Acquisition and Interpretation:
The sample is analyzed by LC-MS in negative ion mode.
-
Expected [M-H]⁻ Ion: The molecular weight of acetylsalicylic acid is 180.16 g/mol . In negative ion ESI-MS, the deprotonated molecule [M-H]⁻ is expected at an m/z of 179.035.[14]
-
Fragmentation: Further fragmentation (MS/MS) of the m/z 179 ion would be expected to show a loss of the acetyl group (42 Da), resulting in a fragment ion at m/z 137, which corresponds to the salicylate anion.[15][16]
The observation of the correct molecular ion and the characteristic fragmentation pattern provides strong, complementary evidence for the identity of the synthesized product.
The Power of Synergy: A Self-Validating System
The following diagram illustrates how NMR and Mass Spectrometry work in concert to provide a comprehensive and trustworthy validation of a reaction product.
Caption: The complementary roles of NMR and Mass Spectrometry in structural confirmation.
Conclusion: A Dual-Pronged Approach to Certainty
In the landscape of modern drug discovery and development, the rigorous validation of chemical compounds is non-negotiable. While both NMR and mass spectrometry are formidable techniques in their own right, their true power is unleashed when they are used in a complementary fashion. NMR provides the intricate architectural details, while mass spectrometry confirms the fundamental building blocks and overall mass. By embracing this dual-pronged approach, researchers can achieve a level of confidence in their reaction products that is both scientifically sound and essential for the advancement of their research.
References
- 1. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 2. theanalyticalscientist.com [theanalyticalscientist.com]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 7. images-sra.group.shef.ac.uk [images-sra.group.shef.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 11. sciepub.com [sciepub.com]
- 12. magritek.com [magritek.com]
- 13. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 14. spectrabase.com [spectrabase.com]
- 15. Determination of acetylsalicylic acid and its major metabolite, salicylic acid, in human plasma using liquid chromatography-tandem mass spectrometry: application to pharmacokinetic study of Astrix in Korean healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Spectroscopic Guide to Heptafluoro-1-iodopropane and Heptafluoro-2-iodopropane Isomers
For researchers, scientists, and professionals in drug development, the precise characterization of fluorinated compounds is paramount. This guide provides an in-depth spectroscopic comparison of two common isomers of heptafluoroiodopropane: heptafluoro-1-iodopropane (n-C3F7I) and heptafluoro-2-iodopropane (iso-C3F7I). Understanding their distinct spectroscopic signatures is crucial for unambiguous identification, quality control, and for elucidating reaction mechanisms involving these important building blocks.
Introduction: The Significance of Isomeric Purity
This compound and heptafluoro-2-iodopropane are widely utilized as precursors in organic synthesis, particularly for the introduction of perfluoroalkyl chains into organic molecules to enhance properties such as lipophilicity and metabolic stability.[1] While they share the same molecular formula (C3F7I) and molecular weight (295.93 g/mol ), their distinct structural arrangements lead to significant differences in their reactivity and, consequently, their spectroscopic properties.[2][3] This guide will dissect these differences through the lenses of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Comparison: Unmasking Isomeric Differences
The key to distinguishing between this compound and heptafluoro-2-iodopropane lies in how their atomic arrangements influence their interaction with electromagnetic radiation and their fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹⁹F NMR, is arguably the most powerful tool for differentiating these isomers. The chemical environment of each fluorine atom dictates its resonance frequency, providing a unique fingerprint for each molecule.[4][5]
The ¹⁹F NMR spectra of the two isomers are strikingly different due to the varying electronic environments of the fluorine atoms.
-
This compound (n-C3F7I): This linear isomer exhibits three distinct fluorine environments, resulting in three separate signals in the ¹⁹F NMR spectrum. The CF₂ group attached to the iodine atom is the most deshielded, appearing furthest downfield. The terminal CF₃ group is the most shielded, appearing furthest upfield. The central CF₂ group appears at an intermediate chemical shift. The coupling between these fluorine nuclei results in complex splitting patterns (triplets and quintets).
-
Heptafluoro-2-iodopropane (iso-C3F7I): This branched isomer possesses two equivalent CF₃ groups and a single CF atom bonded to the iodine. This leads to two signals in the ¹⁹F NMR spectrum. The six fluorine atoms of the two CF₃ groups are chemically equivalent and appear as a single doublet, coupled to the single fluorine of the CF group. The single fluorine atom of the CF group appears as a septet, coupled to the six fluorine atoms of the CF₃ groups.
Table 1: Comparative ¹⁹F NMR Data
| Isomer | Fluorine Environment | Approximate Chemical Shift (ppm) | Multiplicity |
| This compound | -CF₂I | -60 to -70 | Triplet |
| -CF₂- | -115 to -125 | Quintet | |
| -CF₃ | -80 to -90 | Triplet | |
| Heptafluoro-2-iodopropane | -CF I(CF₃)₂ | -180 to -190 | Septet |
| -CF(CF₃ )₂ | -70 to -80 | Doublet |
Note: Chemical shifts are approximate and can vary based on the solvent and reference standard used.
The ¹³C NMR spectra also provide clear differentiation.
-
This compound: Three distinct carbon signals are expected, corresponding to the three different carbon environments (-CH₂I, -CF₂-, -CF₃).
-
Heptafluoro-2-iodopropane: Due to symmetry, only two carbon signals are observed: one for the two equivalent CF₃ groups and one for the central CFI carbon.[6]
Table 2: Comparative ¹³C NMR Data
| Isomer | Carbon Environment | Approximate Chemical Shift (ppm) |
| This compound | -C F₂I | 90 - 100 |
| -C F₂- | 110 - 120 (quartet) | |
| -C F₃ | 115 - 125 (quartet) | |
| Heptafluoro-2-iodopropane | -C FI(CF₃)₂ | 30 - 40 (doublet) |
| -CF(C F₃)₂ | 120 - 130 (quartet) |
Note: Chemical shifts are approximate and influenced by solvent and coupling to fluorine.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for distinguishing isomers by observing their characteristic vibrational frequencies.[7][8] The primary differences arise from the C-F and C-I stretching and bending vibrations.
-
This compound: The IR spectrum of the linear isomer will show characteristic strong absorptions in the 1100-1350 cm⁻¹ region, corresponding to the various C-F stretching modes.[2] The C-I stretching vibration is expected at a lower frequency.
-
Heptafluoro-2-iodopropane: The branched structure of this isomer leads to a different pattern of C-F stretching bands. The presence of the isopropyl-like structure can also give rise to characteristic bending vibrations.[3]
Table 3: Key Differentiating IR Absorption Bands
| Isomer | Vibrational Mode | Approximate Frequency (cm⁻¹) |
| This compound | C-F Stretch | 1100 - 1350 (multiple strong bands) |
| C-I Stretch | ~600 - 700 | |
| Heptafluoro-2-iodopropane | C-F Stretch | 1100 - 1350 (different pattern from n-isomer) |
| C-I Stretch | ~600 - 700 |
Note: The "fingerprint" region (below 1500 cm⁻¹) will show the most significant differences between the two isomers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While both will have the same molecular ion peak (m/z = 296), their fragmentation patterns will differ due to the differences in bond strengths and the stability of the resulting fragments.[9]
-
This compound: The fragmentation of the linear isomer is expected to show a prominent peak corresponding to the loss of the iodine atom (m/z = 169, [C₃F₇]⁺).[2] Other fragments will arise from the cleavage of C-C bonds.
-
Heptafluoro-2-iodopropane: The branched isomer will also show the loss of iodine (m/z = 169). However, the relative abundances of other fragment ions may differ. For example, the formation of the [CF₃]⁺ ion (m/z = 69) might be more favorable.
Table 4: Expected Key Fragments in Mass Spectra
| m/z | Fragment Ion | Likely Origin |
| 296 | [C₃F₇I]⁺ | Molecular Ion |
| 169 | [C₃F₇]⁺ | Loss of I |
| 127 | [I]⁺ | Iodine atom |
| 119 | [C₂F₅]⁺ | Loss of CF₂I or CF₃ and I |
| 69 | [CF₃]⁺ | Cleavage of C-C bond |
Note: While the major fragments are the same, the relative intensities of these fragments will be the key differentiator.
Experimental Protocols
To obtain high-quality, reproducible spectroscopic data, the following protocols are recommended.
NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the heptafluoroiodopropane isomer.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
-
¹⁹F NMR Acquisition:
-
Use a spectrometer with a dedicated fluorine probe or a broadband probe tunable to the fluorine frequency.
-
Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm) or an internal standard.
-
Acquire the spectrum with proton decoupling to simplify the fluorine signals.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 for quantitative analysis.[4]
-
-
¹³C NMR Acquisition:
-
Use a standard carbon probe.
-
Acquire a proton-decoupled spectrum to obtain singlets for each carbon environment (though these will be split by fluorine).
-
Longer acquisition times may be necessary due to the lower natural abundance of ¹³C and the effects of C-F coupling.
-
Diagram 1: General NMR Workflow
Caption: A streamlined workflow for NMR sample preparation and analysis.
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Instrument Preparation:
-
Ensure the ATR crystal (e.g., diamond, germanium) is clean.
-
Record a background spectrum of the empty ATR crystal.
-
-
Sample Analysis:
-
Place a small drop of the liquid heptafluoroiodopropane isomer directly onto the ATR crystal.
-
Acquire the sample spectrum.
-
Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
-
Diagram 2: ATR-IR Analysis Steps
Caption: Key steps for performing ATR-IR spectroscopy.
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction:
-
Introduce the sample into the mass spectrometer via a suitable inlet system, such as a direct insertion probe or gas chromatography (GC) for separation of mixtures.
-
-
Ionization:
-
Utilize a standard electron ionization energy of 70 eV.
-
-
Mass Analysis:
-
Scan a mass range appropriate for the expected fragments (e.g., m/z 40-350).
-
-
Data Analysis:
-
Identify the molecular ion peak and the characteristic fragment ions.
-
Compare the relative abundances of the fragment ions to differentiate the isomers.
-
Conclusion: A Multi-faceted Approach to Isomer Identification
The spectroscopic differentiation of this compound and heptafluoro-2-iodopropane is a clear demonstration of how subtle structural changes manifest in distinct physical properties. While each technique—NMR, IR, and MS—provides valuable information, a combined approach offers the most definitive identification. ¹⁹F NMR stands out as the most unambiguous method due to the large chemical shift dispersion and characteristic coupling patterns. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently distinguish between these crucial fluorinated building blocks, ensuring the integrity and success of their scientific endeavors.
References
- 1. Perfluoropropyl Iodide | CAS#: 754-34-7 | PFPI | Iofina [iofina.com]
- 2. Perfluoropropyl iodide | C3F7I | CID 33977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Perfluoroisopropyl iodide | C3F7I | CID 33978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. Heptafluoroisopropyl iodide(677-69-0) 13C NMR [m.chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. hpst.cz [hpst.cz]
- 9. Understanding isotopes, isomers, and isobars in mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Primary vs. Secondary Perfluoroalkyl Iodides
Introduction
Perfluoroalkyl iodides (PFIs) are indispensable reagents in modern synthetic chemistry, serving as key building blocks for the introduction of perfluoroalkyl (R_f) moieties into organic molecules. The unique electronic properties conferred by the R_f group—including high thermal and chemical stability, lipophilicity, and metabolic resistance—make these compounds highly valuable in the development of pharmaceuticals, agrochemicals, and advanced materials.
This guide provides an in-depth comparison of the relative reactivity of primary (R_fCF₂-I) and secondary (R_f)₂CF-I perfluoroalkyl iodides. Understanding the nuanced differences in their behavior across various reaction classes is critical for reaction design, optimization, and the rational selection of reagents for specific synthetic targets. We will explore the structural and electronic factors that govern their reactivity and provide experimental context for their application in radical, nucleophilic, and metal-catalyzed transformations.
Fundamental Structural and Electronic Properties
The reactivity of a perfluoroalkyl iodide is fundamentally dictated by its structure. The primary distinction lies in the substitution at the carbon atom bonded to the iodine.
-
Primary Perfluoroalkyl Iodides: The iodine is attached to a terminal -CF₂- group.
-
Secondary Perfluoroalkyl Iodides: The iodine is attached to a -CF- group within the perfluoroalkyl chain.
The intense inductive effect of the fluorine atoms creates a highly electron-deficient carbon center at the C-I bond. This electron withdrawal polarizes the bond and significantly influences its reactivity. A critical, often underappreciated, aspect of the resulting perfluoroalkyl radicals is their geometry. Unlike their planar hydrocarbon counterparts, perfluoroalkyl radicals are strongly pyramidal, possessing significant σ-character.[1] This structural feature has profound implications for their reactivity, particularly in terms of stereochemistry and transition state geometries.
References
"cost-benefit analysis of different perfluoroalkylation methods"
An Application Scientist's Guide:
The strategic incorporation of perfluoroalkyl groups, particularly the trifluoromethyl (CF₃) moiety, is a cornerstone of modern medicinal chemistry and materials science. These groups can profoundly alter a molecule's properties, enhancing metabolic stability, lipophilicity, bioavailability, and binding affinity.[1][2][3] Consequently, a diverse array of synthetic methods has been developed to forge the challenging C-CF₃ bond. For the researcher, scientist, or drug development professional, selecting the appropriate method is a critical decision, balancing reagent cost, reaction efficiency, substrate scope, and scalability. This guide provides an in-depth, comparative analysis of the three principal strategies—nucleophilic, electrophilic, and radical perfluoroalkylation—to inform this decision-making process.
Nucleophilic Perfluoroalkylation: The Classic Approach
This method involves the reaction of a nucleophilic "CF₃⁻" equivalent with an electrophilic substrate. The most prominent reagent in this class is (trifluoromethyl)trimethylsilane (TMSCF₃), often called the Ruppert-Prakash reagent, which requires a nucleophilic activator to deliver the trifluoromethyl anion.[4][5]
Mechanistic Rationale
The high oxophilicity and fluorophilicity of silicon are the driving forces behind this transformation. A catalytic amount of a nucleophilic activator (e.g., a fluoride salt) attacks the silicon atom of TMSCF₃. This generates a pentacoordinate siliconate intermediate, which then releases the trifluoromethyl anion. This highly reactive anion subsequently attacks an electrophilic carbon, such as that in a ketone or imine.
Caption: Generation and reaction of the trifluoromethyl anion from TMSCF₃.
Representative Experimental Protocol: Trifluoromethylation of Acetophenone
-
In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve acetophenone (1.0 mmol) in 5 mL of anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add (trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 mmol, 1.5 equiv.).
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 mmol, 0.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding 10 mL of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the trifluoromethylated alcohol.
Cost-Benefit Analysis: Nucleophilic Methods
| Metric | Analysis & Justification |
| Reagent Cost | High. Ruppert-Prakash reagent and similar silicon-based reagents are expensive, making this method less suitable for large-scale synthesis where cost is a primary driver.[6][7] |
| Substrate Scope | Moderate. Primarily effective for non-enolizable aldehydes, ketones, and imines. Enolizable substrates can lead to side reactions like deprotonation. |
| Functional Group Tolerance | Good. The reaction is generally tolerant of many functional groups that are stable to fluoride ions and the basicity of the generated CF₃⁻ anion. |
| Reaction Conditions | Mild. Typically performed at low to ambient temperatures, avoiding harsh conditions that could degrade sensitive substrates. |
| Scalability & Waste | Moderate. The high cost and stoichiometric nature of the silicon reagent can be prohibitive for industrial scale-up.[8][9] The process also generates silicon-containing byproducts.[7] |
Electrophilic Perfluoroalkylation: Versatility for Nucleophiles
This strategy utilizes reagents that act as an electrophilic "CF₃⁺" source. This approach has gained immense popularity due to its broad applicability, especially for electron-rich substrates. Key reagents include hypervalent iodine compounds (Togni reagents) and sulfonium salts (Umemoto reagents).[2][5][10]
Mechanistic Rationale
Electrophilic reagents feature a CF₃ group attached to a highly electronegative and good leaving group (e.g., hypervalent iodine). The reaction can proceed through different pathways, including polar substitution or single-electron transfer (SET), depending on the substrate and conditions.[1] The reagent transfers the CF₃ group to a nucleophilic center, such as an enolate, thiol, or an electron-rich aromatic ring.
Caption: General pathway for electrophilic CF₃ group transfer.
Representative Experimental Protocol: Trifluoromethylation of Thiophenol
-
To a solution of thiophenol (1.0 mmol) in 10 mL of dichloromethane (DCM) in a round-bottom flask, add Togni Reagent II (1.2 mmol, 1.2 equiv.).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain S-(trifluoromethyl)thiobenzene.
Cost-Benefit Analysis: Electrophilic Methods
| Metric | Analysis & Justification |
| Reagent Cost | Moderate to High. Togni and Umemoto reagents are specialized and can be costly, representing a significant portion of the reaction's expense.[6][8] This is a major barrier to their use in large-scale industrial processes.[8] |
| Substrate Scope | Broad. Highly effective for a wide range of C, S, O, and P-nucleophiles, including electron-rich arenes, heteroarenes, enolates, and thiols.[1][10] |
| Functional Group Tolerance | Excellent. These reagents are compatible with a vast array of functional groups, making them suitable for complex molecule synthesis and late-stage functionalization. |
| Reaction Conditions | Mild. Most reactions proceed under neutral conditions at ambient temperature, often without the need for a catalyst.[10] |
| Scalability & Waste | Moderate. While scalable, the high molecular weight and cost of the reagents lead to poor atom economy and significant waste, which is a concern for industrial applications.[8] |
Radical Perfluoroalkylation: The Modern Powerhouse
Radical-based methods have revolutionized the field by enabling the use of inexpensive, abundant perfluoroalkyl sources under exceptionally mild conditions. These reactions generate a perfluoroalkyl radical (Rf•) that adds to substrates. Photoredox catalysis, in particular, has emerged as a powerful tool for generating these radicals using visible light.[11][12]
Mechanistic Rationale
The process begins with the generation of a perfluoroalkyl radical from an inexpensive precursor like CF₃I, CF₃SO₂Na (Langlois' reagent), or even trifluoroacetic acid.[13] In photoredox catalysis, a photocatalyst absorbs light, reaching an excited state. This excited catalyst can then engage in a single-electron transfer with the perfluoroalkyl precursor to generate the key Rf• radical. This highly electrophilic radical readily reacts with electron-rich substrates like arenes and alkenes.[8][12]
Caption: Simplified photoredox cycle for radical perfluoroalkylation.
Representative Experimental Protocol: Photoredox Trifluoromethylation of N,N-Dimethylaniline
-
To an oven-dried vial, add N,N-dimethylaniline (0.5 mmol), trifluoroiodomethane (CF₃I, can be bubbled as a gas or added as a solution), and a photocatalyst (e.g., Ru(bpy)₃Cl₂, 1-2 mol%).
-
Add 4 mL of a suitable degassed solvent (e.g., acetonitrile).
-
Seal the vial and place it approximately 5-10 cm from a household compact fluorescent lamp (CFL) or a blue LED strip.
-
Stir the reaction at room temperature for 12-24 hours.
-
After the reaction is complete (monitored by GC-MS), remove the solvent under reduced pressure.
-
Purify the resulting residue by flash column chromatography to isolate the trifluoromethylated product. (Adapted from MacMillan et al.[14])
Cost-Benefit Analysis: Radical Methods
| Metric | Analysis & Justification |
| Reagent Cost | Low to Moderate. Sources like CF₃I, trifluoroacetic acid, and its salts are significantly cheaper and more abundant than silicon or hypervalent iodine reagents.[6][13][15] The primary cost is often the photocatalyst, but it is used in catalytic amounts. |
| Substrate Scope | Very Broad. Exceptionally wide scope, particularly for the direct C-H functionalization of arenes and heteroarenes.[14] It is the premier method for late-stage functionalization of complex, drug-like molecules. |
| Functional Group Tolerance | Superb. The extremely mild, often neutral conditions at room temperature ensure compatibility with almost all functional groups, a major advantage in drug development. |
| Reaction Conditions | Exceptionally Mild. Typically proceeds at room temperature using visible light, avoiding the need for heat, high pressure, or strong reagents. |
| Scalability & Waste | High. The low cost of reagents and the potential for implementation in flow chemistry systems make this approach highly attractive for industrial scale-up.[13][15] It offers high atom economy and is considered a greener alternative. |
Summary and Strategic Outlook
The choice of a perfluoroalkylation method is a strategic decision dictated by the specific goals of a project.
| Method Class | Primary Advantage | Primary Disadvantage | Optimal Application |
| Nucleophilic | Well-established for carbonyl chemistry | High reagent cost; moderate scope | Targeted synthesis of trifluoromethylated alcohols and amines from carbonyls. |
| Electrophilic | Excellent functional group tolerance; broad nucleophile scope | High reagent cost; poor atom economy | Late-stage functionalization of complex molecules with available nucleophilic sites. |
| Radical | Low-cost sources; exceptionally mild conditions; vast scope | Can lack regioselectivity in some substrates | Late-stage C-H functionalization; large-scale synthesis; discovery chemistry. |
For academic and discovery chemistry, the unparalleled scope and mildness of radical methods , especially those employing photoredox catalysis, are often the superior choice. They allow for rapid diversification and late-stage functionalization of complex scaffolds. For industrial and process chemistry, the economic advantages are paramount. Here, the shift is decisively towards methods that utilize inexpensive and readily available feedstocks like trifluoroacetic acid.[9][13] While nucleophilic and electrophilic reagents remain valuable tools for specific transformations, the future of efficient, cost-effective, and sustainable perfluoroalkylation clearly lies in the continued development of innovative radical-based strategies.
Furthermore, it is crucial to consider the environmental context. Per- and polyfluoroalkyl substances (PFAS) are noted for their environmental persistence.[16][17][18][19][20] Adopting synthetic methods that are more atom-economical, generate less waste, and use less hazardous materials is not only a practical consideration but also an ethical one for the modern scientist.
References
- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. available-inventions.umich.edu [available-inventions.umich.edu]
- 8. chimia.ch [chimia.ch]
- 9. Recent Developments and Aspects of Industrial Fluoroalkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. ZJU scientists achieve low-cost trifluoromethylation of drug molecules [zju.edu.cn]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Health and environmental concerns of per- and polyfluoro alkylated substances - American Chemical Society [acs.digitellinc.com]
- 17. Ecological Considerations of Per- and Polyfluoroalkyl Substances (PFAS) [ouci.dntb.gov.ua]
- 18. cswab.org [cswab.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Heptafluoro-1-iodopropane: A Comprehensive Guide to Applications and Limitations for Researchers and Drug Development Professionals
In the landscape of modern chemistry and materials science, the strategic incorporation of fluorinated moieties can dramatically alter the properties of molecules and materials, unlocking novel functionalities and enhanced performance characteristics. Among the diverse array of fluorinating agents, Heptafluoro-1-iodopropane stands out as a versatile and potent reagent. This guide provides an in-depth literature review of its applications, from life-saving fire suppression systems to the intricate world of organic synthesis and advanced materials. We will delve into its limitations, offering a critical perspective for researchers, and present a comparative analysis with viable alternatives, supported by experimental data and detailed protocols. Our objective is to equip scientists and drug development professionals with the comprehensive knowledge required to make informed decisions in their research and development endeavors.
Fire Suppression: A Clean Agent with Caveats
This compound has been investigated as a clean agent fire suppressant, valued for its ability to extinguish fires without leaving a residue, making it suitable for protecting sensitive electronic equipment and valuable assets.[1][2] Its fire-extinguishing mechanism primarily involves heat absorption and chemical interference with the combustion chain reaction.[1]
Comparative Performance with Leading Clean Agents
A critical aspect of evaluating a fire suppressant is its performance relative to established alternatives such as FM-200 (Heptafluoropropane) and Novec™ 1230. While direct, comprehensive comparative studies involving this compound are not extensively available in the public domain, we can extrapolate its likely performance based on the properties of similar fluorinated hydrocarbons and compare it with existing agents.
Table 1: Comparison of Key Properties of Clean Agent Fire Suppressants
| Property | This compound (Estimated) | FM-200 (HFC-227ea) | Novec™ 1230 (FK-5-1-12) |
| Chemical Formula | C3F7I | C3HF7 | C6F12O |
| Ozone Depletion Potential (ODP) | 0 | 0 | 0 |
| Global Warming Potential (GWP, 100-year) | Data not readily available, likely high | ~3220 | <1 |
| Atmospheric Lifetime | Data not readily available | ~34.2 years | ~5 days |
| Extinguishing Concentration (Class A Fire) | Data not readily available | ~6.7% | ~4.2% |
| NOAEL (No Observed Adverse Effect Level) | Data not readily available | 9.0% | 10.0% |
| Safety Margin | Data not readily available | Low | High |
Data for FM-200 and Novec™ 1230 sourced from various fire protection industry documents.[2][3][4] GWP and Atmospheric Lifetime concepts are explained by the US EPA.[5][6]
The primary advantage of agents like Novec™ 1230 lies in their remarkably low GWP and short atmospheric lifetime, making them environmentally superior to HFCs like FM-200.[3][4] Given that this compound is a perfluoroalkyl iodide, a class of compounds known for their environmental persistence, its GWP is anticipated to be significant, which is a major limitation.
Limitations and Environmental Concerns
The most significant limitation of this compound as a fire suppressant is its environmental profile. As a per- and polyfluoroalkyl substance (PFAS), it falls under a class of "forever chemicals" known for their extreme persistence in the environment and potential for bioaccumulation.[7] The carbon-iodine bond is the weakest in the molecule and can be cleaved by UV radiation, releasing heptafluoropropyl radicals, but the overall molecule is expected to have a long atmospheric lifetime. The hydrolysis of such compounds is generally slow under environmental conditions.[8][9]
Furthermore, the toxicological profile of this compound is not as well-established as that of its alternatives. The No Observed Adverse Effect Level (NOAEL) is a critical parameter for ensuring human safety in occupied spaces, and a lack of comprehensive data for this compound is a considerable drawback.
Organic Synthesis: A Versatile Fluoroalkylating Agent
This compound is a valuable reagent in organic synthesis, primarily used to introduce the heptafluoro-1-propyl (n-C3F7) group into organic molecules. This moiety can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, making it a desirable feature in pharmaceuticals and agrochemicals.
Radical Addition to Alkenes
One of the most common applications of this compound is in the radical addition to alkenes. The relatively weak C-I bond can be homolytically cleaved using various methods, including photochemical initiation, radical initiators (like AIBN), or transition metal catalysis, to generate the heptafluoropropyl radical.[10][11] This radical then adds across a carbon-carbon double bond.
Caption: General mechanism for the radical addition of this compound to an alkene.
Experimental Protocol: Photocatalytic Radical Addition of this compound to an Alkene
This protocol is a generalized procedure based on similar photocatalytic radical additions.[12]
-
Reaction Setup: In a clean, dry Schlenk tube equipped with a magnetic stir bar, add the alkene (1.0 mmol), this compound (1.2 mmol), and a photocatalyst (e.g., Ru(bpy)3Cl2, 1 mol%).
-
Solvent and Degassing: Add the desired solvent (e.g., degassed acetonitrile, 5 mL). Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction Conditions: Place the reaction vessel in front of a blue LED lamp and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the product by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Atom Transfer Radical Polymerization (ATRP)
This compound can also serve as an initiator in Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity.[13][14][15][16] The C-I bond is reversibly activated by a transition metal complex (typically copper-based), generating the propagating radical.
Caption: Simplified mechanism of ATRP initiated by this compound.
Comparative Analysis with Other Fluoroalkylating Agents
Several other reagents are available for introducing perfluoroalkyl groups, each with its own set of advantages and disadvantages.
Table 2: Comparison of Common Fluoroalkylating Agents
| Reagent | Advantages | Disadvantages |
| This compound | Readily available, versatile in radical reactions. | Environmental concerns (PFAS), potential for side reactions. |
| Togni Reagents | Electrophilic CF3 source, broad substrate scope, stable.[17] | Can be expensive, limited to CF3 group. |
| Ruppert-Prakash Reagent (TMSCF3) | Nucleophilic CF3 source, widely used. | Requires an initiator, moisture sensitive. |
| Perfluoroalkyl sulfones | Stable solids, good for late-stage functionalization. | May require harsh reaction conditions. |
The choice of reagent depends on the desired transformation (radical vs. nucleophilic vs. electrophilic), the substrate, and the desired perfluoroalkyl group.
Materials Science: Enhancing Performance with Fluorination
The incorporation of the heptafluoropropyl group into polymers and onto surfaces can impart desirable properties such as hydrophobicity, oleophobicity, chemical resistance, and low surface energy. This compound serves as a key building block in the synthesis of these advanced materials.
Surface Modification and Coatings
This compound can be used to modify surfaces to create highly repellent coatings. This is often achieved by grafting polymers initiated by this compound onto a substrate or by directly reacting it with a functionalized surface. The resulting perfluorinated surface exhibits low surface energy, leading to excellent water and oil repellency.[18]
Synthesis of Fluoropolymers
This compound can be used as a chain transfer agent or an initiator in the synthesis of fluoropolymers.[19] These polymers find applications in demanding environments due to their exceptional thermal stability and chemical inertness.
Experimental Protocol: Synthesis of a Heptafluoropropyl-terminated Polymer via ATRP
This is a generalized protocol for the synthesis of a polymer with a heptafluoropropyl end-group.[15][16][20]
-
Reagent Preparation: Prepare a stock solution of the copper catalyst (e.g., Cu(I)Br/PMDETA) in a suitable solvent (e.g., anisole).
-
Reaction Setup: To a Schlenk tube, add the monomer (e.g., methyl methacrylate, 10 mmol) and this compound (0.1 mmol).
-
Degassing: Degas the mixture by three freeze-pump-thaw cycles.
-
Initiation: Inject the catalyst solution into the reaction mixture under an inert atmosphere.
-
Polymerization: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir.
-
Monitoring: Periodically take samples to monitor the monomer conversion and polymer molecular weight by ¹H NMR and gel permeation chromatography (GPC), respectively.
-
Termination and Purification: Once the desired molecular weight is reached, expose the reaction to air to terminate the polymerization. Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., cold methanol), filter, and dry under vacuum.
Conclusion and Future Outlook
This compound is a valuable and versatile reagent with significant applications in fire suppression, organic synthesis, and materials science. Its ability to serve as a source of the heptafluoropropyl radical makes it a powerful tool for chemists. However, its significant environmental drawbacks, primarily its classification as a PFAS compound with a likely high global warming potential and long atmospheric lifetime, cast a considerable shadow over its widespread use, particularly in applications with a high potential for environmental release, such as fire suppression.
For researchers in drug development and materials science, this compound remains a useful tool for introducing the heptafluoropropyl moiety in a controlled manner. However, the principles of green chemistry should guide its use, with an emphasis on minimizing waste and developing more environmentally benign alternatives. Future research should focus on obtaining more comprehensive data on its toxicological and environmental properties and on developing novel, non-persistent fluoroalkylating agents to replace it. The development of catalytic methods that use this and similar reagents more efficiently will also be a critical area of investigation.
References
- 1. What Is the Advantages and Disadvantages of Heptafluoropropane (FM200) Fire Extinguishing System [taiyugas.com]
- 2. firetrace.com [firetrace.com]
- 3. Comparison of Fire Suppression Systems: FM-200 vs Novec 1230 | Control Fire Systems Blog [controlfiresystems.com]
- 4. kordfire.com [kordfire.com]
- 5. Atmospheric Lifetime and Global Warming Potential Defined | EPA Center for Corporate Climate Leadership | US EPA [19january2021snapshot.epa.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. [PDF] Hydrolysis and Atmospheric Oxidation Reactions of Perfluorinated Carboxylic Acid Precursors | Semantic Scholar [semanticscholar.org]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. Atmospheric degradation of perfluoro-2-methyl-3-pentanone: photolysis, hydrolysis and hydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Addition of free radicals to unsaturated systems. Part XX. The direction of radical addition of heptafluoro-2-iodopropane to vinyl fluoride, trifluoroethylene, and hexafluoropropene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. notes.fluorine1.ru [notes.fluorine1.ru]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 14. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 15. Development of Environmentally Friendly Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. EP2767557A1 - Fluoropolymer compositions with microspheres - Google Patents [patents.google.com]
- 20. m.youtube.com [m.youtube.com]
A Comparative Guide to the Regioselectivity of Heptafluoro-1-iodopropane Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of perfluoroalkyl chains into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique properties conferred by these moieties, such as enhanced metabolic stability, lipophilicity, and binding affinity, make them highly desirable. Among the various perfluoroalkylation methods, the radical addition of perfluoroalkyl iodides to unsaturated bonds stands out for its efficiency and functional group tolerance. This guide provides an in-depth analysis of the regioselectivity of heptafluoro-1-iodopropane (C₃F₇I) addition reactions, offering a comparative overview of different initiation methods and the underlying mechanistic principles that govern the reaction's outcome.
The Decisive Factor: Stability of the Radical Intermediate
The regioselectivity of the addition of this compound to unsymmetrical alkenes and alkynes is not a matter of chance; it is dictated by a fundamental principle of radical chemistry: the formation of the most stable radical intermediate.[1][2] The reaction proceeds via a radical chain mechanism where the key step is the addition of the heptafluoropropyl radical (C₃F₇•) to the π-system of the unsaturated substrate. This addition can, in principle, occur at either of the two carbons of the double or triple bond, leading to two possible regioisomers. However, the reaction overwhelmingly favors the pathway that generates the more stable carbon-centered radical.
For terminal alkenes (R-CH=CH₂), the addition of the C₃F₇• radical will preferentially occur at the terminal CH₂ carbon. This leads to the formation of a more substituted and, therefore, more stable secondary radical (R-ĊH-CH₂-C₃F₇). The alternative, addition to the internal CH carbon, would result in a less stable primary radical (R-CH(C₃F₇)-ĊH₂). Consequently, the radical addition of this compound to terminal alkenes is highly regioselective, yielding the "anti-Markovnikov" type product where the perfluoroalkyl group is attached to the less substituted carbon.[1][3]
A Comparative Analysis of Initiation Methods
While the intrinsic regioselectivity is governed by radical stability, the method used to generate the initial heptafluoropropyl radical can influence the overall efficiency and cleanliness of the reaction. Here, we compare common initiation methods and their impact on the regioselectivity of this compound addition.
| Initiation Method | Typical Conditions | Regioselectivity | Advantages | Disadvantages |
| Photochemical | UV irradiation (e.g., 254 nm) or visible light with a photosensitizer | Excellent | Mild conditions, high yields, clean reactions. | Requires specialized photochemical equipment. |
| Thermal | Heating (typically > 150 °C) | High to Excellent | Simple setup, no additives required. | High temperatures can lead to side reactions and decomposition of substrates. |
| Chemical Initiator | AIBN, Benzoyl Peroxide; typically 50-80 °C | High | Milder than thermal initiation, common laboratory reagents. | Potential for initiator-derived byproducts. |
| Base-Promoted | KOH with blue LED irradiation | Excellent | Mild conditions, avoids high-energy UV light.[4] | Substrate scope may be limited by base sensitivity. |
In-Depth Look at Initiation Methods:
-
Photochemical Initiation: This method relies on the homolytic cleavage of the weak C-I bond in this compound upon absorption of light energy. This clean generation of the C₃F₇• radical often leads to very high regioselectivity. For instance, the photochemical addition of heptafluoro-2-iodopropane (a close structural analog) to vinyl fluoride results in a 99:1 ratio of the two possible regioisomers.[5]
-
Thermal Initiation: At elevated temperatures, the C-I bond can also undergo homolysis. While effective, the high temperatures required can sometimes lead to a slight decrease in regioselectivity compared to photochemical methods, as seen in the thermal addition of heptafluoro-2-iodopropane to vinyl fluoride, which gives a 97:3 regioisomeric ratio.[5] For thermally sensitive substrates, this method is less suitable.
-
Chemical Initiators: Radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide provide a convenient alternative to heat or light. They decompose at moderate temperatures to generate radicals that can abstract an iodine atom from C₃F₇I, thus initiating the chain reaction. The regioselectivity remains high as it is still governed by the stability of the alkyl radical intermediate.
-
Base-Promoted Photochemical Initiation: A more recent development involves the use of a simple base like potassium hydroxide (KOH) under visible light irradiation.[4][6] This method is proposed to proceed through the formation of a halogen-bonding complex, which facilitates the homolytic cleavage of the C-I bond under mild conditions, leading to excellent regioselectivity.[4]
Experimental Workflow: A Case Study of Photochemical Addition
This section provides a detailed protocol for the photochemical addition of this compound to 1-octene, followed by the determination of the regiomeric ratio.
Experimental Protocol:
-
Reaction Setup: In a quartz reaction tube equipped with a magnetic stir bar, combine 1-octene (1.0 mmol, 1.0 equiv.), this compound (1.5 mmol, 1.5 equiv.), and a suitable solvent such as acetonitrile (5 mL).
-
Degassing: Seal the tube with a rubber septum and degas the mixture by bubbling with nitrogen or argon for 15 minutes to remove oxygen, which can quench the radical reaction.
-
Irradiation: Place the reaction tube in a photochemical reactor equipped with a UV lamp (e.g., 254 nm) and irradiate at room temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with an aqueous solution of sodium thiosulfate to remove any remaining iodine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 1-iodo-2-(perfluoropropyl)octane.
Determining the Regiomeric Ratio by NMR Spectroscopy:
The ratio of the two possible regioisomers (1-iodo-2-(perfluoropropyl)octane and 2-iodo-1-(perfluoropropyl)octane) can be accurately determined by ¹H and ¹⁹F NMR spectroscopy.
-
¹H NMR: The protons on the carbon bearing the iodine atom in the major ("anti-Markovnikov") isomer will have a distinct chemical shift and multiplicity compared to the protons adjacent to the perfluoroalkyl group. In the minor ("Markovnikov") isomer, the proton on the carbon bearing the iodine will be a different multiplet. Integration of these characteristic signals will provide the regioisomeric ratio.
-
¹⁹F NMR: The fluorine atoms in the CF₂ group adjacent to the chiral center will be diastereotopic and appear as a complex multiplet. The CF₃ group will typically be a triplet. The ¹⁹F NMR spectrum of the minor isomer will show a different set of signals. Comparing the integrals of the signals corresponding to each isomer will also yield the regiomeric ratio.
Visualizing the Mechanism and Regioselectivity
The following diagram illustrates the radical chain mechanism for the addition of this compound to a terminal alkene and the basis for the observed regioselectivity.
Caption: Radical chain mechanism for the regioselective addition of C₃F₇I.
Conclusion
The regioselectivity of this compound addition reactions is a well-understood and predictable phenomenon, primarily governed by the thermodynamic stability of the resulting radical intermediate. This leads to a strong preference for the "anti-Markovnikov" addition product when reacting with unsymmetrical alkenes. While various initiation methods, including photochemical, thermal, and chemical approaches, can be employed to generate the necessary heptafluoropropyl radical, the regiochemical outcome remains consistently high. For researchers in drug discovery and materials science, this reliable regioselectivity makes the radical addition of this compound a powerful and versatile tool for the precise installation of this important structural motif.
References
- 1. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Addition of free radicals to unsaturated systems. Part XX. The direction of radical addition of heptafluoro-2-iodopropane to vinyl fluoride, trifluoroethylene, and hexafluoropropene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Heptafluoro-1-iodopropane
As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of all chemical reagents, including their disposal. Heptafluoro-1-iodopropane (CAS 754-34-7), a valuable fluorinated building block, requires meticulous handling throughout its lifecycle.[1][2][3] This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in safety, regulatory compliance, and scientific best practices.
Section 1: Hazard Identification & Immediate Safety Precautions
Before handling this compound, it is imperative to understand its associated hazards to ensure appropriate protective measures are in place. While its toxicological properties have not been fully investigated, it is known to be an irritant and requires careful handling.[4][5]
Key Hazards:
-
Irritation: May cause skin, eye, and respiratory tract irritation.[2][4][6]
-
Light Sensitivity: The compound is sensitive to light and should be stored accordingly.[4][7]
The causality behind stringent PPE requirements is the potential for direct contact irritation and the unknown long-term toxicological effects.[4] Therefore, a proactive and conservative approach to safety is essential.
Table 1: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side-shields. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166 to prevent eye contact and irritation.[4][9][10] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and potential irritation.[4][10] Gloves should be inspected before use and removed carefully to avoid skin contamination.[10] |
| Body Protection | Long-sleeved laboratory coat. | To protect skin from accidental splashes.[10] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | To keep airborne concentrations low and prevent respiratory tract irritation.[4] A respirator may be required if ventilation is inadequate.[2][4] |
Every laboratory utilizing this chemical should be equipped with an eyewash station and a safety shower for immediate emergency use.[4]
Section 2: The Core Principle: Segregation of Halogenated Waste
The single most critical step in the proper disposal of this compound is its correct classification and segregation as a halogenated organic waste .[11] This is not merely a procedural suggestion but a mandate driven by environmental regulations and chemical principles.
The Causality Behind Segregation:
-
Regulatory Prohibitions: U.S. EPA guidelines and corresponding state regulations strictly prohibit or limit the disposal of liquid hazardous wastes containing halogenated organic compounds (HOCs) in landfills.[12][13][14] This is because these compounds can persist in the environment and potentially damage the integrity of landfill liners, leading to groundwater contamination.[12]
-
Disposal Methodologies: Halogenated wastes are typically managed via high-temperature incineration at specialized hazardous waste facilities.[11][15] Non-halogenated solvent waste, however, can sometimes be recycled or used as a secondary fuel source in cement kilns, a less expensive and more resourceful disposal route.[15]
-
Cost and Compliance: Mixing halogenated waste like this compound with non-halogenated solvents contaminates the entire volume.[15] This forces the entire mixture to be treated as the more stringently regulated and costly halogenated waste stream, significantly increasing disposal costs and creating a compliance risk.[15]
Therefore, all waste containing this compound—whether it's residual chemical, contaminated consumables, or spill cleanup material—must be kept separate from all other waste streams.
Section 3: Step-by-Step Disposal Protocol
This protocol ensures a self-validating system where each step logically follows from the previous, minimizing the risk of error.
Step 1: Waste Identification and Container Labeling
-
Action: Designate a specific, appropriate waste container exclusively for this compound and other halogenated organic compounds.
-
Procedure:
-
The container must be clearly labeled as "HAZARDOUS WASTE" and "HALOGENATED ORGANIC SOLVENTS."
-
List all constituents by their full chemical name, including "this compound."[11]
-
Maintain an accurate log of the quantities of each chemical added to the container.[11]
-
Do not use chemical formulas or abbreviations.
-
Step 2: Container Selection
-
Action: Choose a container that is chemically compatible and in good condition.
-
Procedure:
-
Use a clean, dry, and sealable container, typically a glass bottle or a high-density polyethylene (HDPE) carboy.
-
Ensure the container has a secure, leak-proof screw cap.
-
The container must be free of damage or residue from previous contents.
-
Step 3: Waste Collection and Accumulation
-
Action: Collect the waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).
-
Procedure:
-
Always keep the hazardous waste container closed except when adding waste.
-
Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.
-
Store the container in a secondary containment bin to mitigate leaks or spills.
-
The SAA must be under the control of the laboratory personnel generating the waste.
-
Step 4: Arranging for Final Disposal
-
Action: Coordinate with your institution's Environmental Health & Safety (EHS) department for pickup and final disposal.
-
Causality: Waste generators are legally responsible for the waste from "cradle to grave."[16] The EHS department has the expertise and permits to ensure the waste is transported and disposed of by a licensed hazardous waste management facility in full compliance with all federal, state, and local regulations.[16]
Section 4: Emergency Procedures: Spill & Exposure Management
In the event of an accidental release, immediate and correct action is crucial.
Experimental Protocol: Spill Cleanup
-
Alert & Evacuate: Immediately alert personnel in the area. Evacuate all non-essential personnel.[17]
-
Don PPE: Before addressing the spill, don the full PPE as detailed in Table 1.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large, work from a chemical fume hood if possible.[4][16]
-
Contain: Prevent the spill from spreading. Use absorbent socks or pads to create a dike around the spill.[17] Keep away from drains.[16]
-
Absorb: Cover the spill with a non-combustible absorbent material, such as vermiculite, sand, or commercial sorbent pads.[4][16][17]
-
Collect: Carefully sweep or scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.[4][9][16][18]
-
Decontaminate: Wipe the spill area with absorbent pads, working from the outside in.[17][19] Wash the surface with a mild soap and water solution, then rinse.[17]
-
Dispose: All contaminated cleanup materials (absorbent, gloves, pads) must be placed in the sealed hazardous waste container for disposal as halogenated waste.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][10][18]
-
Skin Contact: Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[4][10][16][18]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[4][9][18]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[4][16]
Section 5: Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the safe and compliant disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers can ensure they are protecting themselves, their colleagues, and the environment, while maintaining the highest standards of scientific integrity and regulatory compliance.
References
- 1. Buy this compound | 754-34-7 [smolecule.com]
- 2. Perfluoropropyl Iodide | CAS#: 754-34-7 | PFPI | Iofina [iofina.com]
- 3. This compound | 27636-85-7 | Benchchem [benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Perfluoropropyl iodide | C3F7I | CID 33977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Perfluoroisopropyl iodide | C3F7I | CID 33978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Heptafluoroisopropyl iodide - Safety Data Sheet [chemicalbook.com]
- 8. Perfluoroisopropyl iodide - Hazardous Agents | Haz-Map [haz-map.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.be [fishersci.be]
- 11. bucknell.edu [bucknell.edu]
- 12. pcb.illinois.gov [pcb.illinois.gov]
- 13. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 14. View Document - California Code of Regulations [govt.westlaw.com]
- 15. Chapter 9 - What Happens To The Hazardous Waste Generated [ehs.cornell.edu]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
- 19. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
A Senior Application Scientist's Guide to Handling Heptafluoro-1-iodopropane: From Personal Protection to Disposal
Welcome to your comprehensive guide on the safe handling of Heptafluoro-1-iodopropane (CAS No. 754-34-7). As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This document moves beyond a simple checklist to provide a procedural and logical framework for managing this fluorinated building block, ensuring both personal safety and experimental integrity. We will delve into the causality behind each safety recommendation, establishing a self-validating system of protocols you can trust.
Understanding the Compound: A Proactive Risk Assessment
This compound, also known as 1-Iodoperfluoropropane, is a colorless liquid with a boiling point of approximately 40-41°C.[1] Its high volatility and the fact that its toxicological properties have not been fully investigated are critical data points that inform our safety posture.[2] While some sources indicate it may cause skin, eye, and respiratory tract irritation, the lack of comprehensive toxicity data requires us to adopt a conservative approach, treating the compound with a high degree of caution.[2][3]
The primary hazards associated with this compound include:
-
Inhalation: Due to its volatility, there is a risk of inhaling vapors, which may cause respiratory tract irritation.[2]
-
Skin/Eye Contact: Direct contact can cause irritation.[2][4]
-
Chemical Reactivity: It is incompatible with strong oxidizing agents.[1]
-
Thermal Decomposition: Under fire conditions, it can decompose to form hazardous substances, including hydrogen fluoride and hydrogen iodide.[5][6]
Given these factors, our safety protocol is built on the principle of minimizing all potential routes of exposure.
The Hierarchy of Controls: Engineering a Safe Workspace
Before any personal protective equipment (PPE) is worn, we must first engineer the risk out of the environment. This is the most effective way to ensure safety.
-
Primary Engineering Control: The Chemical Fume Hood. All handling of this compound must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood provides constant ventilation to capture and exhaust vapors, representing the most critical barrier against inhalation exposure.[7]
-
Secondary Engineering Controls: Emergency Equipment. Your laboratory must be equipped with a readily accessible and fully functional eyewash station and safety shower.[2][6][8] Proximity of this equipment is crucial for immediate decontamination in the event of an accidental splash.
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is essential for protecting against residual risks that cannot be eliminated by engineering controls. The following table summarizes the required PPE for routine operations and emergency spill response.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (e.g., weighing, transfers in a fume hood) | Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards.[1][2] | Nitrile or other chemical-resistant gloves. Inspect for integrity before each use.[9] | Standard laboratory coat. | Not required if and only if all work is conducted in a certified chemical fume hood. |
| Spill Cleanup / Large Volume Transfers | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves (e.g., butyl rubber or neoprene). Double-gloving is recommended. | Chemical-resistant apron or coveralls over a lab coat.[10] | Air-purifying respirator with a multi-purpose combination cartridge (US).[8][11] |
Causality of PPE Choices:
-
Eye Protection: We specify chemical splash goggles over standard safety glasses because they form a seal around the eyes, offering superior protection from splashes and volatile vapors.[10]
-
Hand Protection: The goal is to prevent skin contact. Since no specific glove breakthrough data is readily available, selecting a general-purpose chemical-resistant glove like nitrile for routine tasks is a sound starting point. For higher-risk scenarios, more robust gloves are necessary.[9] Always remove gloves with care to avoid contaminating your skin.
-
Respiratory Protection: For routine, small-scale work, the fume hood provides adequate respiratory protection. However, in the event of a significant spill outside of a fume hood, airborne concentrations could exceed safe limits. In such cases, an air-purifying respirator is critical to prevent inhalation of the irritant vapors.[8] All respirator use must be in accordance with a formal respiratory protection program that meets OSHA 29 CFR 1910.134 standards, including fit-testing and training.[2]
Operational Plan: A Step-by-Step Procedural Guide
This workflow ensures that safety is integrated into every step of the experimental process.
Step 1: Preparation and Pre-Use Inspection
-
Confirm your chemical fume hood has a current certification sticker.
-
Ensure the eyewash station and safety shower are unobstructed.
-
Gather all necessary equipment and reagents.
-
Inspect your PPE for any defects (e.g., cracks in goggles, holes in gloves).
Step 2: Donning Personal Protective Equipment
-
Put on your lab coat, ensuring it is fully buttoned.
-
Don your chemical splash goggles.
-
Wash and dry your hands, then don the appropriate chemical-resistant gloves. Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves.
Step 3: Chemical Handling
-
Perform all manipulations of this compound deep within the chemical fume hood.
-
Keep the container tightly closed when not in use.[2] This chemical is light-sensitive and should be stored accordingly, often refrigerated and protected from light.[2]
-
Use glassware and equipment that are clean, dry, and free of contaminants.
-
In the event of a minor spill inside the fume hood, absorb the material with a non-reactive absorbent (e.g., vermiculite or sand).
Step 4: Decontamination and Doffing PPE
-
After handling is complete, decontaminate any surfaces or equipment.
-
Remove gloves using a technique that avoids touching the outer surface with your bare hands.
-
Immediately wash your hands thoroughly with soap and water.
-
Remove your goggles and lab coat.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Improper disposal is a serious breach of safety and environmental regulations. This compound and any materials contaminated with it must be treated as hazardous waste.
Step 1: Waste Segregation
-
Liquid Waste: Collect all waste this compound and solutions containing it in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: All contaminated items (e.g., gloves, absorbent materials, pipette tips) must be collected in a separate, sealed hazardous waste container.
Step 2: Labeling
-
Label your waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and an indication of the major hazards (e.g., "Irritant").
Step 3: Storage
-
Store waste containers in a designated satellite accumulation area away from incompatible materials.[7]
Step 4: Disposal
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Chemical waste generators are required to consult local, regional, and national regulations to ensure complete and accurate classification and disposal.[1]
-
Do not pour this compound down the drain.[7]
-
Do not mix with other waste streams, especially bleach, which can create toxic fumes with iodine-containing compounds.[12]
-
The recommended disposal method is often through an authorized incinerator equipped with an afterburner and flue gas scrubber.[13]
Workflow for Handling this compound
The following diagram provides a visual summary of the complete operational workflow, from receiving the chemical to its final disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Perfluoropropyl iodide | C3F7I | CID 33977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Heptafluoroisopropyl iodide - Safety Data Sheet [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.be [fishersci.be]
- 10. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 11. Perfluoropropyl iodide 98 754-34-7 [sigmaaldrich.com]
- 12. case.edu [case.edu]
- 13. synquestlabs.com [synquestlabs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
